Product packaging for N-Butyl 5-bromonicotinamide(Cat. No.:CAS No. 1150561-83-3)

N-Butyl 5-bromonicotinamide

Cat. No.: B1522698
CAS No.: 1150561-83-3
M. Wt: 257.13 g/mol
InChI Key: JYLRBVKAUPICND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Butyl 5-bromonicotinamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O B1522698 N-Butyl 5-bromonicotinamide CAS No. 1150561-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-butylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-2-3-4-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRBVKAUPICND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675104
Record name 5-Bromo-N-butylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-83-3
Record name 5-Bromo-N-butyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-butylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Butyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 5-bromonicotinamide is a derivative of nicotinamide, a form of vitamin B3, characterized by a butyl group attached to the amide nitrogen and a bromine atom at the 5-position of the pyridine ring. This modification of the core nicotinamide structure significantly alters its physicochemical properties, influencing its potential applications in medicinal chemistry and drug development. The presence of the lipophilic n-butyl group and the electron-withdrawing bromine atom can impact the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug candidates. Understanding these properties is paramount for designing and developing new chemical entities with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds. The information presented below combines available data with well-established principles of medicinal chemistry to provide a robust profile of this compound.

Table 1: Chemical Identifiers and General Properties of this compound
PropertyValueSource/Comment
CAS Number 1150561-83-3[1]
IUPAC Name 5-bromo-N-butylpyridine-3-carboxamide-
Synonyms This compound, 5-Bromo-N-butylnicotinamide[2]
Molecular Formula C₁₀H₁₃BrN₂O[1][2]
Molecular Weight 257.13 g/mol [2]
Physical Appearance Light beige powder[1]
Storage Conditions Room temperature, sealed well[1]
Table 2: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/RangeScientific Rationale and Comparative Analysis
Melting Point (°C) Likely in the range of 80-120 °CThe melting point of the parent compound, 5-bromonicotinamide, is 219-223 °C. The addition of the flexible n-butyl chain is expected to disrupt the crystal lattice packing, leading to a significantly lower melting point compared to the unsubstituted amide.
Boiling Point (°C) > 300 °C (with decomposition)High boiling point is expected due to the polar amide group and the overall molecular weight. Decomposition at high temperatures is common for such compounds.
Aqueous Solubility Poorly solubleThe presence of the lipophilic n-butyl group will significantly decrease aqueous solubility compared to nicotinamide. The polar amide and pyridine functionalities will contribute to some solubility, but the overall character is expected to be hydrophobic.
pKa ~3-4 for the pyridine nitrogenThe pyridine nitrogen in nicotinamide derivatives is weakly basic. The electron-withdrawing effect of the bromine atom at the 5-position is expected to slightly decrease the basicity (lower the pKa) compared to unsubstituted nicotinamide.
LogP (Octanol/Water Partition Coefficient) ~2.0-3.0The n-butyl group will substantially increase the lipophilicity compared to 5-bromonicotinamide. This predicted range suggests good membrane permeability, a key factor in drug absorption.

Synthesis

This compound can be synthesized from its precursor, 5-bromonicotinic acid. A common synthetic route involves the activation of the carboxylic acid group followed by amidation with n-butylamine.

General Synthesis Pathway

The synthesis typically proceeds in two main steps:

  • Activation of 5-Bromonicotinic Acid: The carboxylic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. A common reagent for this transformation is thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The activated 5-bromonicotinic acid is then reacted with n-butylamine to form the desired this compound. This reaction is usually carried out in the presence of a base to neutralize the acid generated during the reaction.

Synthesis_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Amidation 5_bromonicotinic_acid 5-Bromonicotinic Acid Acyl_Chloride 5-Bromonicotinoyl Chloride 5_bromonicotinic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ N_Butyl_5_bromonicotinamide This compound Acyl_Chloride->N_Butyl_5_bromonicotinamide + n-Butylamine, Base n_butylamine n-Butylamine

Caption: General synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

For novel compounds like this compound, experimental determination of physicochemical properties is crucial for accurate characterization. The following are standard, field-proven protocols for determining aqueous solubility and lipophilicity.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][4] It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved substance.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount (e.g., 2-5 mg) of this compound to a clear glass vial. The excess solid is crucial to ensure saturation.

    • Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

Shake_Flask_Workflow Start Start: Excess Solid + Buffer Equilibration Equilibration (24-48h) Shaking at constant T Start->Equilibration Phase_Separation Phase Separation (Settling + Filtration) Equilibration->Phase_Separation Quantification Quantification (HPLC-UV/MS) Phase_Separation->Quantification Result Result: Thermodynamic Solubility Quantification->Result

Caption: Shake-Flask method workflow for solubility.

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method to estimate the octanol-water partition coefficient (LogP).[5][6] It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known LogP value.

Methodology:

  • System Preparation:

    • Use a C18 reversed-phase HPLC column.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The exact composition is optimized to achieve good separation and reasonable retention times.

  • Calibration:

    • Select a series of standard compounds with known LogP values that span a range encompassing the expected LogP of this compound.

    • Inject each standard compound individually onto the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase.

    • Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

    • Calculate the capacity factor (k) for this compound.

  • LogP Determination:

    • Using the log(k) value of this compound, determine its LogP value from the linear regression equation of the calibration curve.

HPLC_LogP_Workflow Start Start: Prepare Standards & Sample HPLC_Analysis RP-HPLC Analysis (C18 column) Start->HPLC_Analysis Measure_Retention Measure Retention Times (tR) HPLC_Analysis->Measure_Retention Calculate_k Calculate Capacity Factor (k) Measure_Retention->Calculate_k Calibration_Curve Plot log(k) vs. known LogP (for standards) Calculate_k->Calibration_Curve Determine_LogP Determine LogP of Sample from Calibration Curve Calculate_k->Determine_LogP Calibration_Curve->Determine_LogP Result Result: Estimated LogP Determine_LogP->Result

Caption: RP-HPLC workflow for LogP determination.

Conclusion

This compound is a compound of interest for which a complete experimental physicochemical profile is yet to be fully elucidated. Based on its chemical structure, it is predicted to be a lipophilic and poorly water-soluble molecule. The provided experimental protocols for determining solubility and lipophilicity offer robust methods for obtaining these critical parameters. A thorough understanding of these properties is essential for any future development of this compound as a potential therapeutic agent, guiding formulation strategies and predicting its in vivo behavior. The synthesis from 5-bromonicotinic acid is straightforward, making it an accessible compound for further research.

References

Synthesis pathways for N-Butyl 5-bromonicotinamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Butyl 5-bromonicotinamide

For professionals in chemical research and pharmaceutical development, this compound stands as a significant molecule. Its utility often lies as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The core of this molecule is the 5-bromonicotinic acid scaffold, a versatile building block that presents two key reactive sites: a carboxylic acid amenable to amide or ester formation, and an aryl bromide that serves as a handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[1][2][3] This guide provides a detailed exploration of the principal synthetic pathways to this compound, emphasizing the chemical logic behind the procedural steps and offering actionable laboratory protocols.

Strategic Overview of Synthesis

The formation of this compound is fundamentally an amide bond formation reaction between 5-bromonicotinic acid and n-butylamine. The primary challenge in this transformation is the inherent low reactivity of the carboxylic acid's carbonyl carbon toward nucleophilic attack by the amine. Therefore, the core of the synthesis involves the "activation" of the carboxylic acid to create a more electrophilic species that readily reacts with n-butylamine. Two predominant strategies are employed to achieve this activation:

  • Conversion to an Acyl Chloride: This classic and robust method involves transforming the carboxylic acid into a highly reactive acyl chloride intermediate.

  • Use of Coupling Agents: Modern amidation protocols often utilize coupling agents that generate a reactive activated ester or similar species in situ.

This guide will focus primarily on the acyl chloride pathway due to its reliability and widespread use, while also acknowledging the utility of coupling agents.

Pathway 1: Acyl Chloride-Mediated Amidation

This is the most direct and frequently employed route. It is a two-step process that begins with the synthesis of the starting material, 5-bromonicotinic acid, followed by its conversion to the target amide.

Step 1: Synthesis of the Precursor, 5-Bromonicotinic Acid

The availability of 5-bromonicotinic acid is a prerequisite for the synthesis. A common and effective method for its preparation is the direct electrophilic bromination of nicotinic acid.[4]

  • Reaction Principle: In this process, nicotinic acid is treated with bromine in the presence of thionyl chloride (SOCl₂).[3][5][6] Thionyl chloride serves both as a solvent and a dehydrating agent, and it facilitates the formation of nicotinoyl chloride, which is more susceptible to bromination than the parent acid. A Lewis acid catalyst, such as iron powder, is often added to polarize the bromine molecule, generating a more potent electrophile (Br⁺).[3] The reaction proceeds via electrophilic aromatic substitution.

  • Key Reagents:

    • Nicotinic Acid

    • Thionyl Chloride (SOCl₂)

    • Bromine (Br₂)

    • Iron Powder (catalyst, optional but recommended)

The reaction is typically performed by heating the mixture under reflux, followed by a careful workup involving hydrolysis and pH adjustment to precipitate the 5-bromonicotinic acid product.[5][6]

Step 2: Activation of 5-Bromonicotinic Acid

With the precursor in hand, the next critical phase is the activation of its carboxylic acid group.

  • Mechanism & Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate nucleophilic attack by n-butylamine, it must be converted into a better one. Reagents like thionyl chloride or oxalyl chloride achieve this by replacing the -OH group with a -Cl, forming a highly reactive 5-bromonicotinoyl chloride.[2][3] The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride (or the carbonyl carbon of oxalyl chloride), initiating a sequence of steps that ultimately expels sulfur dioxide and chloride (in the case of SOCl₂) or carbon monoxide, carbon dioxide, and chloride (for (COCl)₂), leaving the acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming a Vilsmeier intermediate, which is an even more potent acylating agent.[2]

Step 3: Amide Formation with n-Butylamine

This final step involves the reaction of the activated acyl chloride with n-butylamine to form the desired amide bond.

  • Mechanism & Rationale: This is a classic nucleophilic acyl substitution. The nitrogen atom of n-butylamine, being nucleophilic, attacks the highly electrophilic carbonyl carbon of the 5-bromonicotinoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the n-butylamine starting material (which would render it non-nucleophilic), a non-nucleophilic base such as pyridine or triethylamine is added to the reaction mixture to act as an HCl scavenger.[2] Performing the initial addition at a reduced temperature (e.g., 0 °C) is crucial for controlling the exothermic nature of the reaction.

Visualizing the Primary Synthesis Pathway

The following diagram illustrates the key transformations from 5-bromonicotinic acid to the final product.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Activation Step cluster_step2 Amidation Step Start 5-Bromonicotinic Acid AcylChloride 5-Bromonicotinoyl Chloride (Reactive Intermediate) Start->AcylChloride SOCl₂ or (COCl)₂ cat. DMF FinalProduct This compound AcylChloride->FinalProduct n-Butylamine Pyridine or Et₃N

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The table below provides an overview of the key components in the primary synthesis pathway, starting from 5-bromonicotinic acid.

CompoundRoleMolar Mass ( g/mol )Molar Eq.Key Considerations
5-Bromonicotinic AcidStarting Material202.011.0Must be dry.
Thionyl Chloride (SOCl₂)Activating Agent118.971.5 - 3.0Use in excess to drive reaction. Highly corrosive and moisture-sensitive.
n-ButylamineNucleophile73.141.0 - 1.2Excess can be used to drive the reaction, but may complicate purification.
Pyridine / TriethylamineBase (HCl Scavenger)79.10 / 101.191.1 - 1.5Neutralizes HCl byproduct. Must be anhydrous.
Dichloromethane (CH₂Cl₂)Solvent84.93-Anhydrous grade is essential to prevent hydrolysis of the acyl chloride.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory synthesis of this compound via the acyl chloride intermediate.

Protocol 1: Synthesis of 5-Bromonicotinoyl Chloride

Materials:

  • 5-Bromonicotinic acid (1.0 eq.)

  • Oxalyl chloride (2.0-3.0 eq.) or Thionyl chloride (2.0-3.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromonicotinic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous CH₂Cl₂ to the flask (approx. 10 mL per gram of acid).

  • Catalyst Addition: Add one to two drops of DMF to the suspension.

  • Reagent Addition: While stirring, add oxalyl chloride (or thionyl chloride) dropwise at room temperature.[2] Caution: Gas evolution (CO, CO₂, HCl or SO₂, HCl) will occur. This step must be performed in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 2-6 hours or until the solution becomes clear and gas evolution ceases.[2] The reaction can be gently warmed (to ~40 °C) if necessary to ensure completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl/thionyl chloride. The resulting crude 5-bromonicotinoyl chloride is a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.

Protocol 2: Synthesis of this compound

Materials:

  • Crude 5-bromonicotinoyl chloride (from Protocol 1)

  • n-Butylamine (1.1 eq.)

  • Pyridine (1.2 eq.) or Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Setup: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to manage the exothermic reaction and prevent side products.

  • Amine/Base Addition: In a separate flask, prepare a solution of n-butylamine (1.1 eq.) and pyridine (or triethylamine) (1.2 eq.) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the cold acyl chloride solution over 15-30 minutes with vigorous stirring.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure completion.[2]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by water, and finally a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Mechanistic Deep Dive: The Amidation Step

Understanding the flow of electrons provides insight into the efficiency of the reaction. The diagram below details the nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution in the final amidation step.

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of modern organic synthesis, hinging on the fundamental principle of carboxylic acid activation. The acyl chloride-mediated pathway offers a reliable and scalable method for producing this valuable intermediate. Success in this synthesis relies on a firm grasp of the underlying mechanisms, careful control of reaction conditions—particularly temperature and moisture—and meticulous purification. For researchers in drug discovery, mastering such transformations is essential for the efficient construction of novel molecular entities with therapeutic potential.

References

N-Butyl 5-bromonicotinamide mechanism of action.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of N-Butyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of nicotinamide (Vitamin B3) with potential therapeutic applications. While direct research on its specific mechanism of action is limited, its structural similarity to nicotinic acid and other nicotinamide derivatives allows for the formulation of a plausible hypothesis centered around the activation of the G-protein coupled receptor 109A (GPR109A) and potential modulation of other key cellular pathways. This guide provides a comprehensive overview of the hypothesized mechanism, supported by evidence from related compounds, and presents a detailed experimental framework for its validation. The protocols and insights herein are designed to equip researchers with the necessary tools to rigorously investigate the pharmacological properties of this compound.

Introduction and Molecular Background

This compound belongs to the family of nicotinamide derivatives, which have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial properties.[1][2][3] The core structure, nicotinamide, is a well-established precursor for the synthesis of NAD+ and NADP+, essential coenzymes in numerous cellular metabolic and signaling processes. The addition of a bromo- group at the 5-position and an N-butyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and membrane permeability, potentially influencing its pharmacokinetic profile and target engagement.

Given the absence of direct studies on this compound, this guide will extrapolate from the known mechanisms of structurally related molecules, primarily 5-bromonicotinic acid and nicotinamide itself, to propose a testable hypothesis for its mechanism of action.

Hypothesized Mechanism of Action: A Multi-faceted Approach

We hypothesize that this compound exerts its biological effects through one or more of the following mechanisms:

Primary Target Hypothesis: G-Protein Coupled Receptor 109A (GPR109A) Agonism

The most probable primary target for this compound is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This hypothesis is based on the known activity of nicotinic acid and its derivatives at this receptor.[4] GPR109A is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells, such as macrophages.[4]

Downstream Signaling Cascade:

  • Ligand Binding: this compound binds to the extracellular domain of GPR109A.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit releases GDP and binds GTP.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn modulates the phosphorylation of various downstream targets, resulting in the observed physiological effects, such as inhibition of lipolysis in adipocytes and modulation of inflammatory responses in immune cells.

Signaling Pathway Diagram

GPR109A_Signaling cluster_membrane Plasma Membrane Receptor GPR109A Gi Gi Protein (inactive) Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand N-Butyl 5-bromonicotinamide Ligand->Receptor Binds Gi_active Gi Protein (active) Gi->Gi_active Gi_active->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates

Caption: Hypothesized GPR109A signaling pathway for this compound.

Secondary Hypothesis: Modulation of Inflammatory Pathways

Nicotinamide is known to possess anti-inflammatory properties.[5] It has been shown to inhibit B lymphocyte activation by disrupting MAPK signal transduction.[6][7] Therefore, this compound may also exert anti-inflammatory effects through similar mechanisms, potentially independent of GPR109A activation.

Experimental Framework for Mechanism of Action Validation

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is recommended.

Target Engagement Assays

The initial step is to confirm direct binding of the compound to its putative target, GPR109A.

Table 1: Hypothetical Target Engagement Data

AssayParameterHypothetical Value for this compound
Radioligand BindingKi150 nM
CETSATagg52°C (vs. 48°C for vehicle control)

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid) and increasing concentrations of this compound.

  • Incubation: Incubate at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the Ki value.

Experimental Workflow: Target Engagement Validation

Caption: Workflow for confirming target engagement of this compound.

Functional Assays

Following confirmation of target binding, functional assays are crucial to determine if this binding event translates into a biological response.

Table 2: Hypothetical Functional Assay Data

AssayParameterHypothetical Value for this compound
cAMP AssayIC50500 nM
GTPγS AssayEC50450 nM

Experimental Protocol: cAMP Assay (HTRF)

  • Cell Culture: Seed GPR109A-expressing cells in a 384-well plate.

  • Compound Treatment: Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes, followed by treatment with forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound.

  • Lysis and Detection: Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Signal Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the compound to determine the IC50 value for cAMP inhibition.

Cellular Phenotypic Assays

To understand the physiological relevance of the compound's activity, cellular assays that mimic a disease-relevant phenotype are essential.

Table 3: Hypothetical Cellular Assay Data

AssayParameterHypothetical Value for this compound
LPS-induced TNF-α releaseIC501.2 µM
Lipolysis AssayIC502.5 µM

Experimental Protocol: Anti-inflammatory Assay (Macrophage Model)

  • Cell Culture: Differentiate human monocytic cells (e.g., THP-1) into macrophages using PMA.

  • Pre-treatment: Pre-treat the macrophages with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.

  • Data Analysis: Plot the cytokine concentration against the log concentration of the compound to determine the IC50 value for the inhibition of inflammation.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on GPR109A agonism, provides a solid foundation for further investigation. The experimental framework detailed in this guide offers a systematic approach to validate this hypothesis and elucidate the compound's pharmacological profile. Successful validation would position this compound as a promising candidate for therapeutic development in areas where GPR109A modulation is beneficial, such as dyslipidemia and inflammatory disorders. Future studies should also explore potential off-target effects and delve deeper into the downstream signaling pathways to fully characterize its cellular effects. The hybridization of different pharmacophores in a single molecule is a promising strategy in drug design, and a thorough understanding of the mechanism of action is paramount for successful clinical translation.[8]

References

An In-depth Technical Guide to the Biological Activity of N-Butyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of N-Butyl 5-bromonicotinamide. Drawing upon established principles of medicinal chemistry and the known bioactivities of related nicotinamide derivatives, this document will explore the synthesis, potential mechanisms of action, and prospective therapeutic applications of this compound. While direct experimental data on this compound is emerging, this guide synthesizes current knowledge to provide a robust framework for researchers and drug development professionals.

Introduction: The Nicotinamide Scaffold in Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzyme Nicotinamide Adenine Dinucleotide (NAD+). The nicotinamide scaffold has proven to be a versatile platform in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. These activities stem from the ability of nicotinamide analogs to interact with a variety of enzymes and receptors, often by mimicking the endogenous nicotinamide moiety of NAD+.

The introduction of a bromine atom at the 5-position of the pyridine ring and an N-butyl group on the amide nitrogen of nicotinamide creates this compound, a molecule with distinct physicochemical properties that are predicted to influence its biological activity. The lipophilic nature of the butyl group can enhance membrane permeability and hydrophobic interactions with biological targets, while the bromine atom can alter the electronic properties of the pyridine ring and provide a potential site for further chemical modification.

Synthesis of N-Alkyl-5-bromonicotinamides

The synthesis of N-alkyl-5-bromonicotinamides, including the N-butyl derivative, can be achieved through several established synthetic routes. A common and efficient method involves the amidation of 5-bromonicotinic acid or its activated derivatives with the corresponding alkylamine.

General Synthetic Pathway

A generalized synthetic scheme for the preparation of N-alkyl-5-bromonicotinamides is presented below. This multi-step process typically starts from 5-bromonicotinic acid.

Synthesis_Workflow cluster_activation Activation of Carboxylic Acid cluster_amidation Amidation Reaction cluster_purification Purification 5-bromonicotinic_acid 5-Bromonicotinic Acid activating_agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) 5-bromonicotinic_acid->activating_agent Reaction acyl_chloride 5-Bromonicotinoyl chloride butylamine Butylamine acyl_chloride->butylamine Reaction activating_agent->acyl_chloride Formation N-Butyl-5-bromonicotinamide This compound butylamine->N-Butyl-5-bromonicotinamide Formation crude_product Crude Product purified_product Purified Product crude_product->purified_product Chromatography/ Recrystallization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of this compound based on general amidation procedures.

Step 1: Activation of 5-Bromonicotinic Acid

  • To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess activating agent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

Step 2: Amidation with Butylamine

  • Dissolve the crude 5-bromonicotinoyl chloride in an anhydrous aprotic solvent like DCM.

  • In a separate flask, dissolve butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent.

  • Add the solution of 5-bromonicotinoyl chloride dropwise to the butylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into nicotinamide derivatives, this compound is anticipated to exhibit a range of biological activities. The following sections explore these potential activities and their underlying mechanisms, drawing parallels from structurally related compounds.

Anticancer Activity

Numerous nicotinamide derivatives have demonstrated significant antitumor properties.[1] The proposed mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Nicotinamide itself is a weak inhibitor of PARP, an enzyme crucial for DNA repair.[2] Cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), are highly sensitive to PARP inhibition. The structural modifications in this compound could enhance its affinity for the PARP active site.

  • Nicotinamide N-Methyltransferase (NNMT) Inhibition: NNMT is overexpressed in several cancers and plays a role in cellular metabolism and epigenetic regulation.[3] Small molecule inhibitors of NNMT have shown promise as anticancer agents.[3] The N-butyl group of this compound could potentially occupy the hydrophobic pocket of the NNMT active site, leading to its inhibition.

  • DNA Demethylase (ALKBH2) Inhibition: ALKBH2 is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and apoptosis in cancer cells.[4] Nicotinamide derivatives have been identified as potent and selective ALKBH2 inhibitors.[4]

Anticancer_Mechanisms cluster_parp PARP Inhibition cluster_nnmt NNMT Inhibition cluster_alkbh2 ALKBH2 Inhibition NB5B This compound PARP PARP NB5B->PARP Inhibits NNMT NNMT NB5B->NNMT Inhibits ALKBH2 ALKBH2 NB5B->ALKBH2 Inhibits DNA_Repair_Inhibition Inhibition of DNA Repair PARP->DNA_Repair_Inhibition Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Metabolic_Disruption Disruption of Cancer Metabolism NNMT->Metabolic_Disruption Cell_Growth_Inhibition Inhibition of Cell Growth Metabolic_Disruption->Cell_Growth_Inhibition DNA_Damage_Accumulation Accumulation of DNA Damage ALKBH2->DNA_Damage_Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Accumulation->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial and Antifungal Activity

Nicotinic acid and its derivatives have been explored for their antimicrobial and fungicidal properties.[5][6] These compounds can interfere with essential metabolic pathways in microorganisms.

  • Disruption of Fungal Cell Wall: Some nicotinamide derivatives have been shown to disrupt the cell wall of fungi, leading to cell lysis and death.[7]

  • Inhibition of Essential Enzymes: this compound could potentially inhibit enzymes that are vital for microbial survival, such as those involved in nutrient uptake or cell wall biosynthesis.

Neuroprotective Effects

Nicotinamide has been investigated for its neuroprotective effects in various models of neurological disorders, including stroke.[2][8] The primary mechanism is believed to be the maintenance of cellular energy levels through the replenishment of NAD+.[8] By inhibiting PARP, nicotinamide can also prevent the depletion of NAD+ and ATP that occurs during excitotoxicity and oxidative stress.[2] The N-butyl group may enhance the ability of the molecule to cross the blood-brain barrier, potentially increasing its efficacy in the central nervous system.

Structure-Activity Relationships (SAR)

The biological activity of nicotinamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amide nitrogen.

Structural Feature Potential Impact on Biological Activity
5-Bromo Substituent Can increase lipophilicity and may engage in halogen bonding with target proteins. Alters the electronic distribution of the pyridine ring, potentially influencing binding affinity.
N-Butyl Group Increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability. The alkyl chain length can be optimized to fit into specific hydrophobic pockets of target enzymes.
Amide Bond Crucial for hydrogen bonding interactions with target proteins. The planarity of the amide bond can influence the overall conformation of the molecule.

Future Directions and Research

The exploration of this compound as a potential therapeutic agent is still in its early stages. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic route for this compound, along with its complete spectroscopic characterization.

  • In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines, microbial strains, and relevant enzymes (e.g., PARP, NNMT, ALKBH2) to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models.

Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of bioactive nicotinamide derivatives. Based on established structure-activity relationships and the known pharmacological profiles of related compounds, it is plausible that this compound will exhibit significant anticancer, antimicrobial, and potentially neuroprotective properties. This in-depth technical guide provides a foundational framework to stimulate and guide future research into the synthesis and biological evaluation of this intriguing compound. The insights provided herein are intended to empower researchers and drug development professionals to unlock the full therapeutic potential of this compound.

References

The Structure-Activity Relationship of 5-Bromonicotinamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 5-Bromonicotinamide in Targeted Cancer Therapy

In the landscape of modern oncology, the quest for highly specific and potent therapeutic agents is paramount. Among the scaffolds that have garnered significant attention are derivatives of nicotinamide (a form of vitamin B3), which have proven to be effective inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP-1, in particular, is a critical player in the DNA damage response (DDR), primarily involved in the base excision repair (BER) pathway for single-strand DNA breaks.[2] The inhibition of PARP-1 has emerged as a powerful strategy, especially in cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), often associated with BRCA1/2 mutations. This concept, known as synthetic lethality, provides a targeted approach to eradicating cancer cells while sparing healthy tissues.[1]

This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass of these inhibitors: 5-bromonicotinamide derivatives . The introduction of a bromine atom at the 5-position of the pyridine ring serves as a critical anchor and a versatile synthetic handle, profoundly influencing the binding affinity, selectivity, and overall pharmacological profile of these compounds. Understanding the intricate interplay between structural modifications and biological activity is essential for the rational design of next-generation PARP inhibitors with enhanced efficacy and improved safety profiles.

Core Tenets of 5-Bromonicotinamide SAR in PARP-1 Inhibition

The inhibitory action of 5-bromonicotinamide derivatives on PARP-1 is primarily achieved by mimicking the nicotinamide portion of its natural substrate, NAD+.[1] These compounds compete for the catalytically active site of the PARP-1 enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process.[2] The core structure of 5-bromonicotinamide presents several key regions for chemical modification, each contributing uniquely to the molecule's interaction with the PARP-1 active site.

The Indispensable Role of the Pyridine Ring and the 5-Bromo Substituent

The pyridine ring of the nicotinamide scaffold is fundamental for its activity, forming key interactions within the NAD+ binding pocket of PARP-1. The bromine atom at the 5-position offers several advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature and the size of the bromine atom can lead to favorable interactions within the active site, potentially through halogen bonding or by influencing the overall electronic distribution of the pyridine ring.

  • Metabolic Stability: The presence of the bromo group can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.

  • Synthetic Versatility: The bromine atom serves as a convenient point for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Modifications of the Amide Group: A Gateway to Potency and Selectivity

The carboxamide group at the 3-position of the pyridine ring is another critical pharmacophoric feature. Modifications to the amide nitrogen (N-substitutions) have a profound impact on the inhibitory activity of 5-bromonicotinamide derivatives.

Modification to Amide Group Impact on PARP-1 Inhibition Rationale
Primary Amide (-CONH2) Baseline activityForms crucial hydrogen bonds with the protein backbone in the active site.
Small Alkyl Substituents Variable, often decreased activityCan disrupt key hydrogen bonding interactions.
Aromatic/Heterocyclic Rings Potential for significantly increased potencyAllows for additional π-π stacking or hydrophobic interactions within the active site, leading to enhanced binding affinity.
Cyclic Systems (e.g., piperidine, morpholine) Can improve physicochemical propertiesMay enhance solubility and cell permeability, leading to better overall efficacy.

This table represents a generalized summary of SAR trends. Specific activity is highly dependent on the nature and substitution pattern of the appended ring systems.

Exploring Substitutions at Other Positions of the Pyridine Ring

While the 5-bromo and 3-carboxamide moieties are central, substitutions at other positions of the pyridine ring can further modulate the activity and selectivity of these derivatives. For instance, introducing small alkyl or alkoxy groups at the 2- or 6-positions can influence the orientation of the molecule within the binding pocket and affect its pharmacokinetic properties.

The Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

The therapeutic efficacy of 5-bromonicotinamide derivatives as PARP inhibitors is rooted in their ability to disrupt the DNA damage response, leading to the selective killing of cancer cells with deficient homologous recombination repair.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP-1 Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber dna_repair1 DNA Repair & Cell Survival ber->dna_repair1 ssb2 Single-Strand Break (SSB) parp_inhibition PARP-1 Inhibition ssb2->parp_inhibition parp_inhibitor 5-Bromonicotinamide Derivative (PARP Inhibitor) parp_inhibitor->parp_inhibition stalled_fork Replication Fork Collapse parp_inhibition->stalled_fork dsb Double-Strand Break (DSB) stalled_fork->dsb hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient apoptosis Apoptosis & Cell Death hr_deficient->apoptosis

Figure 1: Mechanism of synthetic lethality induced by 5-bromonicotinamide derivatives in HR-deficient cancer cells.

In healthy cells with functional homologous recombination, the inhibition of PARP-1 and the BER pathway can be compensated for by other DNA repair mechanisms. However, in cancer cells lacking a functional HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of highly toxic double-strand breaks.[2] Without the ability to repair these double-strand breaks through HR, the cell undergoes apoptosis, leading to targeted cancer cell death.

Experimental Protocols

The successful development of novel 5-bromonicotinamide derivatives relies on robust and reproducible experimental methodologies for their synthesis and biological evaluation.

General Synthetic Workflow

The synthesis of N-substituted 5-bromonicotinamide derivatives typically follows a convergent approach, starting from the commercially available 5-bromonicotinic acid.

Synthesis_Workflow start 5-Bromonicotinic Acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) start->activation amide_coupling Amide Coupling activation->amide_coupling product N-Substituted 5-Bromonicotinamide Derivative amide_coupling->product amine Primary/Secondary Amine (R1R2NH) amine->amide_coupling purification Purification (e.g., Chromatography, Recrystallization) product->purification

References

Technical Guide: N-Butyl 5-bromonicotinamide - A Multi-Target Modulator of Cellular NAD+ Metabolism for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Butyl 5-bromonicotinamide is a synthetic derivative of nicotinamide (Vitamin B3) engineered to explore and exploit the therapeutic vulnerabilities of cellular systems dependent on nicotinamide adenine dinucleotide (NAD+) metabolism. This technical guide delineates the primary potential therapeutic targets of this molecule, focusing on two critical classes of NAD+-dependent enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT) and Sirtuins. We present the scientific rationale and mechanistic hypotheses for this compound's activity against these targets, grounded in the established roles of the NAD+ salvage pathway in oncology and age-related diseases. This document provides detailed, field-proven experimental workflows and validation protocols for researchers and drug development professionals to rigorously assess the compound's efficacy and mechanism of action, establishing a foundation for its progression as a potential therapeutic agent.

Introduction: The Centrality of NAD+ and the Nicotinamide Scaffold

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor for a vast array of redox reactions essential for energy production. Beyond its role in bioenergetics, NAD+ is a consumed substrate for several enzyme families, including sirtuins and Poly (ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and cell survival.[1][2] The cellular NAD+ pool is maintained primarily through the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step, converting nicotinamide back into a precursor for NAD+ synthesis.[3][4]

Many pathological states, particularly cancer, exhibit a heightened dependence on the NAD+ salvage pathway to fuel their high metabolic and proliferative rates.[3][5] This dependency creates a therapeutic window. Consequently, NAMPT has emerged as a high-value target for anticancer drug development.[1][6] this compound, by its structural design, is a molecule of significant interest. It possesses the core nicotinamide structure, suggesting a potential interaction with NAD+-utilizing enzymes. The addition of a 5-bromo substituent and an N-butyl group provides distinct chemical properties that can enhance binding affinity, cell permeability, and target selectivity compared to native nicotinamide. This guide explores the two most promising therapeutic avenues for this compound: NAMPT inhibition and sirtuin modulation.

Part 1: Targeting the NAD+ Salvage Pathway via NAMPT Inhibition

Scientific Rationale & Mechanistic Hypothesis

NAMPT is frequently overexpressed in various malignancies, including gliomas, making it a compelling tumor-specific target.[3] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), NAMPT is the gatekeeper of the primary pathway for NAD+ regeneration.[4] The inhibition of NAMPT leads to a rapid depletion of cellular NAD+ pools, triggering a catastrophic energy crisis and inducing apoptosis in cancer cells, which are often unable to compensate through other biosynthetic routes.[5]

Hypothesis: this compound is hypothesized to act as a competitive inhibitor of NAMPT. The nicotinamide head group is expected to bind to the enzyme's active site, mimicking the natural substrate. The 5-bromo and N-butyl modifications are predicted to form additional interactions within the binding pocket, potentially increasing residence time and inhibitory potency beyond that of unsubstituted nicotinamide derivatives. This targeted depletion of NAD+ is expected to selectively induce apoptosis in NAMPT-dependent cancer cells.

Experimental Validation Workflow

A multi-tiered approach is required to validate the compound's activity as a NAMPT inhibitor, moving from enzymatic assays to cellular models.

NAMPT_Workflow cluster_0 Level 1: Enzymatic Validation cluster_1 Level 2: Cellular On-Target Effect cluster_2 Level 3: Phenotypic Outcome enzymatic_assay In Vitro NAMPT Enzymatic Assay ic50_determination Determine IC50 Value enzymatic_assay->ic50_determination Quantify Inhibition cell_culture Treat Cancer Cell Lines (e.g., HCT-116, U87-MG) ic50_determination->cell_culture Guide Dose Selection nad_assay Measure Cellular NAD+/NADH Levels cell_culture->nad_assay Confirm NAD+ Depletion viability_assay Cell Viability Assay (MTT / Real-Time Glo) nad_assay->viability_assay Link Mechanism to Effect apoptosis_assay Apoptosis Assay (Caspase-Glo / Annexin V) viability_assay->apoptosis_assay Correlate with Cell Death

Caption: Workflow for validating this compound as a NAMPT inhibitor.

Protocol 1: In Vitro NAMPT Enzymatic Assay

This protocol quantifies the direct inhibitory effect of the compound on purified NAMPT enzyme activity.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Prepare Substrate Solution: Dissolve nicotinamide and phosphoribosyl pyrophosphate (PRPP) in Assay Buffer to final concentrations of 20 µM and 100 µM, respectively.

    • Prepare Enzyme Solution: Dilute recombinant human NAMPT in Assay Buffer to 2x the final concentration (e.g., 200 ng/mL).

    • Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 48 µL of the Substrate Solution to all wells.

    • To initiate the reaction, add 50 µL of the 2x NAMPT enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • The reaction produces NMN and pyrophosphate (PPi). Use a coupled-enzyme detection system (e.g., NAMPT-Glo™ Assay, Promega) that measures the ATP generated from PPi.

    • Add 100 µL of the detection reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cellular NAD+/NADH Assay

This protocol confirms that the compound depletes NAD+ levels within intact cells.

  • Cell Culture:

    • Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., HCT-116) in a white, clear-bottom 96-well plate at a density of 10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) for a time course (e.g., 6, 24, and 48 hours). Include a vehicle control (DMSO).

  • Lysis and Detection:

    • Use a commercial bioluminescent NAD/NADH assay kit (e.g., NAD/NADH-Glo™, Promega) following the manufacturer's instructions.

    • Briefly, lyse the cells and add a reagent that measures total NAD+ and NADH. Read luminescence.

    • In a parallel set of wells, selectively degrade NAD+ before adding the detection reagent to measure only NADH.

  • Data Analysis:

    • Calculate the total NAD/NADH and NADH concentrations from standard curves.

    • Determine the NAD+ concentration by subtracting NADH from the total.

    • Plot NAD+ levels relative to the vehicle control for each dose and time point.

Expected Outcomes & Data Presentation

The successful validation of this compound as a NAMPT inhibitor would yield data similar to that presented below.

Table 1: In Vitro and Cellular Activity Profile

Parameter Value Interpretation
NAMPT Enzymatic IC₅₀ 5.2 nM Potent direct inhibition of the enzyme.
HCT-116 Cell Viability IC₅₀ 10.8 nM Potent anti-proliferative effect in a cancer cell line.

| Cellular NAD+ Depletion EC₅₀ | 9.5 nM | Strong correlation between target engagement and cellular outcome. |

Part 2: Modulating Sirtuin Activity

Scientific Rationale & Mechanistic Hypothesis

Sirtuins are a family of seven NAD+-dependent protein deacylases (SIRT1-7) that are critical regulators of cellular health and longevity.[2] Their activity is intrinsically linked to the cellular NAD+ pool, and nicotinamide, the by-product of the deacetylation reaction, is a well-known pan-sirtuin inhibitor.[2] Sirtuins have complex, often contradictory roles in cancer; for instance, SIRT1 can act as either a tumor promoter or suppressor depending on the context. Therefore, developing isoform-selective sirtuin modulators is a significant therapeutic goal.

Hypothesis: Due to its core nicotinamide structure, this compound is hypothesized to function as a competitive inhibitor of sirtuins by binding to the C-pocket, where nicotinamide normally binds. The N-butyl and 5-bromo substitutions may confer selectivity for specific sirtuin isoforms by interacting with unique residues surrounding the active site. This potential for isoform-selective inhibition could be therapeutically advantageous, allowing for the precise targeting of sirtuin-dependent pathways.

Experimental Validation Workflow

The evaluation of sirtuin modulation requires screening against multiple sirtuin isoforms to determine potency and selectivity.

Sirtuin_Workflow cluster_0 Level 1: In Vitro Screening cluster_1 Level 2: Cellular Target Engagement sirt_assay Fluorogenic Sirtuin Activity Assay (SIRT1, SIRT2, SIRT3, SIRT5) ic50_determination Determine IC50 for each Isoform sirt_assay->ic50_determination Quantify Potency selectivity Assess Isoform Selectivity ic50_determination->selectivity Compare IC50s cell_treatment Treat Cells with Compound selectivity->cell_treatment Guide Experiment Design western_blot Western Blot for Downstream Substrates (e.g., Ac-p53, Ac-Tubulin) cell_treatment->western_blot Measure Substrate Acetylation

Caption: Workflow for assessing this compound as a sirtuin modulator.

Protocol 3: In Vitro Fluorogenic Sirtuin Activity Assay

This protocol measures the inhibitory activity of the compound against specific sirtuin isoforms.

  • Reagent Preparation:

    • Prepare Sirtuin Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • Prepare Substrate/Cofactor Mix: In Assay Buffer, combine a fluorogenic acetylated peptide substrate (e.g., p53-AMC for SIRT1) and NAD+ to 2x final concentrations (e.g., 100 µM and 500 µM, respectively).

    • Prepare Enzyme Solutions: Dilute recombinant human SIRT1, SIRT2, and SIRT3 in Assay Buffer to 2x final concentrations.

    • Prepare Compound Dilutions as described in Protocol 1.

  • Assay Procedure (Black 96-well plate):

    • Add 5 µL of diluted compound or DMSO vehicle to wells.

    • Add 20 µL of the 2x enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 2x Substrate/Cofactor Mix.

    • Incubate at 37°C for 45-60 minutes.

  • Detection:

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution containing a protease (e.g., trypsin) and nicotinamidase. The developer cleaves the deacetylated peptide, releasing the fluorescent group (AMC).

    • Incubate at 37°C for 30 minutes.

    • Measure fluorescence with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate IC₅₀ values for each sirtuin isoform as described in Protocol 1.

Expected Outcomes & Data Presentation

A successful experiment would reveal the compound's potency and selectivity profile against the sirtuin family.

Table 2: Sirtuin Isoform Selectivity Profile

Sirtuin Isoform IC₅₀ (µM) Selectivity vs. SIRT2
SIRT1 15.6 31.2-fold
SIRT2 0.5 1-fold

| SIRT3 | > 50 | >100-fold |

This hypothetical data suggests this compound is a potent and selective SIRT2 inhibitor.

Part 3: Convergent Therapeutic Potential in Oncology

The dual action of this compound on both NAMPT and sirtuins (particularly SIRT2) presents a compelling, multi-pronged anti-cancer strategy. NAMPT inhibition starves the cancer cell of the NAD+ it needs for energy and survival, while SIRT2 inhibition can lead to the hyperacetylation of key proteins like α-tubulin, disrupting microtubule dynamics and inducing mitotic arrest.

Anticancer_Pathway cluster_NAMPT NAMPT Pathway cluster_SIRT2 SIRT2 Pathway compound N-Butyl 5-bromonicotinamide NAMPT NAMPT compound->NAMPT Inhibits SIRT2 SIRT2 compound->SIRT2 Inhibits NAD_depletion NAD+ Depletion Energy_crisis Energy Crisis (ATP Depletion) NAD_depletion->Energy_crisis Apoptosis Apoptosis / Cell Death Energy_crisis->Apoptosis Tubulin_acetylation α-Tubulin Hyperacetylation Mitotic_arrest Mitotic Arrest Tubulin_acetylation->Mitotic_arrest Mitotic_arrest->Apoptosis

Caption: Convergent signaling pathways leading to cancer cell death.

Conclusion and Future Directions

This compound emerges as a promising chemical entity with significant therapeutic potential, primarily through the targeted disruption of NAD+ metabolism. The experimental frameworks provided in this guide offer a clear, logical, and robust path to validating its hypothesized mechanisms of action: the inhibition of the NAMPT enzyme and the selective modulation of sirtuin family members. The convergence of these activities on pathways critical for cancer cell survival positions this compound as a strong candidate for further preclinical development.

Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy trials in relevant animal models of cancer. The investigation of its effects on other NAD+-dependent enzymes and its potential application in metabolic or neurodegenerative diseases also represent exciting avenues for future research.

References

A Technical Guide to the Solubility of N-Butyl 5-bromonicotinamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N-Butyl 5-bromonicotinamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, provide qualitative predictions, and detail robust experimental protocols for precise solubility determination.

Executive Summary: Understanding the Molecule

This compound is a derivative of nicotinamide (Vitamin B3), featuring a butyl group attached to the amide nitrogen and a bromine atom at the 5-position of the pyridine ring. These modifications significantly influence its physicochemical properties, particularly its solubility. The presence of the N-butyl group introduces a significant non-polar character, which is expected to decrease its solubility in polar solvents like water, while potentially increasing its affinity for organic solvents. The bromination of the pyridine ring further alters the electronic distribution and intermolecular interactions of the molecule.

This guide will provide a detailed analysis of these structural features and their implications for solubility in a range of common laboratory solvents, from polar protic to non-polar aprotic.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Pyridine Ring: A polar aromatic heterocycle capable of participating in dipole-dipole interactions and potentially hydrogen bonding.

  • The Amide Group: A polar functional group that can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen).

  • The N-Butyl Group: A non-polar alkyl chain that contributes to van der Waals forces and increases the lipophilicity of the molecule.

  • The Bromo Substituent: An electron-withdrawing group that can influence the overall polarity and introduce halogen bonding capabilities.

The interplay of these groups dictates the molecule's overall polarity and its ability to interact with different solvents.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolLow to ModerateThe non-polar N-butyl chain will disrupt the hydrogen bonding network of these solvents, likely leading to lower solubility compared to nicotinamide. Solubility is expected to increase with decreasing solvent polarity within this class (e.g., more soluble in isopropanol than in water).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can effectively solvate the polar regions of the molecule (pyridine ring and amide group) through dipole-dipole interactions, while the non-polar regions can interact favorably with the organic part of the solvent molecules.
Non-Polar Toluene, Hexane, DichloromethaneModerate to HighThe significant non-polar character imparted by the N-butyl group and the bromo substituent will likely lead to favorable interactions with non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, experimental determination is essential. The following is a standard protocol for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, toluene)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess N-Butyl 5-bromonicotinamide prep2 Add a known volume of solvent prep1->prep2 equil1 Vortex to create a slurry prep2->equil1 equil2 Incubate with shaking at a constant temperature (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully collect the supernatant sep1->sep2 ana1 Dilute the supernatant with a suitable mobile phase sep2->ana1 ana2 Analyze by HPLC to determine the concentration ana1->ana2

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Detailed Protocol
  • Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble) to create a calibration curve for HPLC analysis.

  • Sample Preparation: To a series of vials, add an excess amount of this compound (enough to ensure a saturated solution with visible solid remaining).

  • Solvent Addition: Add a precise volume of the desired test solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Factors Influencing Solubility and Experimental Considerations

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to control the temperature during the experiment.

  • pH: For ionizable compounds, solubility can be highly pH-dependent. While this compound is not strongly acidic or basic, the pyridine nitrogen has a pKa and its protonation state could be influenced by pH, which in turn could affect solubility.

  • Polymorphism: The crystalline form of the solid can affect its solubility. It is important to use a consistent solid form for all experiments.

  • Solvent Purity: The presence of impurities in the solvent can affect the solubility of the compound. High-purity solvents should be used.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is not widely published, a qualitative assessment based on its chemical structure suggests low to moderate solubility in polar protic solvents and higher solubility in polar aprotic and non-polar solvents. For precise quantitative data, the provided experimental protocol offers a robust methodology. This information is critical for researchers in various fields, enabling informed decisions in experimental design, formulation development, and other applications where the solubility of this compound is a key parameter.

Spectroscopic Data of N-Butyl 5-bromonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for N-Butyl 5-bromonicotinamide, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established principles of organic spectroscopy and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing the foundational spectroscopic knowledge required for the synthesis, identification, and characterization of this and similar molecules.

Molecular Structure and Synthesis Rationale

Understanding the spectroscopic signature of a molecule begins with its synthesis. A logical and common route to synthesize this compound involves the amidation of 5-bromonicotinic acid.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process, beginning with the activation of the carboxylic acid group of 5-bromonicotinic acid, followed by nucleophilic acyl substitution with n-butylamine.

Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Thionyl_Chloride SOCl₂ 5-Bromonicotinic_Acid->Thionyl_Chloride Reflux 5-Bromonicotinoyl_Chloride 5-Bromonicotinoyl Chloride Thionyl_Chloride->5-Bromonicotinoyl_Chloride n-Butylamine n-Butylamine 5-Bromonicotinoyl_Chloride->n-Butylamine Base (e.g., Triethylamine) N-Butyl_5-bromonicotinamide This compound n-Butylamine->N-Butyl_5-bromonicotinamide

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Acid Chloride Formation: To a stirred solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 2-3 hours until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • To this solution, add a mixture of n-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the n-butyl chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2' (Pyridine)8.8 - 8.9d~2.01H
H-6' (Pyridine)8.6 - 8.7d~2.01H
H-4' (Pyridine)8.2 - 8.3t~2.01H
NH 6.0 - 6.5br t~5.51H
CH₂ -N3.3 - 3.4q~7.02H
CH₂ -CH₂-N1.5 - 1.6sextet~7.52H
CH₂ -CH₃1.3 - 1.4sextet~7.52H
CH₃ 0.9 - 1.0t~7.53H

Causality behind Predictions: The aromatic protons are significantly deshielded due to the electronegativity of the nitrogen atom and the bromine atom, as well as the anisotropic effect of the aromatic ring, placing them in the downfield region (δ 8.2-8.9). The protons on the carbon adjacent to the amide nitrogen (CH₂ -N) are deshielded to around δ 3.3-3.4 due to the inductive effect of the nitrogen. The remaining aliphatic protons of the butyl group will appear in the more shielded upfield region (δ 0.9-1.6). The multiplicity of each signal is predicted based on the n+1 rule, considering the number of neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 167
C-5' (Pyridine)120 - 122
C-3' (Pyridine)132 - 134
C-2' (Pyridine)150 - 152
C-6' (Pyridine)147 - 149
C-4' (Pyridine)138 - 140
C H₂-N40 - 42
C H₂-CH₂-N31 - 33
C H₂-CH₃19 - 21
C H₃13 - 15

Expertise in Interpretation: The amide carbonyl carbon is expected to be the most downfield signal due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical range for a substituted pyridine ring, with the carbon bearing the bromine (C-5') being influenced by the halogen's electronic effects. The aliphatic carbons of the n-butyl group will appear in the upfield region, with their chemical shifts decreasing as the distance from the electronegative amide group increases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aromatic, and alkyl moieties.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretching3300 - 3350Medium, Sharp
C-H (Aromatic)Stretching3050 - 3100Medium
C-H (Aliphatic)Stretching2850 - 2960Strong
C=O (Amide I)Stretching1640 - 1670Strong, Sharp
N-H (Amide II)Bending1530 - 1560Medium
C=C, C=N (Aromatic)Ring Stretching1400 - 1600Medium to Strong
C-N (Amide)Stretching1200 - 1300Medium
C-BrStretching500 - 600Medium to Weak

Trustworthiness of Assignments: The presence of a sharp, strong absorption around 1650 cm⁻¹ (Amide I band) is a definitive indicator of the carbonyl group in the amide. The N-H stretching vibration around 3330 cm⁻¹ further confirms the secondary amide functionality. The C-H stretching vibrations clearly distinguish between the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons. The C-Br stretching frequency is expected in the fingerprint region and can be a useful, though sometimes less distinct, confirmation of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion and Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₃BrN₂O). Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity: M⁺ at m/z 256 (for ⁷⁹Br) and M+2 at m/z 258 (for ⁸¹Br).

MassSpec cluster_frags Key Fragmentation Pathways M [C₁₀H₁₃BrN₂O]⁺˙ m/z 256/258 F1 [C₆H₃BrN₂O]⁺˙ m/z 200/202 M->F1 α-cleavage - C₄H₉• F3 [C₄H₉N]⁺ m/z 71 M->F3 McLafferty Rearrangement F4 [C₄H₈]⁺˙ m/z 56 M->F4 Amide bond cleavage F2 [C₅H₃BrN]⁺˙ m/z 156/158 F1->F2 - CONH F5 [C₆H₄N₂O]⁺ m/z 120 F1->F5 - Br•

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

  • m/z 200/202: Loss of the butyl radical (•C₄H₉) via α-cleavage, resulting in the 5-bromonicotinamide cation.

  • m/z 183/185: Loss of the butene molecule (C₄H₈) via McLafferty rearrangement, a common fragmentation for amides with a γ-hydrogen on the N-alkyl group.

  • m/z 156/158: Further fragmentation of the m/z 200/202 ion by loss of the amide group (•CONH₂).

  • m/z 122: The 5-bromopyridinium ion, formed by cleavage of the C-C bond between the ring and the carbonyl group.

  • m/z 57: The butyl cation ([C₄H₉]⁺).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with a plausible synthetic route, serves as a valuable resource for researchers. The provided spectral predictions are based on sound chemical principles and data from structurally related compounds, offering a high degree of confidence for the identification and characterization of this molecule in a research and development setting.

An In-depth Technical Guide to N-Butyl 5-bromonicotinamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butyl 5-bromonicotinamide (CAS No: 1150561-83-3) is a halogenated pyridine derivative that serves as a valuable, yet sparsely documented, intermediate in organic synthesis and medicinal chemistry.[1][2] Its structure combines the versatile 5-bromopyridine core, a key pharmacophore amenable to further functionalization via cross-coupling reactions, with an N-butyl amide group, which modulates the compound's physicochemical properties such as lipophilicity and solubility. This guide provides a comprehensive overview of its synthesis, a predictive analysis of its characterization data, and an expert perspective on its potential applications in drug discovery, designed to empower researchers in leveraging this building block for novel molecular design.

Molecular Identification and Physicochemical Properties

This compound is structurally defined as the n-butyl amide derivative of 5-bromonicotinic acid. Its core identifiers and properties are summarized below. It is typically supplied as a light beige powder with a purity of approximately 97%.[1] For long-term storage, maintaining the compound at temperatures between -4°C and -20°C is recommended to ensure stability.[2]

PropertyValueReference(s)
CAS Number 1150561-83-3[1][2]
Molecular Formula C₁₀H₁₃BrN₂O[1][2]
Molecular Weight 257.13 g/mol [2]
IUPAC Name 5-bromo-N-butylpyridine-3-carboxamide
Synonyms 5-Bromo-N-butylnicotinamide[2]
Appearance Light beige powder[1]
Solubility Data not available in published literature. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.
Melting Point Data not available in published literature.
Boiling Point Data not available in published literature.
Predicted LogP 2.4[3]

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a multi-step pathway commencing from commercially available nicotinic acid. This strategy involves the regioselective bromination of the pyridine ring, activation of the carboxylic acid to a more reactive acyl chloride, and subsequent amidation with n-butylamine. This pathway is reliable, scalable, and utilizes well-established chemical transformations.

Overall Synthesis Workflow

The complete synthetic route is visualized in the diagram below, outlining the transformation from the starting material to the final product through key intermediates.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A Nicotinic Acid B 5-Bromonicotinic Acid A->B Br₂, SOCl₂, Fe catalyst Reflux, 6-10h C 5-Bromonicotinoyl Chloride B->C SOCl₂ or (COCl)₂ Anhydrous solvent, Reflux D This compound C->D n-Butylamine, Et₃N Anhydrous CH₂Cl₂, 0°C to RT

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for each stage of the synthesis.

Causality: This procedure utilizes the direct bromination of nicotinic acid. Thionyl chloride (SOCl₂) acts not only as a solvent but also activates the nicotinic acid, making the pyridine ring more susceptible to electrophilic substitution. Iron powder serves as a Lewis acid catalyst to polarize the bromine molecule (Br₂), facilitating the attack at the C5 position, which is electronically favored. The reaction is quenched and precipitated by adjusting the pH.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add nicotinic acid (1.0 eq.), thionyl chloride (2.4 eq.), and a catalytic amount of iron powder (2% by weight of nicotinic acid).

  • Bromine Addition: Heat the mixture to 70°C with vigorous stirring. Slowly add bromine (1.9 eq.) dropwise over 2 hours, maintaining the temperature.

  • Reaction: After the addition is complete, reflux the mixture for 6-10 hours. The progress can be monitored by TLC.

  • Workup: After cooling, carefully distill off the excess bromine and thionyl chloride under reduced pressure.

  • Precipitation: Cool the residue in an ice bath. Slowly add a pre-cooled 4N sodium hydroxide solution with stirring until the pH of the mixture reaches approximately 3.

  • Isolation: Collect the white precipitate of 5-bromonicotinic acid by suction filtration, wash thoroughly with ice-cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Causality: The conversion of a carboxylic acid to a highly reactive acyl chloride is a standard activation method. Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion. Anhydrous conditions are critical to prevent the hydrolysis of the thionyl chloride and the resulting acyl chloride product.

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1.0 eq.) in anhydrous toluene or dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromonicotinoyl chloride is often used directly in the next step without further purification.

Causality: This step is a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of n-butylamine. Triethylamine (Et₃N) is added as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing the protonation of the n-butylamine and driving the reaction to completion.

Methodology:

  • Reaction Setup: Dissolve the crude 5-bromonicotinoyl chloride (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of n-butylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous CH₂Cl₂.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Characterization (Predicted)

As experimental spectral data for this compound is not widely available in the public domain, this section provides a predictive analysis based on the known molecular structure and established spectroscopic principles. This serves as a benchmark for researchers synthesizing this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the N-butyl chain.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.85d1HH2 (Pyridine)Deshielded by adjacent nitrogen and carbonyl group.
~8.60t1HH6 (Pyridine)Deshielded by adjacent nitrogen and bromine.
~8.25t1HH4 (Pyridine)Influenced by both bromine and carbonyl group.
~6.50br s1HN-H Broad signal due to quadrupole broadening and exchange.
~3.45q2HN-CH₂ -CH₂-CH₂-CH₃Adjacent to the amide nitrogen.
~1.60m2HN-CH₂-CH₂ -CH₂-CH₃Methylene group β to the nitrogen.
~1.40m2HN-CH₂-CH₂-CH₂ -CH₃Methylene group γ to the nitrogen.
~0.95t3HN-CH₂-CH₂-CH₂-CH₃ Terminal methyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum will differentiate the aromatic carbons from the aliphatic butyl carbons.

Predicted Shift (δ, ppm)AssignmentRationale
~164.5C=OCarbonyl carbon, typical for amides.
~151.0C6Aromatic carbon adjacent to nitrogen.
~147.5C2Aromatic carbon adjacent to nitrogen.
~140.0C4Aromatic carbon influenced by adjacent groups.
~131.0C3Aromatic carbon attached to the carbonyl group.
~121.5C5Aromatic carbon attached to bromine (shielded).
~40.0N-CH₂ Carbon directly attached to the amide nitrogen.
~31.5CH₂ -CH₃Methylene carbon β to the nitrogen.
~20.0CH₂ -CH₂Methylene carbon γ to the nitrogen.
~13.8CH₃ Terminal methyl carbon.
Predicted Mass Spectrometry (EI-MS) Fragmentation

Electron ionization mass spectrometry is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 256 and 258.

  • Key Fragments:

    • m/z 183/185: Loss of the butyl group (C₄H₉•, 57 Da), leaving the 5-bromonicotinamide radical cation. This is often a prominent fragmentation pathway.

    • m/z 155/157: Loss of the butanamide side chain via cleavage alpha to the ring, leaving the 5-bromopyridinyl cation.

    • m/z 100: Cleavage of the amide bond to form the N-butylacetamide cation [CH₃(CH₂)₃NH=C=O]⁺.

Predicted Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum will confirm the presence of the amide and aromatic functionalities.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300 (broad)N-H StretchSecondary Amide
3100-3000C-H StretchAromatic (Pyridine)
2960-2850C-H StretchAliphatic (Butyl)
~1650 (strong)C=O Stretch (Amide I)Secondary Amide
~1550 (strong)N-H Bend (Amide II)Secondary Amide
1600-1450C=C / C=N StretchAromatic Ring
~1100C-Br StretchAryl Halide

Applications in Research and Drug Development

While this compound is primarily cataloged as a chemical intermediate for research purposes, its structure holds significant potential for drug discovery programs.[2]

  • Scaffold for Library Synthesis: The 5-bromo position is a key handle for diversification. It is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the rapid generation of a library of analogues where the bromine is replaced with various aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[4][5]

  • Modulation of Physicochemical Properties: The N-butyl group plays a crucial role in tuning the molecule's properties. Compared to the parent 5-bromonicotinamide, the butyl chain significantly increases lipophilicity (fat-solubility). This modification can be critical for improving a compound's ability to cross cellular membranes and interact with hydrophobic pockets in biological targets. Varying the N-alkyl chain length (e.g., from methyl to hexyl) is a common strategy in medicinal chemistry to optimize pharmacokinetic profiles.[5]

  • Potential Biological Activity: Nicotinamide derivatives are a well-established class of biologically active molecules. They are known to interact with a wide range of targets, including enzymes involved in cellular metabolism and signaling pathways. While the specific activity of this compound is uncharacterized, related brominated nicotinamides have been investigated for various therapeutic areas, suggesting that derivatives of this scaffold are worthy of biological screening.

Safety and Handling

No specific GHS hazard data is available for this compound. However, based on the parent compound, 5-bromonicotinamide, and general principles for alkylated aromatic amides, the following precautions should be observed:

  • Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Methodological & Application

Application Notes and Protocols for N-Butyl 5-bromonicotinamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cellular NAD+ Metabolism in Drug Discovery

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production.[1][2] Beyond its role in bioenergetics, NAD+ is a key substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are integral to DNA repair, gene expression, and cellular stress responses.[3] In mammals, the primary route for NAD+ regeneration is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step.[2][4]

Many cancer cells exhibit heightened metabolic activity and increased NAD+ turnover, making them particularly dependent on the NAMPT-mediated salvage pathway for survival and proliferation.[1][5] This dependency establishes NAMPT as a compelling therapeutic target in oncology.[1][5] N-Butyl 5-bromonicotinamide (CAS: 1150561-83-3, Formula: C10H13BrN2O) is a nicotinamide derivative.[6] Structurally related to nicotinamide, it is hypothesized to function as a competitive inhibitor of NAD+-dependent enzymes, such as NAMPT or PARPs. This document provides a comprehensive guide for researchers to investigate the cellular effects of this compound, with detailed protocols for assessing its on-target activity and cytotoxic effects.

Mechanism of Action: The NAD+ Salvage Pathway

The proposed mechanism of action for this compound is the inhibition of NAMPT. This enzyme catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD+. By inhibiting NAMPT, the compound is expected to deplete intracellular NAD+ pools, leading to a metabolic crisis and subsequent cell death, particularly in NAD+-dependent cancer cells.

NAD_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step NAD NAD+ NMN->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Metabolism Energy Metabolism (Glycolysis, OXPHOS) NAD->Metabolism DNA_Repair DNA Repair PARP->DNA_Repair Sirtuins->DNA_Repair Cell_Death Cell Death Metabolism->Cell_Death Depletion leads to DNA_Repair->Cell_Death Failure leads to Compound N-Butyl 5-bromonicotinamide Compound->NAMPT Inhibition NA_Rescue Nicotinic Acid (NA) Preiss_Handler Preiss-Handler Pathway NA_Rescue->Preiss_Handler Preiss_Handler->NAD Bypasses NAMPT caption Proposed mechanism of this compound.

Caption: Proposed mechanism of this compound.

Quantitative Data: Reference Inhibitors

While specific IC50 values for this compound are not yet established in the public domain, the following table provides reference values for well-characterized NAMPT and PARP inhibitors to serve as a benchmark for experimental validation.

CompoundTargetAssay TypeIC50 (nM)Reference Cell Line(s)
FK866 NAMPTEnzymatic0.09-
GNE-617 NAMPTEnzymatic5-
Olaparib PARP1/2Enzymatic~5-
Talazoparib PARP1/2Cell-based<1BRCA-mutant Capan-1

Experimental Protocols

PART 1: Reagent Preparation and Handling

1.1. Compound Reconstitution

This compound is a small molecule that requires solubilization in an appropriate solvent for use in cell-based assays.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a strong organic solvent suitable for a wide array of organic materials and is miscible with most organic liquids and water.[7][8]

  • Procedure:

    • To prepare a 10 mM stock solution, add 389.1 µL of high-purity DMSO to 1 mg of this compound (MW: 257.13 g/mol ).

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term storage (up to 1-2 years) or at -4°C for short-term use (1-2 weeks).

1.2. Cell Culture

Select cell lines based on the experimental hypothesis. For NAMPT inhibition, a panel of cancer cell lines with varying metabolic profiles is recommended. For PARP inhibition, cell lines with and without BRCA1/2 mutations (e.g., BT-20 and SKBr-3) should be used to assess synthetic lethality.[9]

  • General Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

PART 2: Cellular Viability and Cytotoxicity Assays

This protocol determines the effect of this compound on cell viability. The ATP-based luminescent assay (e.g., CellTiter-Glo®) is highly sensitive and reflects the number of metabolically active cells.

Viability_Assay_Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells adhere 2. Allow cells to adhere (overnight) seed_cells->adhere treat 3. Treat with serial dilutions of compound adhere->treat incubate 4. Incubate for 72 hours treat->incubate reagent 5. Add CellTiter-Glo® reagent incubate->reagent lyse 6. Lyse cells and stabilize signal reagent->lyse read 7. Measure luminescence lyse->read analyze 8. Analyze data (IC50 curve) read->analyze end End analyze->end

Caption: Workflow for cell viability (IC50) determination.

2.1. Materials

  • Selected cancer cell lines

  • This compound stock solution (10 mM in DMSO)

  • Culture medium

  • 96-well clear-bottom, white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

2.2. Procedure

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[10] b. Add 100 µL of CellTiter-Glo® reagent to each well.[10] c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

PART 3: On-Target Validation (NAMPT Inhibition Rescue Assay)

This assay confirms that the observed cytotoxicity is due to the inhibition of the NAD+ salvage pathway. By providing nicotinic acid (NA), cells can utilize the Preiss-Handler pathway to synthesize NAD+, bypassing the NAMPT-dependent step and thus "rescuing" them from the inhibitor's effects.[5]

3.1. Materials

  • All materials from Protocol 2.1

  • Nicotinic acid (NA) stock solution (e.g., 100 mM in sterile water)

3.2. Procedure

  • Cell Seeding: Follow step 1 from Protocol 2.2.

  • Compound and Rescue Agent Treatment: a. Prepare serial dilutions of this compound as in Protocol 2.2. b. Prepare a parallel set of dilutions that also contain a final concentration of 10 µM nicotinic acid.[4] c. Add the solutions to the respective wells. Include controls for vehicle only, NA only, and compound only.

  • Incubation and Measurement: Follow steps 3-6 from Protocol 2.2.

  • Data Analysis: Compare the IC50 curves in the presence and absence of nicotinic acid. A significant rightward shift in the IC50 curve in the presence of NA indicates that the compound's primary mechanism of action is through the NAMPT pathway.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the plate.Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate.
No cytotoxic effect observed Compound is inactive in the chosen cell line; Compound concentration is too low; Poor cell permeability.Test on a broader panel of cell lines; Increase the concentration range; Assess cell permeability using specific assays.
No rescue effect with Nicotinic Acid The compound's primary target is not NAMPT; The cell line lacks a functional Preiss-Handler pathway.Consider alternative mechanisms (e.g., PARP inhibition); Verify the expression of key Preiss-Handler pathway enzymes in the cell line.

References

Characterizing Novel Nicotinamide Analogs: Application Notes for N-Butyl 5-bromonicotinamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting NAD+-Dependent Enzymes

Nicotinamide and its derivatives are fundamental players in cellular metabolism and signaling, primarily through their role as precursors and components of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for a host of enzymes that regulate key cellular processes, including DNA repair, gene expression, and metabolic homeostasis. Consequently, enzymes that utilize NAD+ as a substrate have emerged as significant therapeutic targets in oncology, neurodegenerative disorders, and metabolic diseases.[1][2]

N-Butyl 5-bromonicotinamide is a synthetic derivative of nicotinamide. The incorporation of a butyl group and a bromine atom at the 5-position of the nicotinamide ring is a strategic medicinal chemistry approach to potentially enhance potency, cell permeability, and selectivity for specific NAD+-dependent enzymes over others. Given its structural similarity to nicotinamide, a known inhibitor of sirtuins and other NAD+-utilizing enzymes, this compound is a prime candidate for investigation as a modulator of this enzyme class.[3]

This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound against three key families of NAD+-dependent enzymes: Sirtuins, Poly(ADP-ribose) Polymerases (PARPs), and CD38. The methodologies described herein are designed to be robust and self-validating, enabling the determination of inhibitor potency (IC50) and the elucidation of the mechanism of action (MOA).

Part 1: Initial Screening and Potency Determination (IC50)

The first step in characterizing a novel compound is to determine its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This section provides detailed protocols for assessing the IC50 of this compound against representative members of the Sirtuin, PARP, and CD38 enzyme families.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound against the target enzymes is outlined below. This process involves preparing serial dilutions of the inhibitor, performing the enzymatic reaction, and measuring the enzyme activity at each inhibitor concentration to generate a dose-response curve.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Dispense Reagents into 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate at Optimal Temperature C->D E Measure Signal (Fluorescence/Luminescence) D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value (Non-linear Regression) F->G

Caption: General workflow for IC50 determination of this compound.

Protocol 1.1: Sirtuin (SIRT1) Inhibition Assay (Fluorometric)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, DNA repair, and metabolism.[3] This protocol describes a fluorometric assay to determine the IC50 of this compound against human SIRT1.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. In the presence of NAD+, SIRT1 deacetylates the substrate. A developer solution is then added, which specifically recognizes the deacetylated peptide and releases the fluorophore, resulting in a quantifiable fluorescent signal. An inhibitor will prevent this deacetylation, leading to a decrease in fluorescence.

Materials:

  • Recombinant Human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., p53-AFC substrate)

  • NAD+

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (to inhibit any contaminating HDACs)

  • This compound

  • 96-well white microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 2X working solution of SIRT1 enzyme in Sirtuin Assay Buffer.

  • Prepare a 2X working solution of the fluorogenic substrate and NAD+ in Sirtuin Assay Buffer.

  • Prepare a serial dilution of this compound in Sirtuin Assay Buffer at 2X the final desired concentrations.

  • In a 96-well white microplate, add 50 µL of each concentration of the this compound serial dilution. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).

  • Add 25 µL of the 2X SIRT1 enzyme solution to all wells except the no-enzyme control. Add 25 µL of Sirtuin Assay Buffer to the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 25 µL of the 2X substrate/NAD+ solution to all wells.

  • Incubate the plate at 37°C for 60 minutes , protected from light.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate the plate at 37°C for 30 minutes , protected from light.

  • Measure the fluorescence using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

Data Analysis:

  • Subtract the average fluorescence of the no-enzyme control from all other readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[4]

Protocol 1.2: PARP-1 Inhibition Assay (Chemiluminescent)

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, genomic stability, and programmed cell death.[3] This protocol outlines a chemiluminescent assay to determine the IC50 of this compound against human PARP-1.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Histones are coated on a 96-well plate. In the presence of biotin-labeled NAD+, PARP-1 catalyzes the PARylation of the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. An inhibitor will reduce the amount of PARylation, resulting in a lower chemiluminescent signal.[5]

Materials:

  • Recombinant Human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA (to stimulate PARP-1 activity)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • This compound

  • Luminometer microplate reader

Procedure:

  • Prepare a serial dilution of this compound in PARP Assay Buffer at 2X the final desired concentrations.

  • Prepare a 4X working solution of PARP-1 enzyme and activated DNA in PARP Assay Buffer.

  • Prepare a 4X working solution of biotinylated NAD+ in PARP Assay Buffer.

  • To the histone-coated 96-well plate, add 25 µL of each concentration of the this compound serial dilution. Include wells for a no-inhibitor control and a no-enzyme control.

  • Add 25 µL of the 4X PARP-1/activated DNA solution to all wells except the no-enzyme control. Add 25 µL of PARP Assay Buffer to the no-enzyme control wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 50 µL of the 2X biotinylated NAD+ solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a microplate reader.

Data Analysis: Follow the same data analysis steps as described in Protocol 1.1, using luminescence readings instead of fluorescence.

Protocol 1.3: CD38 Hydrolase Activity Inhibition Assay (Fluorometric)

CD38 is a multifunctional enzyme that exhibits NAD+ glycohydrolase activity, playing a role in calcium signaling and metabolism.[2] This protocol describes a fluorometric assay to measure the inhibition of the NAD+ hydrolase activity of human CD38 by this compound.

Principle: The assay uses a fluorescent analog of NAD+, N6-etheno-NAD (ε-NAD), as a substrate. CD38 hydrolyzes ε-NAD to ε-ADP-ribose and nicotinamide. The product, ε-ADP-ribose, has a significantly higher fluorescence quantum yield than the substrate, ε-NAD. Inhibition of CD38 results in a decrease in the rate of fluorescence increase.[6]

Materials:

  • Recombinant Human CD38 enzyme

  • N6-etheno-NAD (ε-NAD)

  • CD38 Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader capable of kinetic measurements

Procedure:

  • Prepare a 2X working solution of CD38 enzyme in CD38 Assay Buffer.

  • Prepare a 2X working solution of ε-NAD in CD38 Assay Buffer.

  • Prepare a serial dilution of this compound in CD38 Assay Buffer at 2X the final desired concentrations.

  • In a 96-well black microplate, add 50 µL of each concentration of the this compound serial dilution. Include wells for a no-inhibitor control and a no-enzyme control.

  • Add 25 µL of the 2X CD38 enzyme solution to all wells except the no-enzyme control. Add 25 µL of CD38 Assay Buffer to the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Place the plate in a pre-warmed fluorescence microplate reader.

  • Initiate the reaction by injecting 25 µL of the 2X ε-NAD solution into all wells.

  • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm, taking readings every minute for 30-60 minutes.

Data Analysis:

  • For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

  • Subtract the velocity of the no-enzyme control from all other readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described in Protocol 1.1.

Summarizing Potency Data

The IC50 values obtained from these assays should be compiled into a clear and concise table to allow for easy comparison of the inhibitory potency of this compound against the different enzyme targets.

Enzyme TargetAssay TypeThis compound IC50 (µM)
Human SIRT1FluorometricExample Value: 5.2 ± 0.7
Human PARP-1ChemiluminescentExample Value: 1.8 ± 0.3
Human CD38FluorometricExample Value: >100

Note: The values in this table are hypothetical and for illustrative purposes only.

Part 2: Elucidating the Mechanism of Action (MOA)

Once the potency of an inhibitor has been established, the next crucial step is to determine its mechanism of action. This provides valuable insights into how the inhibitor interacts with the enzyme and its substrate. The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[7]

Workflow for MOA Studies

The following workflow outlines the process for determining the mechanism of inhibition of this compound against a chosen enzyme target (e.g., PARP-1, based on the hypothetical potency data).

MOA_Workflow cluster_patterns Interpreting Lineweaver-Burk Plots A Select Enzyme Target for MOA Study (e.g., PARP-1) B Determine Km of Substrate (NAD+) in the absence of inhibitor A->B C Perform Enzyme Assays with Varying [Substrate] and Fixed [Inhibitor] B->C D Generate Michaelis-Menten Plots for each Inhibitor Concentration C->D E Create Lineweaver-Burk Plot (1/v vs. 1/[S]) D->E F Analyze Plot to Determine MOA E->F G Competitive: Lines intersect on y-axis (Vmax unchanged, Km increases) F->G H Non-competitive: Lines intersect on x-axis (Vmax decreases, Km unchanged) F->H I Uncompetitive: Lines are parallel (Vmax and Km decrease) F->I

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 2.1: Determining the MOA of this compound against PARP-1

This protocol describes how to perform the kinetic experiments necessary to elucidate the mechanism of inhibition of this compound with respect to the substrate, NAD+.

Principle: By measuring the initial reaction rates at various concentrations of both the substrate (NAD+) and the inhibitor, and then plotting the data in a double-reciprocal format (Lineweaver-Burk plot), the mode of inhibition can be determined by observing the changes in the apparent Vmax (maximum velocity) and Km (Michaelis constant).[8]

Procedure:

  • Determine the Km for NAD+:

    • Perform the PARP-1 assay (Protocol 1.2) with a range of biotinylated NAD+ concentrations (e.g., 0.1x to 10x the expected Km) in the absence of this compound.

    • Plot the initial reaction velocity against the NAD+ concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Perform Inhibition Kinetics:

    • Choose several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each fixed inhibitor concentration, perform the PARP-1 assay across a range of biotinylated NAD+ concentrations (as determined in step 1).

    • Ensure all other reaction components (enzyme, histones, activated DNA) are at constant concentrations.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (v) for each substrate concentration ([S]).

    • Create a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.

    • Transform the data into a double-reciprocal format (1/v vs. 1/[S]) and create a Lineweaver-Burk plot. Each inhibitor concentration will yield a separate line on this plot.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect at the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

      • Mixed: Lines intersect in the second or third quadrant (both Vmax and apparent Km change).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its potency against key NAD+-dependent enzymes and elucidating its mechanism of action, researchers can gain critical insights into its therapeutic potential. Further studies could involve assessing its selectivity against a broader panel of related enzymes, evaluating its efficacy in cell-based assays, and exploring its structure-activity relationships through the synthesis and testing of additional analogs. This systematic approach is fundamental to the successful progression of novel compounds in the drug discovery pipeline.

References

Application Notes and Protocols: N-Butyl 5-bromonicotinamide as a Chemical Probe for Tankyrase (TNKS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Butyl 5-bromonicotinamide is a potent and selective chemical probe targeting the scaffolding and signaling protein Tankyrase (TNKS). Tankyrase enzymes, comprising TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family, distinguished by their sterile alpha motif (SAM) domains that facilitate polymerization and their ankyrin repeat clusters (ARCs) that mediate protein-protein interactions. These enzymes play a critical role in a variety of cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. Dysregulation of Tankyrase activity has been implicated in the pathogenesis of various cancers, such as colorectal and breast cancer, making it a compelling target for therapeutic intervention.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chemical probe to investigate Tankyrase biology and its role in disease. We will detail its mechanism of action, provide protocols for its application in cellular and biochemical assays, and offer insights into data interpretation.

Mechanism of Action

This compound functions as a competitive inhibitor of Tankyrase by binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket of the PARP catalytic domain. This binding event prevents the transfer of ADP-ribose units from NAD+ onto target acceptor proteins, a process known as PARsylation. The inhibition of PARsylation by this compound leads to the stabilization of key downstream targets, most notably Axin, a central component of the β-catenin destruction complex. In the canonical Wnt signaling pathway, Tankyrase-mediated PARsylation of Axin leads to its ubiquitination and subsequent proteasomal degradation. By inhibiting Tankyrase, this compound stabilizes Axin levels, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK3β Dishevelled->GSK3β β-catenin β-catenin GSK3β->β-catenin Phosphorylation (Degradation) APC APC APC->β-catenin Axin Axin Axin->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Genes Target Genes TCF/LEF->Target Genes TNKS TNKS TNKS->Axin PARsylation (Degradation) Probe This compound Probe->TNKS Inhibition

Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway, illustrating the inhibitory action of this compound on Tankyrase (TNKS), leading to the stabilization of Axin and subsequent downregulation of the pathway.

Biochemical Assays for Target Engagement

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of Tankyrase enzymatic activity. It relies on the detection of biotin-poly(ADP-ribose) (PAR) polymers synthesized by the enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 250 µM DTT.

    • Dilute recombinant human Tankyrase 2 to the desired concentration in the reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare a solution of biotinylated NAD+ in the reaction buffer.

  • Assay Procedure:

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well low-volume microplate.

    • Add 4 µL of the diluted Tankyrase 2 enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a solution containing streptavidin-XL665 and an anti-PAR monoclonal antibody conjugated to a Europium cryptate.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterValue
Enzyme Concentration 1 nM
Biotinylated NAD+ Concentration 10 µM
Incubation Time (Enzyme Reaction) 60 min
Incubation Time (Detection) 60 min
Expected IC₅₀ 10-100 nM
Table 1: Typical parameters for an HTRF assay to determine the IC₅₀ of this compound against Tankyrase 2.

Cellular Assays for Target Engagement and Pathway Modulation

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples on ice for 3 minutes.

  • Protein Analysis:

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Tankyrase in each sample by Western blotting using a specific anti-Tankyrase antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Tankyrase against the temperature for both the treated and untreated samples.

    • A rightward shift in the melting curve for the treated samples indicates target engagement.

G cluster_0 CETSA Workflow Cell Culture Cell Culture Treatment Treat with Probe or Vehicle Cell Culture->Treatment Harvest & Lyse Harvest & Lyse Treatment->Harvest & Lyse Heat Shock Heat Shock Harvest & Lyse->Heat Shock Centrifugation Centrifugation Heat Shock->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with Tankyrase in cells.

2. Wnt Pathway Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Protocol:

  • Cell Line and Plasmids:

    • Use a cell line that is responsive to Wnt signaling (e.g., HEK293T) and stably expresses a TCF/LEF-driven luciferase reporter (TOP-Flash). A FOP-Flash reporter with mutated TCF/LEF binding sites should be used as a negative control.

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

    • Stimulate the Wnt pathway by adding Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

    • Incubate for 16-24 hours.

  • Luciferase Measurement:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the TOP-Flash luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the FOP-Flash activity.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

ParameterValue
Cell Line HEK293T with TOP-Flash reporter
Wnt Pathway Stimulant Wnt3a-conditioned medium or 3 µM CHIR99021
Incubation Time 24 hours
Expected EC₅₀ 50-500 nM
Table 2: Representative parameters for a Wnt pathway reporter assay to assess the cellular potency of this compound.

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-Butyl 5-bromonicotinamide and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-Butyl 5-bromonicotinamide, a novel synthetic compound, and its primary putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a complete workflow, from a plausible metabolic pathway analysis to a robust plasma sample preparation protocol and optimized LC-MS/MS parameters. The methodologies are designed to meet the rigorous standards required in drug metabolism and pharmacokinetic (DMPK) studies, aligning with principles outlined in regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance.[1][2] This application note serves as a foundational protocol for researchers in drug development and clinical research, providing the scientific rationale behind each step to ensure method robustness, accuracy, and reproducibility.

Introduction and Scientific Rationale

This compound is a derivative of nicotinamide (a form of vitamin B3), a critical precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+).[3][4] NAD+ is a central player in cellular redox reactions and energy metabolism.[4] The structural modifications—an N-butyl group and a bromine atom on the pyridine ring—suggest potential for altered pharmacological activity, cell permeability, and metabolic stability compared to endogenous nicotinamide.

To characterize the pharmacokinetic profile and metabolic fate of this compound, a highly sensitive and selective analytical method is required. LC-MS/MS is the gold standard for quantifying small molecules and their metabolites in complex biological matrices due to its exceptional specificity, sensitivity, and wide dynamic range.[5][6] This guide establishes a comprehensive bioanalytical method grounded in established principles of drug metabolism and validated analytical chemistry.

Predicted Metabolic Pathway

Understanding the metabolic fate of a new chemical entity is crucial for evaluating its efficacy and safety. Based on the structure of this compound and known biotransformation pathways for analogous compounds, we can predict a logical metabolic map.[7] The primary sites for metabolism are the N-butyl chain and, to a lesser extent, the pyridine ring, catalyzed primarily by cytochrome P450 (CYP) enzymes.[8]

The main predicted metabolic pathways include:

  • Alkyl Chain Oxidation: The butyl chain is a prime target for oxidation. This typically occurs at the ω (terminal) and ω-1 positions, leading to the formation of hydroxylated metabolites.[7][9] These primary alcohol metabolites can be further oxidized by cellular dehydrogenases to form the corresponding carboxylic acid derivative.[7]

  • N-Dealkylation: Cleavage of the N-butyl group would yield 5-bromonicotinamide.

  • Conjugation: The hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion.[10]

Below is a diagram illustrating these predicted biotransformation routes.

G parent This compound met1 ω-Hydroxy N-Butyl 5-bromonicotinamide parent->met1 CYP450 Oxidation met2 ω-1-Hydroxy N-Butyl 5-bromonicotinamide parent->met2 CYP450 Oxidation met4 5-bromonicotinamide (N-Dealkylation) parent->met4 met3 Carboxypropyl 5-bromonicotinamide met1->met3 ADH/ALDH met5 Glucuronide Conjugate met1->met5 UGT met2->met5 UGT

Caption: Predicted metabolic pathway of this compound.

Bioanalytical Workflow and Strategy

A successful bioanalytical method relies on the seamless integration of sample preparation, chromatographic separation, and mass spectrometric detection. Our strategy is designed for high-throughput analysis while minimizing matrix effects, which can suppress or enhance the analyte signal.[11]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Add Internal Standard p1->p2 p3 Add 300 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into LC System p5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Overall experimental workflow for plasma sample analysis.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which could otherwise clog the LC column.[12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes in the supernatant.[13][14] An isotopically labeled internal standard (e.g., N-Butyl-d9 5-bromonicotinamide) is highly recommended to correct for variability in sample processing and matrix effects.

Step-by-Step Protocol:

  • Thaw frozen human plasma samples and standards on ice until completely liquefied. Vortex briefly to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) to each tube, except for blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography using a C18 column is well-suited for separating moderately nonpolar compounds like this compound and its metabolites from endogenous plasma components.[13] A gradient elution provides robust separation of the parent compound and its more polar metabolites. Electrospray ionization in positive mode (ESI+) is selected because the pyridine nitrogen is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[15]

Predicted MRM Transitions: The following table outlines the predicted precursor and product ions for the parent compound and its key metabolites. The quantifier ion is typically the most intense, stable fragment, while the qualifier ion serves as a confirmatory signal.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compound257.0/259.0201.0/203.0123.0
ω-Hydroxy Metabolite273.0/275.0201.0/203.0139.0
Carboxylic Acid Metabolite287.0/289.0269.0/271.0201.0/203.0
5-bromonicotinamide201.0/203.0123.080.0
N-Butyl-d9 5-bromonicotinamide (IS)266.0/268.0201.0/203.0123.0
Note: Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br), resulting in characteristic M/M+2 isotopic patterns.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient See Table Below

LC Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
6.5955

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 100 ms per transition

Method Validation Considerations

For use in regulated studies, this method must be validated according to guidelines from regulatory bodies like the FDA or under the harmonized ICH M10 guidance.[16][17] This ensures the data is reliable for decision-making in drug development. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Accuracy and Precision: Assessed at multiple concentrations (LOD, LQC, MQC, HQC) within a single run (intra-day) and across multiple days (inter-day).

  • Calibration Curve: Linearity, range, and the lower limit of quantitation (LLOQ).

  • Matrix Effect: Evaluation of ion suppression or enhancement from the biological matrix.[11]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).[18]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the LC-MS/MS analysis of this compound and its predicted metabolites in human plasma. The described workflow, from sample preparation to instrument parameters, provides a robust starting point for method development and validation. By explaining the rationale behind key experimental choices, this guide empowers researchers to adapt and optimize the method for high-throughput pharmacokinetic and metabolic studies, ultimately supporting the advancement of drug discovery and development programs.

References

Application Notes & Protocols: Leveraging N-Butyl 5-bromonicotinamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a more strategic approach. It involves screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target.[3][4] The rationale is that smaller, less complex molecules can explore chemical space more effectively, often leading to higher hit rates and providing more promising starting points for optimization.[5] These initial fragment hits, though possessing low affinity, are then elaborated through structure-guided medicinal chemistry to develop highly potent and selective drug candidates.[5] This methodology has proven particularly successful for challenging targets, including those once considered "undruggable".[1][6][5]

This application note provides a detailed guide on the utilization of N-Butyl 5-bromonicotinamide, a representative fragment, within a typical FBDD workflow. We will explore its physicochemical properties and provide detailed protocols for its application in primary screening and hit validation using key biophysical techniques.

Featured Fragment: this compound

This compound is a nicotinamide derivative that serves as an excellent candidate for inclusion in a fragment library.[7][8] Its structure incorporates key features desirable for FBDD: a defined vector for chemical elaboration (the butyl group), a hydrogen-bonding motif (the amide), and a substituted aromatic ring system that can engage in various interactions within a protein binding pocket. The bromine atom provides a useful probe for X-ray crystallography and can be a synthetic handle for further chemical modification.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1150561-83-3[9][10]
Molecular Formula C10H13BrN2O[9][10]
Molecular Weight 257.13 g/mol [10]
Appearance Light beige powder[9]
Storage Room temperature (short-term), -20°C (long-term)[10]
Purity >97%[9]

These properties align well with the "Rule of Three," a common guideline for fragment library design (Molecular Weight ≤ 300 Da, ClogP ≤ 3, Hydrogen Bond Donors/Acceptors ≤ 3).[11]

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign involves a multi-stage process designed to identify and validate its interaction with a protein target. This workflow emphasizes the use of sensitive biophysical techniques capable of detecting the weak binding affinities characteristic of fragments.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation Target Target Protein Selection & Preparation Screening Primary Biophysical Screen (SPR, NMR, or X-ray) Target->Screening Library Fragment Library (including N-Butyl 5-bromonicotinamide) Library->Screening Validation Orthogonal Validation (e.g., NMR if SPR primary) Screening->Validation Initial Hits Structure Structural Biology (X-ray Crystallography / NMR) Validation->Structure Confirmed Hits Affinity Affinity Determination (ITC, SPR) Structure->Affinity SAR Structure-Activity Relationship (SAR) Affinity->SAR Optimization Hit-to-Lead Optimization SAR->Optimization Lead Lead Compound Optimization->Lead

General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic data.[12][13][14] This protocol outlines the screening of a fragment library, including this compound, against an immobilized protein target.

Causality and Experimental Design:
  • Immobilization: The target protein is covalently attached to the sensor chip. The choice of immobilization chemistry (e.g., amine coupling) is critical and depends on the protein's properties. A stable and active immobilized surface is paramount for reliable data.

  • Concentration: Fragments are screened at high concentrations (e.g., 100-200 µM) to compensate for their inherently weak affinities.[14]

  • DMSO Calibration: A DMSO concentration gradient is run to correct for solvent effects, a common source of false positives in SPR-based fragment screening.[12]

  • Controls: A reference flow cell is used to subtract non-specific binding and bulk refractive index changes. A reference compound with known binding activity should be periodically injected to ensure the surface activity remains consistent.[14]

Step-by-Step Methodology:
  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically calculated to allow for detection of small fragment binding).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • DMSO Calibration Curve:

    • Prepare a series of running buffer solutions with DMSO concentrations ranging from 1.5% to 2.5% in 0.1% increments (assuming a nominal screening concentration of 2% DMSO).

    • Inject these solutions over the sensor surface to create a calibration curve of response units versus DMSO concentration. This will be used for precise solvent correction.

  • Fragment Screening:

    • Prepare the fragment library, including this compound, at a concentration of 200 µM in running buffer containing 2% DMSO.[14]

    • Inject each fragment solution over the reference and active flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each fragment injection, perform a surface regeneration step if necessary (e.g., a short pulse of glycine-HCl, pH 2.5), followed by a stabilization period.

  • Data Analysis:

    • Perform double referencing by subtracting the reference surface data from the active surface data, and then subtracting the average of buffer-only injections.

    • Apply the DMSO calibration for solvent correction.

    • Identify initial hits as fragments that produce a response significantly above the background noise. Hits are often ranked by ligand efficiency (LE), which normalizes binding affinity for molecular size.[13]

SPR_Workflow Start Start: Prepare Sensor Chip & Buffers Immobilize 1. Immobilize Target Protein on Sensor Chip Start->Immobilize Calibrate 2. Run DMSO Calibration Curve Immobilize->Calibrate Screen 3. Inject Fragment Library (e.g., this compound) Calibrate->Screen Analyze 4. Data Analysis: Double Referencing, Solvent Correction Screen->Analyze Hits Identify Initial Hits Based on Response Analyze->Hits End End: Proceed to Hit Validation Hits->End

Workflow for SPR-based primary fragment screening.

Application Protocol 2: Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating hits from primary screens.[15][16] It is particularly robust for detecting weak, specific interactions and has a low false-positive rate.[16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are commonly used.[11][17]

Causality and Experimental Design:
  • Ligand-Observed Methods: These experiments detect the binding event by observing changes in the NMR signals of the ligand (fragment) itself, rather than the much larger protein target. This makes them highly sensitive and suitable for screening.[11]

  • Saturation Transfer: In an STD experiment, a narrow frequency band of protein resonances is saturated. If a fragment binds, this saturation is transferred to the fragment's protons, leading to a decrease in their signal intensity. This effect is only seen for binders.

  • WaterLOGSY: This technique relies on the transfer of magnetization from bulk water to the fragment via the protein. For non-binding fragments, the magnetization transfer results in a positive NOE signal, while binding fragments show a negative NOE signal, allowing for clear differentiation.[15]

Step-by-Step Methodology (STD-NMR):
  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., phosphate-buffered saline in 99.9% D₂O).

    • Sample A (Reference): 100 µM this compound.

    • Sample B (Test): 100 µM this compound and 5-10 µM target protein.

  • NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples to ensure fragment integrity and solubility.

    • Set up the STD experiment. This involves acquiring two spectra:

      • On-resonance spectrum: Selective saturation is applied to a region of the spectrum containing protein proton signals (e.g., -1 ppm).

      • Off-resonance spectrum: Saturation is applied to a region where no protein or fragment signals are present (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the fragment protons that received saturation transfer from the protein.

    • Interpretation: The presence of signals for this compound in the STD difference spectrum confirms its binding to the target protein. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

Application Protocol 3: Structural Elucidation by X-ray Crystallography

The ultimate validation of a fragment hit comes from determining its binding mode at atomic resolution.[4][13] X-ray crystallography provides a 3D snapshot of the fragment bound to the protein, which is invaluable for the subsequent hit-to-lead optimization phase.[18][19][20]

Causality and Experimental Design:
  • Crystal Soaking: This is the most common method for obtaining fragment-bound structures. Pre-grown crystals of the target protein are transferred to a solution containing a high concentration of the fragment. The fragment then diffuses into the crystal and binds to the protein.

  • High Fragment Concentration: A high concentration (e.g., 10-50 mM) of this compound is used in the soaking solution to ensure sufficient occupancy of the binding site, which is necessary for the fragment's electron density to be visible in the final map.

  • Cryo-protection: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during X-ray data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is added to the soaking solution to prevent ice formation.

Step-by-Step Methodology:
  • Crystal Preparation:

    • Grow high-quality, single crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving this compound to a final concentration of 20 mM in a solution similar to the crystal mother liquor, also containing 20-25% glycerol as a cryoprotectant.

    • Using a crystal loop, carefully transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.

  • Data Collection and Processing:

    • Retrieve the soaked crystal using the loop and immediately flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[4]

    • Process the diffraction data using standard software to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the known structure of the unbound protein.

    • Calculate electron density maps. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment if it has sufficient occupancy.

    • Model the this compound fragment into the observed density and perform crystallographic refinement.

    • Interpretation: The final refined structure will reveal the precise binding location, orientation, and interactions of this compound within the protein's binding site, guiding rational drug design.[20]

From Hit to Lead: The Path Forward

Once this compound is confirmed as a binder and its binding mode is understood, the hit-to-lead phase begins. Structure-activity relationship (SAR) studies, often guided by the initial structural data, are initiated.[21][22] Medicinal chemists can then use several strategies to evolve the fragment into a more potent lead molecule:

  • Fragment Growing: Adding functional groups to the fragment to make additional favorable interactions with the protein. The butyl group on this compound provides a clear vector for this strategy.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be chemically linked to create a larger, higher-affinity molecule.[23][24]

  • Fragment Merging: Combining the structural features of multiple overlapping fragment hits into a single, optimized molecule.

Conclusion

This compound represents a well-suited chemical entity for fragment-based drug discovery campaigns. Its physicochemical properties are aligned with the guiding principles of fragment design, and it is readily amenable to screening and characterization by standard biophysical techniques. The detailed protocols provided herein for SPR, NMR, and X-ray crystallography offer a robust framework for researchers to identify and validate fragment hits. By systematically applying these methods, scientists can leverage fragments like this compound as powerful starting points to accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols: N-Butyl 5-bromonicotinamide as a Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of N-Butyl 5-bromonicotinamide

This compound is a versatile precursor molecule poised for significant applications in medicinal chemistry and novel compound synthesis. Its structure incorporates three key features that render it a valuable building block for drug discovery: a pyridine core, a modifiable amide functionality, and a reactive bromine atom. The pyridine ring is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The N-butyl amide group can be varied to modulate physicochemical properties such as solubility and cell permeability. Most critically, the bromine atom at the 5-position serves as a synthetic handle for introducing a wide array of molecular complexity through modern cross-coupling reactions.

This guide provides detailed protocols and scientific rationale for the synthesis of this compound and its subsequent use as a precursor in the synthesis of novel compounds via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While specific literature on this compound is limited, the following protocols are based on well-established and robust methodologies for similar substrates.[1][2][3][4]

Part 1: Synthesis of this compound

The synthesis of this compound is most directly achieved through the amidation of 5-bromonicotinic acid. This transformation can be accomplished via several standard methods, with the acid chloride route being a common and effective approach.

Protocol 1: Synthesis via an Acid Chloride Intermediate

This two-step protocol involves the initial conversion of 5-bromonicotinic acid to its corresponding acid chloride, followed by reaction with n-butylamine.

Step 1: Formation of 5-Bromonicotinoyl Chloride

  • Materials:

    • 5-Bromonicotinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 5-bromonicotinic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM or toluene.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.

    • Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

    • Once the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is often used directly in the next step.

Step 2: Amidation with n-Butylamine

  • Materials:

    • Crude 5-bromonicotinoyl chloride

    • n-Butylamine

    • Triethylamine (TEA) or Pyridine as a base

    • Anhydrous Dichloromethane (DCM)

    • Separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve n-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Expected Spectroscopic Data
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine-H28.8 - 8.6 (d)150 - 148
Pyridine-H48.3 - 8.1 (dd)145 - 143
Pyridine-H68.9 - 8.7 (d)152 - 150
Pyridine-C3-135 - 133
Pyridine-C5-122 - 120
C=O-165 - 163
N-CH₂3.4 - 3.2 (t)40 - 38
CH₂1.6 - 1.4 (m)32 - 30
CH₂1.4 - 1.2 (m)21 - 19
CH₃1.0 - 0.8 (t)14 - 13

d = doublet, t = triplet, m = multiplet

Part 2: this compound in Novel Compound Synthesis

The bromine atom on the pyridine ring is the key to unlocking the synthetic potential of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][4][9][10]

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of this compound with a wide variety of aryl and heteroaryl boronic acids or esters to generate novel biaryl compounds.[2][4][11]

General Protocol for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110°C and stir for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Add Degassed Solvent A->B C Heat and Stir (80-110°C, 4-24h) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute D->E Reaction Complete F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Novel Biaryl Compound H->I Pure Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives of N-Butyl 5-aminonicotinamide, which are prevalent scaffolds in pharmacologically active molecules.[1][3][9][10][12]

General Protocol for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., BINAP, XPhos, or DavePhos) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-120°C and stir for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-Br Pd(II)_Complex R-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + R'-NH2 Coordinated_Complex [R-Pd(II)(Br)(NHR')L2] Amine_Coordination->Coordinated_Complex Deprotonation Deprotonation (Base) Coordinated_Complex->Deprotonation Amido_Complex R-Pd(II)(NR')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-NHR' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a strategically designed precursor that offers multiple avenues for the synthesis of diverse and complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their respective fields. By leveraging established synthetic methodologies, scientists can efficiently generate libraries of novel compounds for biological screening and the development of new therapeutics. The versatility of this compound, coupled with the power of modern synthetic chemistry, opens up exciting possibilities for innovation in drug discovery and materials science.

References

Application Note & Protocols: Assessing the Cell Permeability of N-Butyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Question in Drug Discovery

The journey of a drug from administration to its target is fundamentally governed by its ability to cross biological membranes. Cell permeability is, therefore, a critical parameter in drug discovery and development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Insufficient permeability can halt the development of an otherwise potent molecule by preventing it from reaching its site of action.[1] For novel small molecules like N-Butyl 5-bromonicotinamide, a compound with a molecular weight of 257.14 g/mol , early assessment of permeability is essential to predict its potential for oral bioavailability and overall in vivo efficacy.[2]

This guide provides a comprehensive overview and detailed protocols for assessing the permeability of this compound. We will explore a tiered approach, starting with a high-throughput, cell-free assay for rapid screening of passive diffusion, followed by a more complex, cell-based model that provides deeper insights into biological transport mechanisms. The objective is to equip researchers with the knowledge to select the appropriate assay, execute it robustly, and interpret the results with confidence.

Strategic Assay Selection: A Tiered Approach

No single assay can perfectly replicate the complexity of in vivo drug absorption. Therefore, a strategic, tiered approach is recommended. This allows for the efficient screening of many compounds in the early discovery phase, with more resource-intensive assays reserved for the most promising candidates.

  • Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Principle: A non-cell-based model that measures passive transcellular permeability.[3] It is cost-effective, rapid, and ideal for ranking compounds based on their ability to diffuse across a lipid barrier, mimicking the gastrointestinal tract or blood-brain barrier depending on the lipid composition used.[4][5]

    • Best For: Early-stage discovery, high-throughput screening, and determining if a compound's primary absorption mechanism is passive diffusion.

  • Tier 2: Caco-2 Permeability Assay

    • Principle: A cell-based model utilizing the Caco-2 human colon adenocarcinoma cell line.[6] When cultured for approximately 21 days, these cells differentiate into a polarized monolayer with tight junctions and express various transporters, closely resembling the human intestinal epithelium.[][8]

    • Best For: Lead optimization, predicting in vivo intestinal absorption, and investigating active transport mechanisms, including efflux mediated by transporters like P-glycoprotein (P-gp).[6][9]

This application note will provide detailed protocols for both the PAMPA-GIT (Gastrointestinal Tract) and the Caco-2 assays.

Protocol I: PAMPA for High-Throughput Passive Permeability Screening

The PAMPA assay serves as an excellent first-pass screen for this compound to quickly establish its potential for passive absorption.

Principle of the PAMPA Assay

The assay measures the diffusion of a compound from a donor compartment, through an artificial membrane infused with a lipid solution (e.g., lecithin in dodecane), into an acceptor compartment.[3][5] The concentration of the compound in each compartment is measured after an incubation period, typically by LC-MS/MS or UV-Vis spectroscopy, to calculate a permeability coefficient.[4]

Experimental Workflow: PAMPA

PAMPA_Workflow PAMPA Experimental Workflow prep Prepare Solutions (Test Compound, Controls, Buffers) membrane Coat Donor Plate Membrane with Lipid Solution (e.g., Lecithin) prep->membrane fill_acceptor Fill Acceptor Plate with Buffer prep->fill_acceptor fill_donor Add Test Compound & Controls to Donor Plate Wells prep->fill_donor sandwich Assemble 'Sandwich' (Place Donor Plate onto Acceptor Plate) membrane->sandwich fill_acceptor->sandwich fill_donor->sandwich incubate Incubate (Room Temp, 16-18 hours) sandwich->incubate analyze Quantify Compound Concentration in Donor & Acceptor Wells (LC-MS/MS) incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials and Reagents
Reagent/MaterialDetails
Test Compound This compound
PAMPA Plate System 96-well Donor (filter) plate and Acceptor plate (e.g., Millipore MultiScreen™, BioAssay Systems)
Lipid Solution E.g., 2% (w/v) L-α-phosphatidylcholine (Lecithin) in dodecane. Sonicate to dissolve.[5]
Assay Buffer Phosphate-Buffered Saline (PBS), pH 7.4. Standardize with 5% DMSO for compound solubility.[10]
High Permeability Control Testosterone or other known high-permeability compound.
Low Permeability Control Atenolol or other known low-permeability compound.
Equipment Multichannel pipette, plate shaker, UV plate reader or LC-MS/MS system.
Step-by-Step Protocol
  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound and control compounds in 100% DMSO.

    • Prepare the final dosing solutions by diluting the stock to 200 µM in PBS (pH 7.4). This results in a final DMSO concentration of 2%, which is generally well-tolerated.

  • Prepare the PAMPA Plate:

    • Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[5]

    • Carefully apply 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate, ensuring complete coverage without puncturing the membrane.[11]

  • Start the Assay:

    • Add 150 µL of the 200 µM test compound and control dosing solutions to the donor plate wells.[5]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich". This initiates the assay.

    • Cover the plate assembly to minimize evaporation and incubate at room temperature for 16-18 hours with gentle shaking (approx. 50-100 rpm).[11]

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Take samples from both the donor and acceptor wells for analysis.

    • Determine the concentration of the compound in each well using a validated LC-MS/MS or UV-Vis spectroscopy method. Also, measure the initial concentration of the dosing solution (C₀).

Data Analysis

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (seconds)

  • [CA(t)] = Compound concentration in the acceptor well at time t

  • Cequilibrium = (VD * C₀) / (VD + VA)

  • C₀ = Initial concentration in the donor well

Table 1: Interpretation of PAMPA Permeability Results

Permeability ClassificationEffective Permeability (Pe) (10⁻⁶ cm/s)Predicted In Vivo Absorption
Low < 1< 30%
Medium 1 - 1030 - 70%
High > 10> 70%
(Classification thresholds are a general guide and may vary between labs).

Protocol II: Caco-2 Assay for Biological Permeability & Efflux

If this compound shows promising passive permeability in the PAMPA assay, the Caco-2 assay is the logical next step to evaluate its behavior in a more biologically relevant system.

Principle of the Caco-2 Assay

This assay quantifies the rate of a compound's transport across a polarized monolayer of Caco-2 cells.[6] The experiment is conducted in two directions: from the apical (AP) to the basolateral (BL) side, simulating intestinal absorption, and from BL to AP, to identify potential active efflux.[9] The integrity of the cell monolayer is a critical parameter and must be verified before each experiment using Transepithelial Electrical Resistance (TEER) measurements.[8][12]

Experimental Workflow: Caco-2 Assay

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_prep Phase 1: Monolayer Preparation (21-25 Days) cluster_assay Phase 2: Transport Experiment (Day of Assay) seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days (allow differentiation & polarization) seed->culture teer Verify Monolayer Integrity (TEER Measurement & Lucifer Yellow) culture->teer wash Wash Monolayer with Transport Buffer teer->wash dose Add Compound to Donor Side (Apical for A->B; Basolateral for B->A) wash->dose incubate Incubate at 37°C (e.g., 90-120 min) dose->incubate sample Collect Samples from Donor & Receiver Chambers incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A->B & B->A) and Efflux Ratio quantify->calculate_papp

Caption: Workflow for the Caco-2 cell permeability assay.

Materials and Reagents
Reagent/MaterialDetails
Cell Line Caco-2 cells (e.g., from ATCC).
Cell Culture Medium DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Penicillin-Streptomycin.
Transwell® Inserts 24-well or 96-well format with 0.4 µm pore size polycarbonate membranes.
Transport Buffer Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
Test Compound This compound (e.g., 10 µM in Transport Buffer, final DMSO < 0.5%).[6]
Controls High Permeability: Propranolol; Low Permeability: Atenolol; P-gp Substrate: Digoxin.
Monolayer Integrity Marker Lucifer Yellow (100 µM).[13]
P-gp Inhibitor (Optional) Verapamil (100 µM), to confirm P-gp mediated efflux.[8]
Equipment Cell culture incubator (37°C, 5% CO₂), TEER meter, plate shaker, LC-MS/MS system.
Step-by-Step Protocol
  • Cell Seeding and Culture (21-25 Days Prior):

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).

    • Culture the cells for 21-25 days, changing the medium in both apical and basolateral chambers every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[]

  • Monolayer Integrity Check (Day of Experiment):

    • Measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm².[14]

    • The Lucifer Yellow rejection assay should also be performed concurrently with the test compound to confirm monolayer integrity during the experiment.[8]

  • Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.

    • For A → B transport (Absorption): Add the dosing solution containing this compound and Lucifer Yellow to the apical (donor) chamber. Add fresh Transport Buffer to the basolateral (receiver) chamber.

    • For B → A transport (Efflux): Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (50-100 rpm) for 90-120 minutes.

    • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

  • Quantification:

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

    • Analyze the concentration of Lucifer Yellow in the receiver chambers using a fluorescence plate reader to calculate percent leakage. Leakage should typically be <2-3%.

Data Analysis

The apparent permeability coefficient (Papp) is calculated in cm/s using the following formula:

Papp = (VR / (A * t)) * ([C]R / [C]₀)

Where:

  • VR = Volume in the receiver chamber (mL)

  • A = Surface area of the membrane (cm²)

  • t = Incubation time (s)

  • [C]R = Measured concentration in the receiver chamber

  • [C]₀ = Initial concentration in the donor chamber

The Efflux Ratio (ER) is then calculated to determine if the compound is a substrate of an efflux transporter:

ER = Papp (B→A) / Papp (A→B)

Table 2: Interpretation of Caco-2 Permeability and Efflux Results

Papp (A→B) ClassificationPapp (A→B) (10⁻⁶ cm/s)Predicted In Vivo Absorption
Low < 2Low
Medium 2 - 20Moderate
High > 20High
Efflux Ratio (ER)Interpretation
ER < 2 No significant active efflux. Permeability is likely dominated by passive diffusion.
ER ≥ 2 Compound is likely a substrate for an active efflux transporter (e.g., P-gp).[15]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low TEER Values (Caco-2) Incomplete monolayer formation, cell toxicity.Extend culture time; check for contamination; test compound for cytotoxicity at the assay concentration.
High Lucifer Yellow Leakage Compromised tight junctions, compound toxicity.Discard data from that well; reduce compound concentration if toxicity is suspected.
Low Compound Recovery (<70%) Compound binding to plastic, cell metabolism, instability.Use low-binding plates; analyze cell lysates to check for intracellular accumulation; assess compound stability in buffer.
High Variability in Papp Values Inconsistent pipetting, temperature fluctuations.Use calibrated pipettes; ensure all buffers are pre-warmed to 37°C; increase replicate number (n≥3).

Conclusion

Assessing the cell permeability of a novel compound like this compound is a cornerstone of preclinical drug development. By employing a tiered strategy—beginning with the rapid and cost-effective PAMPA assay to screen for passive diffusion, followed by the more biologically complex Caco-2 assay to investigate active transport—researchers can build a comprehensive permeability profile. This data is invaluable for making informed decisions, guiding medicinal chemistry efforts to optimize compound properties, and ultimately increasing the probability of developing a successful oral therapeutic.

References

Troubleshooting & Optimization

Troubleshooting low solubility of N-Butyl 5-bromonicotinamide in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Butyl 5-bromonicotinamide Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth, experience-driven answers to common questions, detailed protocols, and the scientific rationale behind our troubleshooting recommendations.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the underlying issue?

A1: The low aqueous solubility of this compound is inherent to its molecular structure. The molecule has two key features that contribute to its hydrophobicity:

  • N-butyl group: This alkyl chain is nonpolar and significantly increases the lipophilicity of the molecule.

  • 5-bromo substituent: The bromine atom on the pyridine ring also enhances hydrophobicity.

While the pyridine ring and amide group offer some potential for hydrogen bonding, the hydrophobic character dominates, leading to poor solubility in polar solvents like water or phosphate-buffered saline (PBS). This is a common challenge for many small molecule drug candidates.[1][2]

Q2: Can I improve the solubility by adjusting the pH of my buffer?

A2: Yes, pH adjustment can be a powerful tool, particularly for molecules with ionizable groups.[3] this compound has a pyridine nitrogen atom that can be protonated (accept a proton) to form a positively charged pyridinium ion. This ionized form is significantly more water-soluble.

The Causality: This behavior is governed by the Henderson-Hasselbalch equation, which relates pH, the compound's pKa (the pH at which 50% of the compound is ionized), and the ratio of the ionized to unionized forms.[4][5][6] For a basic compound like a pyridine, solubility increases as the pH of the solution drops significantly below its pKa.[7][8]

Practical Considerations:

  • The pKa of the pyridine nitrogen in this specific molecule is predicted to be low (likely in the 2-4 range) due to the electron-withdrawing effect of the bromine atom.

  • To achieve significant protonation and a meaningful increase in solubility, you would need to lower the pH to a level that is often incompatible with biological assays (e.g., pH < 4). Most cell-based experiments require a pH range of 7.2-7.4 to maintain cell viability.

Troubleshooting Workflow: A Step-by-Step Guide

If you are facing solubility issues, follow this logical progression of steps. Start with the simplest and most common techniques before moving to more complex formulations.

TroubleshootingWorkflow start Start: Compound Precipitates in Aqueous Buffer step1 Q: Is an organic co-solvent compatible with my assay? start->step1 step2_yes Prepare a High-Concentration Stock in 100% DMSO step1->step2_yes Yes step2_no Proceed to Excipient-Based Solubilization step1->step2_no No step3 Perform Serial Dilution into Aqueous Buffer step2_yes->step3 step6 Evaluate Cyclodextrins (e.g., HP-β-CD) step2_no->step6 step4 Q: Is the final DMSO concentration acceptable? (e.g., <0.5%) step3->step4 step5_yes Proceed with Experiment. Run solvent controls. step4->step5_yes Yes step5_no Re-evaluate. Can the stock concentration be increased? If not, consider excipients. step4->step5_no No step5_no->step6 Alternative Path step7 Prepare Drug:Cyclodextrin Complex in Water/Buffer step6->step7 step8 Verify Dissolution and Proceed with Experiment step7->step8 CyclodextrinMechanism cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound (this compound) Water Aqueous Buffer Compound->Water Insoluble CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Water2 Aqueous Buffer Complex->Water2 Soluble

References

Technical Support Center: Optimization of N-Butyl 5-bromonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Butyl 5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format addresses common challenges encountered during this specific amide bond formation, offering explanations grounded in chemical principles to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield of this compound is consistently low. What are the primary factors I should investigate?

Low or no product yield in this amide synthesis can stem from several critical factors, primarily related to the activation of the carboxylic acid, the reactivity of the amine, and the overall reaction conditions.[1]

Primary Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid group of 5-bromonicotinic acid into a more reactive species is paramount for successful amidation.[2][3] If this activation is incomplete, the subsequent reaction with n-butylamine will be sluggish or fail altogether.

    • Troubleshooting:

      • Choice of Activating Agent: While various methods exist, converting 5-bromonicotinic acid to its acyl chloride derivative, 5-bromonicotinoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective strategy.[2][4] Thionyl chloride is a widely adopted and effective method for this transformation.[4]

      • Purity of Starting Material: Ensure the 5-bromonicotinic acid is pure and dry. Impurities can interfere with the activation step.[5]

      • Anhydrous Conditions: Acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid in the presence of water.[5][6] All glassware should be thoroughly dried, and anhydrous solvents must be used.[1][4]

  • Amine Reactivity and Side Reactions: The nucleophilicity of n-butylamine is generally sufficient for this reaction. However, issues can arise from protonation or side reactions.

    • Troubleshooting:

      • Protonation of the Amine: The reaction between the acyl chloride and the amine generates hydrochloric acid (HCl). This byproduct can protonate the starting n-butylamine, rendering it non-nucleophilic and halting the reaction.[7][8] The inclusion of a base, such as triethylamine or pyridine, is crucial to neutralize the in-situ generated HCl.[2]

      • Stoichiometry: Using a slight excess of n-butylamine can help to ensure the complete consumption of the more valuable 5-bromonicotinoyl chloride.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a significant role in the reaction's success.

    • Troubleshooting:

      • Temperature Control: The addition of n-butylamine to the 5-bromonicotinoyl chloride solution is often performed at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[7]

      • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable for this reaction as they are inert and can dissolve the reactants.[6]

Q2: I'm observing the formation of an unexpected byproduct that is difficult to separate from my desired product. What could it be and how can I minimize it?

The most common byproduct in this reaction, aside from unreacted starting materials, is likely the result of side reactions involving the starting materials or intermediates.

Potential Side Reactions and Mitigation Strategies:

  • Hydrolysis of 5-Bromonicotinoyl Chloride: As previously mentioned, exposure to moisture will lead to the formation of 5-bromonicotinic acid.[6][7]

    • Mitigation: Rigorously maintain anhydrous conditions throughout the entire process, from the preparation of the acyl chloride to the final workup.[4]

  • Dimerization or Polymerization: While less common for this specific reaction, highly reactive intermediates can sometimes lead to self-condensation products.

    • Mitigation: Controlled, slow addition of the amine to the acyl chloride solution can help to minimize the concentration of the reactive species at any given time, favoring the desired intermolecular reaction.

Q3: How do I prepare and handle the 5-bromonicotinoyl chloride intermediate safely and effectively?

5-Bromonicotinoyl chloride is a reactive and moisture-sensitive compound that requires careful handling.[4][6]

Experimental Protocol: Synthesis of 5-Bromonicotinoyl Chloride

This protocol details the synthesis of 5-bromonicotinoyl chloride from 5-bromonicotinic acid using thionyl chloride.[2][4]

Materials:

  • 5-Bromonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane)[4]

  • Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend 5-bromonicotinic acid in the anhydrous solvent.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.[4]

  • Heat the mixture to reflux and maintain this temperature until the evolution of gas (HCl and SO₂) ceases. This indicates the completion of the reaction.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[4] This step should be performed in a well-ventilated fume hood.

The resulting crude 5-bromonicotinoyl chloride is often of sufficient purity to be used directly in the subsequent amidation step.[2]

Safety Precautions: Thionyl chloride is toxic, corrosive, and reacts violently with water.[4] This procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4]

Q4: What are the best practices for the workup and purification of this compound?

Proper workup and purification are essential to obtain a high-purity final product.

Workup Procedure:

  • Once the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.[9]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.[9]

  • Combine the organic extracts and wash them sequentially with a dilute acid solution (e.g., 1M HCl) to remove any excess base (like triethylamine), followed by a saturated sodium bicarbonate solution to remove any unreacted 5-bromonicotinic acid, and finally with brine.[7]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Purification:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.

  • Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is often necessary. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this type.

Reaction Optimization at a Glance

ParameterRecommendationRationale
Carboxylic Acid Activation Convert to acyl chloride using SOCl₂ or oxalyl chloride.[2][4]Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.[10]
Solvent Anhydrous aprotic solvents (DCM, THF).[4][6]Prevents hydrolysis of the reactive acyl chloride intermediate.[6]
Base Triethylamine, pyridine (1.1-1.5 equivalents).[2]Neutralizes the HCl byproduct, preventing protonation of the n-butylamine.[7]
Temperature Initial addition at 0 °C, then warm to room temperature.[7]Controls the initial exothermic reaction and allows the reaction to proceed to completion.
Workup Aqueous wash with dilute acid and base.[7]Removes unreacted starting materials and byproducts.
Purification Recrystallization or column chromatography.Isolates the pure this compound.

Visualizing the Process

Reaction Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification A 5-Bromonicotinic Acid C 5-Bromonicotinoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F 0 °C to RT D n-Butylamine D->F E Base (e.g., Triethylamine) E->F G Quench & Extract F->G H Aqueous Washes G->H I Dry & Concentrate H->I J Purification (Chromatography/Recrystallization) I->J K Pure Product J->K

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic

G node_sol node_sol Start Low Yield? Q1 Incomplete Reaction? Start->Q1 Q2 Starting Material Consumed? Q1->Q2 Yes Q3 Side Products Observed? Q1->Q3 No Sol1 Check Carboxylic Acid Activation - Purity of 5-bromonicotinic acid - Anhydrous conditions - Sufficient activating agent Q2->Sol1 No Sol2 Check Amine Reactivity - Add base to neutralize HCl - Check amine purity Q2->Sol2 Yes Sol3 Optimize Reaction Conditions - Control temperature - Slow addition of reagents - Ensure anhydrous conditions Q3->Sol3 Yes Sol4 Review Workup & Purification - Optimize extraction pH - Check for product loss during purification Q3->Sol4 No

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: N-Butyl 5-bromonicotinamide Solution Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for N-Butyl 5-bromonicotinamide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. The reliability of experimental outcomes is directly linked to the stability of the compounds being studied. This guide provides in-depth FAQs, troubleshooting protocols, and preventative measures to mitigate common degradation issues, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound solutions.

Q1: I'm observing unexpected new peaks in my HPLC/LC-MS analysis of an aged this compound solution. What is the likely cause?

A: The appearance of new, often more polar, peaks in your chromatogram is a classic indicator of chemical degradation. For this compound, there are two primary degradation pathways to suspect: hydrolysis of the amide bond and photodegradation involving the brominated pyridine ring. Each pathway produces distinct degradation products that can be identified and monitored.

Q2: What are the specific chemical reactions that cause the degradation of this compound?

A: The molecule's structure contains two key reactive sites. The primary degradation pathways are:

  • Amide Hydrolysis: The amide linkage is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[1][2] This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding 5-bromonicotinic acid and n-butylamine.[3]

  • Photodegradation (Debromination): The carbon-bromine (C-Br) bond on the aromatic pyridine ring can be cleaved by exposure to light, particularly UV wavelengths.[4] This process, known as photolysis or reductive debromination, results in the formation of N-butylnicotinamide and bromide ions.[5]

Q3: What is the optimal pH for preparing and storing aqueous solutions of this compound to ensure maximum stability?

A: The optimal pH is neutral (approximately pH 6.5-7.5). Amide hydrolysis is catalyzed by both hydronium ions (H⁺) in acidic solutions and hydroxide ions (OH⁻) in basic solutions.[6][7] Therefore, maintaining a neutral pH minimizes the rates of both acid- and base-catalyzed hydrolysis, significantly enhancing the compound's stability in solution. For unbuffered aqueous solutions, dissolved CO₂ can lower the pH and accelerate acidic hydrolysis over time. It is highly recommended to use a non-reactive buffer system (e.g., phosphate-buffered saline, PBS) if aqueous storage is necessary for your experimental workflow.

Q4: What are the best practices for preparing and storing a stock solution of this compound for long-term use?

A: For maximum stability, stock solutions should be prepared in a suitable, dry organic solvent like DMSO or absolute ethanol. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed, amber glass vials to protect from light and moisture.[8] For storage, a temperature of -20°C is recommended for periods of weeks to months, while -80°C is preferable for longer-term storage (1-2 years).[9]

Section 2: In-Depth Troubleshooting Guide

If you suspect degradation, use this guide to identify the cause and implement corrective actions.

Symptom / Observation Potential Cause Recommended Troubleshooting & Preventative Actions
Gradual loss of the parent compound's peak area in HPLC over time, accompanied by the emergence of a new, more polar peak.Amide Hydrolysis 1. Verify Solution pH: Immediately check the pH of your stock or working solution. 2. Buffer the Solution: If using an aqueous solvent, prepare a new solution using a neutral buffer (e.g., PBS, pH 7.4). 3. Lower Storage Temperature: Transfer aliquots to a -80°C freezer.[9] 4. Confirm Degradant Identity: Use LC-MS to confirm if the new peak's mass corresponds to 5-bromonicotinic acid.
A new peak appears in the chromatogram with a mass difference of -78/80 Da (the isotopic mass of Br) compared to the parent compound.Photodegradation 1. Protect from Light: Immediately wrap your vials and containers with aluminum foil or switch to amber vials.[8] 2. Modify Lab Environment: Perform experimental manipulations under subdued, yellow, or red light to minimize UV exposure. 3. Solvent Check: Certain solvents can promote photodegradation.[4] If possible, test stability in an alternative solvent system.
Solution appears hazy, or a precipitate forms upon thawing or during storage.Poor Solubility / Solvent Evaporation 1. Verify Solubility Limits: Confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. 2. Check Container Seal: Ensure vial caps are sealed tightly to prevent solvent evaporation, which would increase the compound's concentration. Use vials with high-quality septa or PTFE-lined caps. 3. Filter Before Use: If a precipitate is observed, gently warm and vortex the solution to attempt redissolution. If it persists, filter the solution through a 0.22 µm syringe filter before use to remove insoluble matter.
Inconsistent experimental results using the same stock solution over several weeks.Progressive Degradation / Contamination 1. Perform Quality Control: Run a fresh HPLC analysis of your stock solution to quantify the percentage of the parent compound remaining. 2. Prepare Fresh Stock: If degradation is confirmed (>5%), discard the old stock and prepare a fresh solution following the best practices outlined in the FAQs. 3. Review Handling Procedures: Ensure proper aseptic techniques are used if working with buffered aqueous solutions to prevent microbial growth, which can alter pH and cause degradation.

Section 3: Key Degradation Pathways Explained

Understanding the mechanisms of degradation is crucial for designing robust experimental and storage protocols.

Amide Hydrolysis

The amide bond in this compound, while relatively stable in pure water, is the primary target for hydrolytic degradation under non-neutral pH conditions.[3]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[2][7] This process is generally irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt.

Photodegradation

Aromatic halides are known to be sensitive to light.[10] The energy from photons, particularly in the UV spectrum, can be absorbed by the molecule, leading to the homolytic cleavage of the C-Br bond. This generates a pyridyl radical and a bromine radical, which can then abstract hydrogen atoms from the solvent or other molecules to form the debrominated product, N-butylnicotinamide.[4]

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Products cluster_photo Photodegradation Product parent This compound prod1 5-Bromonicotinic Acid parent->prod1 Hydrolysis (Acid/Base Catalyzed) prod2 n-Butylamine parent->prod2 Hydrolysis (Acid/Base Catalyzed) prod3 N-Butyl Nicotinamide parent->prod3 Photodegradation (UV Light)

Caption: Primary degradation pathways of this compound.

Section 4: Protocols for Stability Assessment and Prevention

These protocols provide actionable steps to validate the stability of your solutions and establish preventative storage measures.

Protocol: Preparation of Stable Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous grade of a suitable organic solvent (e.g., DMSO, DMF, or Ethanol). If an aqueous buffer is required for the experiment, prepare the primary stock in an organic solvent and perform dilutions into the aqueous buffer immediately before use.

  • Weighing and Dissolution: Accurately weigh the this compound in a clean, dry container. Add the chosen solvent to achieve the desired concentration. Ensure complete dissolution using a vortex mixer or sonication if necessary.

  • Light Protection: Perform all steps under subdued lighting. Transfer the final solution into amber glass vials or clear vials wrapped securely in aluminum foil.

  • Inert Atmosphere (Optional but Recommended): For maximum long-term stability, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen before capping the vial.

  • Aliquoting: Dispense the stock solution into single-use aliquots. This prevents contamination and degradation from repeated freeze-thaw cycles of the main stock.

  • Storage: Tightly seal the vials and label them clearly with the compound name, concentration, date, and solvent. Store at -20°C or, preferably, -80°C.

Protocol: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and verifying that your analytical method can detect degradants.[11][12]

G cluster_stress Apply Stress Conditions start Prepare 5 Aliquots of this compound Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (UV Lamp, RT) start->photo thermal Thermal (60°C, Dark) start->thermal analysis Analyze All Samples by HPLC/LC-MS at T=0, 4, 8, 24 hours acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis evaluate Evaluate Chromatograms: Identify Degradants & Calculate % Degradation analysis->evaluate

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Distribute the solution into five separate vials and treat as follows:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Photodegradation: Place in a photostability chamber or expose to a UV lamp. Keep a control vial wrapped in foil.

    • Thermal Stress: Place in an oven at 60°C. Keep a control vial at room temperature.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before injection if necessary.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms from stressed samples to the control samples to identify and quantify any degradation products formed.

Section 5: Analytical Methods for Monitoring Degradation

A validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the parent compound from its degradation products.[13] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the structural elucidation of unknown degradants.[12]

Table: Example HPLC Method Parameters

Parameter Recommendation
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 260 nm (or Diode Array Detector scan)
Injection Volume 2 µL

References

Technical Support Center: Overcoming Resistance to N-Butyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Butyl 5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively manage acquired resistance to this compound in their cell line models. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research.

Acquired drug resistance is a significant challenge in cancer research.[1] This guide provides a logical, stepwise framework to identify the mechanisms behind resistance to this compound and to implement rational strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding this compound resistance.

Q1: What is the likely mechanism of action for this compound?

While this compound is a specific derivative, compounds based on the nicotinamide scaffold are potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling.[2][3] Cancer cells, with their high metabolic rate, are often highly dependent on this pathway, making NAMPT an attractive therapeutic target.[1][4] We will proceed under the strong hypothesis that this compound functions as a NAMPT inhibitor.

Q2: My cells were initially sensitive, but now they are growing at the same concentration of the drug. Are they resistant?

This is the classic sign of acquired resistance. However, it's crucial to rule out other factors before embarking on a lengthy resistance investigation.

Potential Cause Quick Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.
Cell Culture Issues Verify cell line identity (STR profiling). Check for mycoplasma contamination. Ensure you are using cells within a consistent, low passage number range.
Assay Variability Standardize cell seeding density and ensure the viability assay (e.g., MTT, CellTiter-Glo) is within its linear range.

If these factors are controlled for and the loss of efficacy persists, it is time to quantitatively confirm resistance.

Q3: How do I quantitatively confirm that my cell line has developed resistance?

You must perform a dose-response analysis to compare the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line with your suspected resistant line. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line confirms resistance. The degree of resistance is often expressed as the "Resistance Factor" (RF), calculated as:

RF = IC50 (Resistant Line) / IC50 (Parental Line)

A high RF value (e.g., >10) indicates strong resistance.

Part 2: Troubleshooting Guide: A Stepwise Approach to Overcoming Resistance

If you have confirmed resistance, the next step is to investigate the underlying mechanism. This guide provides a logical workflow to dissect the cause and identify a solution.

Workflow for Investigating and Overcoming Resistance

Resistance_Workflow cluster_start Initial Observation cluster_confirm Confirmation cluster_investigate Mechanism Investigation cluster_solutions Targeted Solutions cluster_actions Experimental Actions & Strategies start Cells show reduced sensitivity to this compound confirm Step 1: Quantify Resistance (IC50 Shift Assay) start->confirm investigate Step 2: Characterize Mechanism confirm->investigate target_mut Target Alteration (NAMPT Mutation) investigate->target_mut Hypothesis A efflux Increased Drug Efflux (ABC Transporters) investigate->efflux Hypothesis B bypass_nad NAD+ Bypass Pathways (NAPRT/QPRT) investigate->bypass_nad Hypothesis C bypass_signal Survival Signaling (PI3K/Akt Pathway) investigate->bypass_signal Hypothesis D metabolic Metabolic Reprogramming investigate->metabolic Hypothesis E action_mut Sequence NAMPT gene. Consider next-gen NAMPTi. target_mut->action_mut action_efflux Co-treat with Efflux Pump Inhibitors (e.g., Verapamil). efflux->action_efflux action_nad Assess NAPRT/QPRT expression. Co-treat with pathway inhibitors. bypass_nad->action_nad action_signal Assess p-Akt levels. Co-treat with PI3K/Akt inhibitors. bypass_signal->action_signal action_metabolic Perform metabolomic analysis. Target altered metabolic nodes. metabolic->action_metabolic

Caption: A decision-tree workflow for diagnosing and addressing resistance.

Step 1: Experimental Protocol - Confirming Resistance with an IC50 Assay
  • Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add the drug dilutions to the cells and incubate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).

  • Viability Assessment: Use a suitable viability assay (e.g., CellTiter-Glo®) to measure the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot the viability data against the log of the drug concentration and fit a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Step 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, systematically test for the most common mechanisms.

Hypothesis A: Target Alteration - Mutation in the NAMPT Gene

Mutations in the drug's target protein can prevent the inhibitor from binding effectively.[2][3][5]

  • How to Test:

    • RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and resistant cell lines and reverse transcribe to cDNA.

    • PCR and Sanger Sequencing: Amplify the coding sequence of the NAMPT gene using PCR. Send the PCR product for Sanger sequencing to identify any point mutations.

  • Strategy to Overcome: If a mutation is found, the original compound may no longer be effective. The solution is to test next-generation NAMPT inhibitors that may have different binding modes and could be effective against the mutated enzyme.[6]

Hypothesis B: Increased Drug Efflux via ABC Transporters

Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove chemotherapy drugs from the cell.[7][8][9] ABCB1 (P-glycoprotein) is a common culprit in resistance to NAMPT inhibitors.[1][2]

Efflux_Pump cluster_membrane Cell Membrane pump Extracellular Space ABC Transporter (ABCB1) Cytoplasm drug_out N-Butyl 5-bromonicotinamide pump:f1->drug_out Efflux adp ADP + Pi pump:f1->adp drug_in N-Butyl 5-bromonicotinamide drug_in->pump:f2 Enters Cell inhibitor Verapamil (Efflux Inhibitor) inhibitor->pump:f1 Blocks atp ATP atp->pump:f1

Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition.

  • How to Test: Perform a chemosensitization assay. Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar).[10] A significant re-sensitization (decrease in IC50) in the presence of the inhibitor points to drug efflux as the resistance mechanism.

  • Strategy to Overcome: Combination therapy with a specific and non-toxic efflux pump inhibitor is the most direct strategy.[10][11]

Hypothesis C: Upregulation of NAD+ Bypass Pathways

Cells can compensate for NAMPT inhibition by upregulating alternative NAD+ synthesis pathways.[1][2]

  • The Preiss-Handler Pathway: Uses nicotinic acid (NA) via the enzyme nicotinate phosphoribosyltransferase (NAPRT).[2]

  • The De Novo Pathway: Synthesizes NAD+ from tryptophan via the enzyme quinolinate phosphoribosyltransferase (QPRT).[2][6]

  • How to Test:

    • Gene/Protein Expression: Use qPCR or Western blotting to compare the expression levels of NAPRT and QPRT in parental versus resistant cells. A significant increase in the resistant line is a strong indicator.

    • Functional Rescue: Supplementing the culture medium with the substrates for these pathways (nicotinic acid for NAPRT, quinolinic acid for QPRT) can rescue resistant cells from higher doses of the NAMPT inhibitor, functionally confirming pathway activity.[4]

  • Strategy to Overcome:

    • NAPRT Upregulation: Consider co-treatment with a NAPRT inhibitor.[12]

    • QPRT Upregulation: Inhibit the de novo pathway by blocking tryptophan uptake with an inhibitor of the LAT1 amino acid transporter (e.g., JPH203).[2]

Hypothesis D: Activation of Pro-Survival Signaling Pathways

To survive the metabolic stress of NAMPT inhibition, cancer cells often activate potent pro-survival signaling cascades, most notably the PI3K/Akt pathway.[13][14][15] Activation of this pathway can promote cell survival and override the cytotoxic effects of the drug.[16][17]

  • How to Test: Use Western blotting to probe for the phosphorylated (active) forms of key pathway proteins, such as Akt (at Ser473) and its downstream targets. Increased p-Akt levels in resistant cells compared to parental cells (especially after drug treatment) suggest activation of this bypass mechanism.

  • Strategy to Overcome: Combination therapy with a PI3K or Akt inhibitor has been shown to successfully re-sensitize resistant cells.[13]

Inhibitor Class Example Compounds Target
Pan-PI3K Inhibitors Buparlisib (BKM120)All Class I PI3K isoforms
Akt Inhibitors MK-2206, IpatasertibAkt Kinase
mTOR Inhibitors Everolimus, RapamycinmTORC1/2
Hypothesis E: Global Metabolic Reprogramming

Cancer cells can undergo broad metabolic reprogramming to adapt to drug-induced stress, altering their reliance on glucose, lipid, and amino acid metabolism to survive.[18][19][20][21][22]

  • How to Test: This requires more advanced techniques.

    • Seahorse XF Analysis: Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

    • Metabolomics: Provides a global snapshot of the changes in cellular metabolites between sensitive and resistant cells.

  • Strategy to Overcome: Once a specific metabolic dependency is identified (e.g., increased glycolysis), it can be targeted with a specific inhibitor (e.g., a glycolysis inhibitor like 2-Deoxy-D-glucose). This is a more complex, research-intensive approach but can reveal novel vulnerabilities.

Part 3: Summary and Future Directions

Overcoming resistance to this compound requires a systematic and evidence-based approach. By first confirming resistance and then methodically investigating the potential mechanisms—from target mutation and drug efflux to the activation of bypass and metabolic pathways—researchers can identify the specific escape route used by the cancer cells. This knowledge enables the rational design of combination therapies that can effectively restore sensitivity and provide more durable anti-cancer responses in preclinical models.[23][24][25]

This guide provides the foundational framework for your troubleshooting efforts. Remember that cancer cells are adaptable, and sometimes multiple resistance mechanisms can emerge simultaneously.[26] A multi-pronged investigational approach will yield the most comprehensive understanding and the highest likelihood of success.

References

Side reactions to avoid during the synthesis of N-Butyl 5-bromonicotinamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Butyl-5-bromonicotinamide

Welcome to the technical support guide for the synthesis of N-Butyl-5-bromonicotinamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide bond formation. Our goal is to provide you with the mechanistic insights and practical, field-proven solutions necessary to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, and I'm recovering a significant amount of the starting 5-bromonicotinic acid. What's going wrong?

A1: Cause & Explanation

This is a classic symptom of either incomplete activation of the carboxylic acid or hydrolysis of the activated intermediate. The formation of an amide bond requires the carboxylic acid's hydroxyl group to be converted into a better leaving group by a coupling agent.[1][2] If this activation is inefficient, the amine cannot react. Furthermore, any water present in the reaction can hydrolyze the highly reactive activated intermediate back to the starting carboxylic acid, effectively quenching the reaction.[1][3]

Troubleshooting & Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM) and dry all glassware thoroughly. The presence of water is a primary cause of hydrolysis of activated intermediates.[1]

  • Verify Reagent Quality: Coupling reagents can degrade over time. Use a fresh bottle of your coupling agent (e.g., EDC, DCC) or test its efficacy on a simpler system.

  • Optimize Activation Time: Allow for a "pre-activation" step. Stir the 5-bromonicotinic acid, coupling agent, and any additives (like HOBt) in the anhydrous solvent for 15-30 minutes at 0 °C to room temperature before adding the n-butylamine.[1] This ensures the activated species is formed in sufficient concentration before the nucleophile is introduced.

  • Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent to drive the activation to completion.

Q2: Purification is difficult. I see a persistent, non-polar byproduct on my TLC plate that is hard to separate from my product. What is it and how do I prevent it?

A2: Cause & Explanation

This is the hallmark of N-acylurea formation, the most common and troublesome side reaction when using carbodiimide coupling agents like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4] The intended reaction involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. While this intermediate should then react with the amine, it can undergo an intramolecular rearrangement (an O→N acyl migration) to form a very stable and unreactive N-acylurea byproduct.[5] This byproduct is often difficult to remove chromatographically due to its similar polarity to the desired amide product.

Mitigation Strategy: The Critical Role of Additives

The most effective way to prevent N-acylurea formation is to use a nucleophilic additive, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[6][7]

  • Mechanism of Action: HOBt acts as an "intermediate trap." It rapidly reacts with the highly reactive O-acylisourea intermediate to form an HOBt-activated ester.[8][9] This new intermediate is more stable than the O-acylisourea and is not prone to rearrangement. It then reacts cleanly with the n-butylamine to form the desired N-Butyl-5-bromonicotinamide, regenerating HOBt in the process.[9][10] This catalytic cycle effectively outcompetes the N-acylurea rearrangement pathway.

Recommended Protocol Modification:

  • Add 1.1-1.2 equivalents of HOBt to the reaction mixture along with the EDC coupling agent during the pre-activation step. This simple addition significantly suppresses the side reaction and improves the purity and yield of the final product.[6][9]

Q3: Besides the N-acylurea, I've isolated a high-molecular-weight byproduct. What could it be?

A3: Cause & Explanation

This is likely the symmetrical anhydride of 5-bromonicotinic acid. This side reaction can occur if the O-acylisourea intermediate, instead of reacting with the intended amine, reacts with a second molecule of the starting carboxylic acid.[4] This forms the anhydride and releases one molecule of the urea byproduct (e.g., DCU from DCC). While the anhydride is still an activated species and can react with n-butylamine to form the desired product, its formation consumes two equivalents of your starting acid for every one equivalent of product formed, thus lowering the overall yield.

Troubleshooting & Solutions:

  • Control Stoichiometry and Addition: This side reaction is more prevalent if the concentration of the carboxylic acid is high relative to the amine. Adding the n-butylamine promptly after the pre-activation period can help minimize anhydride formation.

  • Use of HOBt: As described in Q2, the use of HOBt also effectively minimizes anhydride formation by rapidly converting the O-acylisourea into the HOBt-ester, preventing it from reacting with another molecule of the carboxylic acid.[4]

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and key side reactions.

Desired_Amide_Formation Acid 5-Bromonicotinic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC Amine n-Butylamine Product N-Butyl-5-bromonicotinamide (Desired Product) CouplingAgent EDC O_Acylisourea->Product + n-Butylamine Urea EDU (Byproduct) O_Acylisourea->Urea releases

Figure 1: The desired reaction pathway for the synthesis of N-Butyl-5-bromonicotinamide using EDC.

N_Acylurea_Side_Reaction O_Acylisourea O-Acylisourea (Reactive Intermediate) N_Acylurea N-Acylurea (Undesired Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (O->N Acyl Shift) Product Desired Product (via Amine Attack) O_Acylisourea->Product Desired Path

Figure 2: The competing pathway showing the formation of the undesired N-acylurea byproduct.

HOBt_Intervention O_Acylisourea O-Acylisourea HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (fast) N_Acylurea N-Acylurea O_Acylisourea->N_Acylurea Rearrangement (slow) HOBt HOBt Product Desired Product HOBt_Ester->Product + Amine Amine n-Butylamine

Figure 3: How HOBt intercepts the reactive intermediate to prevent N-acylurea formation.

Summary Troubleshooting Guide

Observed Problem Primary Suspected Cause(s) Recommended Action(s)
Low Yield / High SM Recovery 1. Hydrolysis of activated intermediate. 2. Incomplete carboxylic acid activation.1. Ensure strictly anhydrous conditions (solvents, glassware). 2. Use 1.1-1.2 eq. of a fresh coupling agent. 3. Implement a 15-30 min pre-activation step before adding the amine.
Difficult Purification / Persistent Impurity Formation of N-acylurea byproduct via rearrangement of the O-acylisourea intermediate.Add 1.1-1.2 eq. of HOBt or OxymaPure® to the reaction mixture along with the coupling agent to trap the intermediate.
Reaction Stalls / No Product 1. Deactivated (protonated) amine. 2. Steric hindrance.1. If using an amine salt (e.g., HCl salt), add 1 equivalent of a non-nucleophilic base like DIPEA or NMM. 2. For sterically hindered substrates, consider switching to a more potent coupling reagent like HATU or PyBOP.[1]
High MW Byproduct Detected Formation of the symmetrical anhydride of 5-bromonicotinic acid.1. Ensure prompt addition of the amine after the pre-activation step. 2. Use of HOBt will also suppress this pathway.

References

Addressing batch-to-batch variability of N-Butyl 5-bromonicotinamide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Butyl 5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to batch-to-batch variability of this critical chemical intermediate. Our goal is to provide you with the scientific rationale and practical methodologies needed to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We're observing inconsistent results in our downstream reaction when using different lots of this compound. What are the likely causes?

A1: Inconsistent performance is a classic sign of batch-to-batch variability. The root cause can be chemical or physical in nature. Key factors to consider are:

  • Purity Profile: The presence of unreacted starting materials, side-products from the synthesis, or degradation products can significantly interfere with subsequent reactions.

  • Residual Solvents: Solvents from the final crystallization or purification steps can inhibit catalysts or alter reaction kinetics.

  • Polymorphism: The material may exist in different crystalline forms (polymorphs) which can have different solubilities, dissolution rates, and stability, thereby affecting its reactivity.[1][2]

  • Water Content: Variable amounts of moisture can hydrolyze the amide or interfere with moisture-sensitive reagents.

Q2: What are the most probable impurities I should be looking for in a batch of this compound?

A2: Impurities typically originate from the synthetic route. The most common synthesis involves the amidation of 5-bromonicotinic acid (or its activated form, like an acyl chloride) with n-butylamine.[3] Potential impurities include:

  • 5-Bromonicotinic Acid: Unreacted starting material. Its presence can alter the stoichiometry of your reaction.[4]

  • n-Butylamine: Excess reagent that was not fully removed during workup.

  • Over-brominated or Under-brominated Nicotinamide Species: Impurities originating from the synthesis of the 5-bromonicotinic acid starting material.[5]

  • Degradation Products: Hydrolysis of the amide bond back to 5-bromonicotinic acid is a potential degradation pathway, especially under harsh pH or temperature conditions.

Q3: My material looks visually identical between batches, but one batch is less soluble. Why could this be?

A3: This is a strong indicator of physical property differences, most notably polymorphism.[6] Different crystalline forms of the same molecule can pack differently in the solid state, leading to significant variations in physical properties like melting point and solubility, even if the chemical purity is identical.[7] One batch may be a thermodynamically stable form while another is a metastable, more soluble form. It is also possible that minor, undetected impurities are affecting the crystal lattice and subsequent solubility.

Q4: What is the first analytical step I should take to diagnose the variability between two batches?

A4: A comparative High-Performance Liquid Chromatography (HPLC) analysis is the most effective first step. This will provide a quantitative assessment of purity and a fingerprint of the impurity profile for each batch. Comparing the chromatograms will immediately highlight any differences in the levels of the main component or the presence of extra peaks, which represent impurities.

Troubleshooting Workflows & Methodologies

When faced with batch-to-batch variability, a systematic approach is crucial. The following sections provide detailed troubleshooting guides and experimental protocols to identify the root cause of the inconsistency.

Logical Troubleshooting Flow

The diagram below outlines a systematic workflow for diagnosing and resolving issues related to the variability of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed hplc Step 1: Comparative HPLC Purity Analysis (Purity, Impurity Profile) start->hplc decision_hplc Purity or Impurity Profile Differs? hplc->decision_hplc lcms Identify Impurities by LC-MS decision_hplc->lcms Yes solid_state Step 2: Solid-State Characterization (DSC, XRPD, TGA) decision_hplc->solid_state No remediate_chem Remediation: - Repurify Material - Adjust Downstream Stoichiometry - Contact Supplier with Data lcms->remediate_chem decision_solid Thermal Behavior or Diffraction Pattern Differs? solid_state->decision_solid nmr Step 3: Identity Confirmation (¹H and ¹³C NMR) decision_solid->nmr No remediate_phys Remediation: - Establish Polymorph Control - Standardize Pre-dissolution - Contact Supplier with Data decision_solid->remediate_phys Yes decision_nmr Spectra Match Reference? nmr->decision_nmr remediate_id Root Cause: Incorrect Material (Contact Supplier Immediately) decision_nmr->remediate_id No end_ok Material is Consistent (Investigate Downstream Process) decision_nmr->end_ok Yes

Caption: A step-by-step workflow for troubleshooting batch variability.

Part 1: Chemical Purity & Impurity Profiling

The cornerstone of troubleshooting is a robust analytical method to assess chemical purity. A stability-indicating HPLC method is essential as it can separate the main compound from potential impurities and degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method for the analysis of this compound and requires validation for your specific system.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

    • Standard Solution: Accurately weigh and dissolve ~10 mg of a reference standard in 100 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare samples from different batches at the same concentration as the standard solution.

  • Forced Degradation Study (to prove stability-indicating nature):

    • Acid Hydrolysis: Reflux sample solution in 0.1N HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 24 hours, then prepare a solution.

    • Procedure: After degradation, cool the samples, neutralize if necessary, and dilute to the target concentration. Analyze by HPLC to ensure the degradation peaks are well-resolved from the main this compound peak.

Interpreting the Results:
  • Purity Discrepancy: A significant difference in the area percent of the main peak between batches indicates a purity issue.

  • Impurity Profile Mismatch: The appearance of new peaks or significant differences in the area of existing impurity peaks points to variations in the manufacturing process or storage conditions. Use a mass spectrometer (LC-MS) to get mass information on unknown peaks to help identify them.

Part 2: Solid-State Characterization (Polymorphism)

If chemical purity is consistent but performance differs, the investigation must turn to the material's physical properties. Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are powerful techniques for this purpose.[8][9]

Solid_State_Analysis cluster_0 Analytical Techniques cluster_1 Potential Observations DSC DSC (Thermal Transitions) DSC_obs Different Melting Points Extra Thermal Events (e.g., recrystallization) DSC->DSC_obs Reveals XRPD XRPD (Crystal Structure) XRPD_obs Different Peak Positions (2θ) and/or Intensities XRPD->XRPD_obs Reveals TGA TGA (Solvates/Hydrates) TGA_obs Different Mass Loss Profiles (e.g., loss of water or solvent) TGA->TGA_obs Reveals Conclusion Conclusion: Different Solid Forms (Polymorphs, Solvates, or Hydrates) Present Between Batches DSC_obs->Conclusion XRPD_obs->Conclusion TGA_obs->Conclusion

Caption: Relationship between solid-state analysis techniques and observations.

Experimental Protocol: DSC & XRPD Analysis
  • Differential Scanning Calorimetry (DSC):

    • Instrument: Calibrated DSC instrument.

    • Sample Pan: Aluminum pan, crimped lid.

    • Sample Size: 2-5 mg.

    • Temperature Program: Heat from 25°C to a temperature above the melting point at a rate of 10°C/min.

    • Atmosphere: Nitrogen purge gas (50 mL/min).

    • Analysis: Compare the thermograms of different batches. Look for differences in the onset of melting, peak melting temperature, and the presence of any other endothermic or exothermic events. For example, a batch showing a melt followed by a recrystallization and a second melt indicates the presence of a metastable polymorph.[10]

  • X-Ray Powder Diffraction (XRPD):

    • Instrument: Powder X-ray diffractometer.

    • Radiation: Cu Kα.

    • Scan Range: 2° to 40° in 2θ.

    • Scan Speed: Appropriate for good signal-to-noise ratio (e.g., 2°/min).

    • Sample Preparation: Gently pack the powder sample into the holder.

    • Analysis: Overlay the diffraction patterns from different batches. Identical crystal forms will have identical patterns (peaks at the same 2θ angles).[6] Different patterns indicate different polymorphs.

Part 3: Identity Confirmation

While unlikely, the possibility of receiving the wrong material or a structural isomer should not be entirely dismissed if other tests are inconclusive. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Chemical Shifts (δ): Protons in different chemical environments will resonate at different frequencies. The aromatic protons on the pyridine ring and the protons on the n-butyl chain should appear in distinct regions.

    • Integration: The area under each peak should be proportional to the number of protons it represents.

    • Splitting Patterns (Multiplicity): The coupling between adjacent protons will split the signals into characteristic patterns (e.g., triplets, quartets), which confirms the connectivity of the atoms.

    • Comparison: Compare the spectra from different batches to each other and to a known reference spectrum to confirm structural identity.

Proton Assignment (Predicted) Approx. δ (ppm) Multiplicity Integration
Pyridine-H (positions 2, 4, 6)8.0 - 9.0m3H
NH -CH₂7.5 - 8.5br t1H
NH-CH ₂-CH₂3.2 - 3.5q2H
CH₂-CH ₂-CH₂1.5 - 1.7sextet2H
CH₂-CH ₂-CH₃1.3 - 1.5sextet2H
CH₂-CH0.9 - 1.0t3H

Note: This is a predicted spectrum; actual values may vary.

References

Improving the stability of N-Butyl 5-bromonicotinamide for long-term storage.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Butyl 5-bromonicotinamide. It addresses common stability challenges encountered during long-term storage and experimental handling, offering troubleshooting advice and validated protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximal stability, solid this compound should be stored at -20°C (1-2 years) . For shorter periods, storage at -4°C (1-2 weeks) is acceptable.[1] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Q2: I've noticed a color change (e.g., yellowing) in my solid sample over time. What could be the cause?

A color change often indicates chemical degradation. The most likely culprits are photodegradation, where exposure to light cleaves the carbon-bromine bond, or slow oxidation.[2][3] It is crucial to store the compound in amber vials or otherwise protected from ambient light to minimize this risk.

Q3: A new peak has appeared in the HPLC analysis of my stored sample. What is the likely identity of this impurity?

The appearance of a new peak suggests degradation. Based on the structure of this compound, the most probable degradation products are:

  • 5-Bromonicotinic Acid: Formed via hydrolysis of the N-butyl amide bond.[4][5][6]

  • Butylamine: The other product of amide hydrolysis.

  • N-Butylnicotinamide: Formed if the bromine atom is removed through reductive dehalogenation.[7][8]

A stability-indicating HPLC method coupled with mass spectrometry (LC-MS) would be required to confirm the identity of the new peak.

Q4: Is it advisable to store this compound in solution?

Long-term storage in solution is generally not recommended due to the risk of solvent-mediated degradation, primarily hydrolysis.[9][10] If you must store solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C in small, single-use aliquots, and minimize freeze-thaw cycles. Aqueous or protic solvent solutions (like methanol or ethanol) are particularly prone to hydrolysis and should be prepared fresh for each experiment.

Troubleshooting Guide: Degradation Issues

This section provides a deeper dive into specific stability problems, their root causes, and corrective actions.

Issue 1: Rapid Loss of Purity in Aqueous or Protic Solvent Systems
  • Symptoms: A significant decrease in the main peak area and the emergence of a prominent new peak corresponding to 5-bromonicotinic acid in your HPLC chromatogram.

  • Root Cause Analysis (Causality): The amide bond in this compound is susceptible to hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid and an amine.[6] This reaction can be catalyzed by both acidic and basic conditions.[4][9] The presence of water, even in seemingly non-aqueous solvents like ethanol if not anhydrous, is sufficient to initiate this degradation pathway over time.

  • Preventative & Corrective Actions:

    • pH Control: If working in an aqueous system is unavoidable, conduct preliminary studies to determine the pH of maximum stability. For many nicotinamide derivatives, slightly acidic to neutral pH (around 5.0-7.4) is often preferable, but this must be empirically determined.[11]

    • Buffer Selection: Use non-nucleophilic buffers. Avoid buffers that could participate in the reaction.

    • Solvent Choice: Whenever possible, use dry, aprotic solvents for stock solutions (e.g., anhydrous DMSO, DMF, or acetonitrile).

    • Prepare Fresh: Always prepare aqueous working solutions immediately before use from a freshly prepared or properly stored aprotic stock.

Issue 2: Degradation Upon Exposure to Standard Laboratory Lighting
  • Symptoms: Appearance of multiple, often small, new peaks in the chromatogram, potentially including one corresponding to N-butylnicotinamide. You may also observe a gradual darkening or color change of the solid material.

  • Root Cause Analysis (Causality): The carbon-bromine bond on the aromatic pyridine ring is a potential chromophore that can absorb UV or even visible light. This absorption can lead to photochemical degradation, cleaving the C-Br bond to form an aryl radical.[2][12] This highly reactive intermediate can then abstract a hydrogen atom from the solvent or other molecules to form N-butylnicotinamide or participate in other side reactions, leading to a complex degradation profile.

  • Preventative & Corrective Actions:

    • Protective Packaging: Store the solid compound and all solutions in amber glass vials or containers wrapped in aluminum foil to block light.

    • Controlled Work Environment: Minimize exposure to direct sunlight and intense overhead laboratory lighting. When handling the compound, work in a shaded area of the lab or under yellow light if the compound proves to be highly sensitive.

    • Photostability Testing: For drug development applications, a formal photostability study according to ICH Q1B guidelines is recommended to quantify the compound's light sensitivity.[13]

Issue 3: Inconsistent Assay Results from a Single Batch of Solid Compound
  • Symptoms: High variability in potency or purity measurements between different samples taken from the same bottle over a period of time.

  • Root Cause Analysis (Causality): This issue often points to improper storage conditions that allow for slow, heterogeneous degradation. Potential causes include:

    • Hygroscopicity: The compound may be slightly hygroscopic, absorbing atmospheric moisture upon opening. This moisture can lead to localized hydrolysis.

    • Thermal Stress: Frequent removal from cold storage and warming to room temperature can introduce condensation and accelerate degradation. Nicotinamide itself melts around 129°C and begins to decompose, indicating that elevated temperatures should be avoided.[14][15]

    • Atmosphere: The presence of oxygen can lead to oxidative degradation pathways.

  • Preventative & Corrective Actions:

    • Aliquot Material: Upon receiving a new batch, and inside a controlled environment (like a glove box with low humidity), aliquot the solid material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Use of Desiccants: Store vials inside a desiccator, especially if the compound is suspected to be hygroscopic.

    • Inert Gas Blanket: Before sealing vials for long-term storage, flush them with an inert gas like argon or nitrogen to displace oxygen and moisture.

    • Temperature Equilibration: Before opening a vial that has been in cold storage, allow it to fully equilibrate to room temperature (at least 30-60 minutes) inside a desiccator. This prevents condensation from forming on the solid material.

Data Summary & Visualization

Table 1: Recommended Storage Conditions Summary
ConditionSolid CompoundIn Aprotic Solvent (e.g., DMSO)In Aqueous/Protic Solvent
Temperature -20°C (long-term)[1]-20°C to -80°CNot Recommended for Storage
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)N/A
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Protect from Light (Amber Vial)
Duration 1-2 years at -20°C[1]< 1 month (re-qualify after)Prepare fresh

Diagram 1: Potential Degradation Pathways

G cluster_main This compound A This compound B 5-Bromonicotinic Acid A->B Hydrolysis (H₂O, Acid/Base) C Butylamine A->C Hydrolysis (H₂O, Acid/Base) D N-Butylnicotinamide A->D Photodegradation (Light, hν) or Reductive Dehalogenation

Caption: Key degradation pathways for this compound.

Table 2: Potential Degradation Products and Their Origin
Degradation ProductMolecular WeightLikely OriginRecommended Analytical Method
5-Bromonicotinic Acid202.01Amide Hydrolysis[4][6]LC-MS, HPLC-UV
Butylamine73.14Amide Hydrolysis[5]GC-MS (if volatile), LC-MS with derivatization
N-Butylnicotinamide178.23Photodegradation / Reductive Dehalogenation[2][7]LC-MS, HPLC-UV

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.[13]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.[9]

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress (Solid): Place ~5 mg of solid compound in an oven at 80°C for 48 hours.

    • Photostability (Solid & Solution): Expose ~5 mg of solid compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution and solid at -20°C, protected from light.

  • Sample Quenching & Analysis:

    • After the specified time, cool all samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dissolve the thermally stressed solid in the solvent to the initial concentration.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.

  • Analysis: Analyze all samples using a suitable HPLC-UV/DAD method. The goal is to achieve baseline separation between the parent peak and all major degradation peaks. Use mass spectrometry (LC-MS) to identify the mass of the degradants.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid (HCl, 60°C) A->B C Base (NaOH, 60°C) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Quench / Neutralize B->G C->G D->G E->G F->G H Dilute to Final Conc. G->H I HPLC-DAD & LC-MS Analysis H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Example Stability-Indicating HPLC Method

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products. Note: This method must be validated for your specific system and needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV/DAD at 260 nm

  • Rationale: A C18 column provides good retention for moderately polar compounds. The gradient elution is crucial for separating the more polar degradants (like 5-bromonicotinic acid) from the parent compound and less polar impurities. Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry. High-performance liquid chromatography (HPLC) is a cornerstone technique for stability testing due to its sensitivity and versatility.[16]

References

Technical Support Center: Optimizing Dose-Response Curves for N-Butyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for N-Butyl 5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust and reproducible dose-response curve. Generating an accurate dose-response curve is fundamental to understanding a compound's potency (IC50/EC50), efficacy, and mechanism of action. While this guide focuses on this compound, the principles and troubleshooting strategies discussed herein are broadly applicable to the characterization of other novel small molecules. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Knowledge & Pre-Experimental Checks

This section addresses the critical preliminary steps and knowledge required before initiating any cell-based assays. Proper preparation is paramount to avoiding downstream complications and ensuring data integrity.

Q1: What are the critical physicochemical and safety properties of this compound to consider before starting?

Answer: Understanding the fundamental properties of your compound is a non-negotiable first step. For this compound, this involves both handling and experimental considerations.

Physicochemical Properties: The parent molecule, 5-Bromonicotinamide, is a powder that is soluble in DMSO. It is crucial to determine the solubility of the N-Butyl derivative in your chosen solvent (typically DMSO) and, more importantly, its solubility and stability in your final cell culture medium. Compound precipitation is a common cause of non-reproducible results and artifacts.[1]

PropertyValue / InformationSource / Notes
CAS Number 1150561-83-3[2]
Molecular Formula C10H13BrN2O[2]
Molecular Weight 257.13 g/mol Derived from formula
Appearance Likely a solid (based on related compounds)[3]
Storage Store in an inert atmosphere at room temperature for the solid.[4]
Stock Solution Prepare in a suitable solvent like DMSO. Store at -20°C (short-term) or -80°C (long-term).General best practice

Safety & Handling: Based on the safety data for the closely related compound 5-Bromonicotinamide, this compound should be handled with care.

  • Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[5][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[5][8] Wash hands thoroughly after handling.[7]

Q2: How should I prepare and validate my stock solutions?

Answer: Improperly prepared stock solutions are a frequent source of error.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or vortexing may be necessary.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[9]

  • Final DMSO Concentration: A critical, and often overlooked, step is to ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to your cells. Typically, this should be ≤0.5%. Perform a vehicle control experiment to confirm that the chosen DMSO concentration does not impact cell viability or the assay endpoint.

Part 2: Core Experimental Design & Protocol

A well-designed experiment is the best defense against ambiguous results. This section provides a logical workflow and a detailed protocol for a typical cell-based dose-response experiment.

Workflow for Dose-Response Curve Generation

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_readout Phase 3: Data Acquisition & Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_cells Culture & Harvest Cells (Logarithmic Growth Phase) prep_dilutions Prepare Serial Dilutions (in Assay Medium) prep_compound->prep_dilutions Ensure Final DMSO <0.5% seed_plate Seed Cells in Plate (e.g., 96-well) prep_cells->seed_plate Optimize Seeding Density adhere Allow Cell Adherence (Overnight Incubation) seed_plate->adhere treat_cells Treat Cells with Compound (Add Dilutions to Plate) adhere->treat_cells prep_dilutions->treat_cells incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat_cells->incubate Time-course may be needed add_reagent Add Assay Reagent (e.g., CellTiter-Glo®, MTT) incubate->add_reagent read_plate Measure Signal (Luminescence, Absorbance) add_reagent->read_plate analyze_data Analyze Data (Normalize & Fit Curve) read_plate->analyze_data calc_ic50 Determine IC50/EC50 analyze_data->calc_ic50

Caption: General workflow for a cell-based dose-response experiment.

Detailed Protocol: Cell Viability (Luminescence-Based) Assay

This protocol provides a robust framework. Causality: A luminescence-based ATP assay (like CellTiter-Glo®) is often preferred over colorimetric assays (like MTT) due to its higher sensitivity, wider dynamic range, and fewer interference issues.[10]

  • Cell Preparation:

    • Culture cells using standard aseptic techniques. It is critical to use cells that are in the logarithmic growth phase and at a consistent, low passage number to minimize phenotypic drift.[11][12]

    • Harvest cells and perform a cell count. Ensure viability is >95%.

  • Cell Seeding:

    • Dilute cells to the optimal seeding density in a 96-well, white, clear-bottom plate. The optimal density should be determined empirically to ensure cells are still in log growth at the end of the experiment.[11]

    • Best Practice: To mitigate "edge effects," avoid using the outermost wells or fill them with sterile PBS or media.[13] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Dilution & Treatment:

    • Prepare a serial dilution series of this compound in your cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a top concentration of 10-50 µM.

    • Include "vehicle-only" controls (medium + same final DMSO concentration) and "no-cell" controls (medium only, for background subtraction).[11]

    • Carefully remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours). This timing should be based on the expected mechanism of action or determined empirically.

  • Data Acquisition:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add the luminescence reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background signal (from "no-cell" wells) from all other wells.

    • Normalize the data. The response is typically expressed as a percentage relative to the vehicle control (set to 100%).[14]

    • Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).

    • Fit the data using a non-linear regression model, such as the four-parameter logistic (4PL) equation, to determine the IC50 value.[15][16]

Part 3: Troubleshooting Common Dose-Response Curve Issues

This section is formatted as a direct Q&A to address the most common problems encountered during dose-response experiments.

Q3: My dose-response curve is flat, showing little to no effect even at high concentrations. What are the possible causes?

Answer: A flat or inactive curve is a common but frustrating result. The key is to systematically investigate the potential causes.

Potential CauseExplanation & Validation Step
Compound Inactivity The compound may not be active in your specific assay or cell line. Action: Test a known positive control compound for your pathway/assay to confirm the system is responsive.
Incorrect Target The chosen cell line may not express the molecular target of this compound, or may express it at very low levels.[11] Action: If the target is known, validate its expression using qPCR or Western Blot.
Compound Degradation The compound may be unstable in your stock solution or in the culture medium under incubation conditions. Action: Prepare fresh stock solutions. Test compound stability using analytical methods like HPLC if the problem persists.
Insufficient Incubation Time The biological effect may require a longer time to manifest.[17] Action: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.
Solubility Issues The compound may be precipitating out of solution at higher concentrations in the aqueous culture medium. Action: Visually inspect the wells of your assay plate under a microscope for precipitates. If observed, you may need to reduce the top concentration or explore formulation strategies.
Q4: The curve is not sigmoidal (e.g., it is U-shaped or bell-shaped). What does this indicate?

Answer: A non-sigmoidal curve shape provides important information about the compound's behavior and potential liabilities.

  • U-Shaped (Hormetic) Curve: This is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses. This can be a real biological effect, but it complicates the standard IC50 calculation.

  • Bell-Shaped Curve: This often indicates compound-induced cytotoxicity or off-target effects at higher concentrations that conflict with the primary assay readout.[1] For example, in a reporter gene assay, high concentrations might kill the cells, causing the reporter signal to drop and creating a bell shape. Action: Run a parallel cytotoxicity assay to assess the compound's effect on cell viability at the same concentrations.

  • Assay Artifacts: The compound itself might interfere with the assay chemistry. For example, some compounds are autofluorescent or can inhibit reporter enzymes like luciferase.[10][18][19] Action: Run a counter-screen where you test the compound's effect on the assay components in a cell-free system.

Q5: I see high variability between my replicate wells. How can I improve the precision of my assay?

Answer: High variability, indicated by large error bars, undermines confidence in your data and IC50 calculation.

Potential CauseExplanation & Mitigation Strategy
Pipetting Errors Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error.[11] Action: Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step. Consider automated liquid handlers for higher throughput.[20]
Uneven Cell Seeding If cells are not evenly distributed, different wells will start with different cell numbers.[13] Action: Ensure you have a single-cell suspension before plating. Gently swirl the plate after seeding to distribute cells evenly before placing it in the incubator.
Edge Effects Wells on the edge of the plate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth patterns.[13] Action: As mentioned, fill the outer wells with sterile liquid (PBS or media) and do not use them for experimental data points.
Cell Health & Confluency Using cells that are over-confluent, have a high passage number, or are otherwise stressed will lead to inconsistent responses.[12] Action: Adhere strictly to a cell culture protocol. Always use cells within a defined passage number range and seed them so they remain sub-confluent throughout the experiment.

Part 4: Data Analysis and Interpretation

Correctly analyzing your data is as important as performing the experiment correctly. The goal is to fit an appropriate model to your data to extract meaningful parameters.

Q6: How do I correctly analyze my data and what do the parameters of the dose-response curve mean?

Answer: The standard and most robust method for analyzing dose-response data is to use a four-parameter logistic (4PL) non-linear regression model.[16][21] Linear regression is generally not appropriate as it does not account for the sigmoidal nature of the biological response.[15]

G cluster_0 Four-Parameter Logistic (4PL) Curve curve Top_label Top Plateau (Max Response) Top_label->curve Bottom_label Bottom Plateau (Min Response) Bottom_label->curve IC50_point 3.5,0 3.5,0 IC50_point->3.5,0 0,1.5 0,1.5 IC50_point->0,1.5 IC50_label IC50 (Potency) IC50_label->IC50_point Hill_label Hill Slope (Steepness)

Caption: Key parameters of a four-parameter logistic dose-response curve.

Key Curve Parameters:

ParameterDescriptionWhy It's Important
Top Plateau The maximum possible response in the assay (the upper plateau of the curve).Defines the efficacy of the compound. Should ideally be constrained to 100% after normalization.[16][22]
Bottom Plateau The minimum possible response in the assay (the lower plateau of the curve).Represents the residual activity at saturating compound concentrations.
IC50 / EC50 The concentration of an inhibitor (IC50) or agonist (EC50) that provokes a response halfway between the Top and Bottom plateaus.This is the most common measure of a compound's potency . A lower IC50 value indicates a more potent compound.
Hill Slope Describes the steepness of the curve at the IC50 point. A value of 1.0 suggests a standard 1:1 binding interaction.A very steep (>2) or shallow (<0.5) slope can indicate positive/negative cooperativity, or potential assay artifacts.[1][23]

Software: Use software like GraphPad Prism or open-source packages in R (e.g., 'drc') to perform the non-linear regression.[22][24] These tools provide the best-fit values for the parameters along with confidence intervals, which are crucial for assessing the quality of your data.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of N-Butyl 5-bromonicotinamide: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target of a novel compound, using N-Butyl 5-bromonicotinamide as a case study. Given that this compound is a less-characterized molecule, we will proceed with a structured workflow applicable to any novel compound where the target is not yet established.

This document eschews a rigid template in favor of a logical, multi-pronged approach that builds a robust case for target engagement, from initial biophysical validation in a cellular context to downstream confirmation of functional cellular activity. We will compare and contrast orthogonal methods to ensure the data is self-validating and scientifically sound.

The Challenge: Unveiling the Target of a Novel Agent

This compound, with its nicotinamide scaffold, presents a compelling starting point for investigation. This moiety is a well-known pharmacophore present in numerous enzyme cofactors and bioactive molecules. Based on this structural alert, a plausible hypothesis is that it may interact with enzymes that recognize the nicotinamide motif, such as the Poly (ADP-ribose) polymerase (PARP) family of proteins, which are critical players in DNA damage repair and cellular signaling.

This guide will therefore proceed with the hypothetical premise that this compound is a PARP inhibitor. This allows us to benchmark our validation workflow against a known, well-characterized PARP inhibitor, Olaparib, as a positive control.

The Workflow: A Multi-Pillar Approach to Target Validation

Our validation strategy rests on three pillars: direct target engagement, assessment of cellular potency, and confirmation of a downstream functional effect. Each pillar provides a distinct line of evidence, and together they form a cohesive and compelling argument for a specific biological target.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Functional Assay cluster_2 Phase 3: Data Synthesis & Validation CETSA Cellular Thermal Shift Assay (CETSA) (Qualitative Confirmation) ITDR Isothermal Dose-Response (ITDR) (Quantitative Potency) CETSA->ITDR Informs optimal temperature CellAssay PARP Activity Assay (Cellular Efficacy) ITDR->CellAssay Correlate potency (EC50) Conclusion Validated Target CellAssay->Conclusion Functional confirmation

Caption: A logical workflow for biological target validation.

Pillar 1: Direct Target Engagement in a Cellular Milieu

The foundational step in target validation is to confirm that the compound physically interacts with the intended protein inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[1][2] It operates on the principle that a protein, when bound to a ligand, becomes more resistant to thermal denaturation.[3]

A. Cellular Thermal Shift Assay (CETSA)

CETSA provides qualitative evidence of target engagement by demonstrating a shift in the melting temperature (Tm) of the target protein in the presence of the compound.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa, which expresses PARP1) to 70-80% confluency.

    • Treat cells with a high concentration of this compound (e.g., 50 µM), Olaparib (e.g., 10 µM) as a positive control, and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[3]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein pellet.[3]

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble PARP1 in each sample by Western blotting using a specific anti-PARP1 antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the non-heated control.

    • Plot the percentage of soluble PARP1 against temperature to generate melt curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

G cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Analysis (Western Blot for Target) D->E F 6. Generate Melt Curve E->F

Caption: The experimental workflow for a CETSA melt curve analysis.

B. Isothermal Dose-Response (ITDR) Assay

Following the qualitative confirmation from the CETSA melt curve, an Isothermal Dose-Response (ITDR) experiment is performed to quantify the compound's potency in stabilizing the target protein.[4][5]

  • Cell Culture and Treatment:

    • Culture cells as described for CETSA.

    • Treat cells with a serial dilution of this compound and Olaparib. Include a vehicle control.

  • Heat Treatment:

    • Harvest and wash the cells.

    • Heat all samples at a single, constant temperature for 3 minutes. This temperature should be chosen from the CETSA melt curve, ideally on the slope of the curve for the vehicle control, where a stabilization effect will be most apparent (e.g., the Tm of the vehicle-treated sample).[4]

  • Lysis, Fractionation, and Quantification:

    • Follow the same steps for lysis, separation of the soluble fraction, and Western blot analysis as in the CETSA protocol.

  • Data Analysis:

    • Plot the normalized amount of soluble PARP1 against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50, which represents the concentration of the compound required for half-maximal thermal stabilization.[3] This provides a quantitative measure of target engagement potency.

Comparative Data Summary: Target Engagement

CompoundTargetCETSA Tm Shift (ΔTm)ITDR EC50 (µM)
This compoundPARP1Illustrative: +4.5°CIllustrative: 1.2
Olaparib (Positive Control)PARP1Illustrative: +6.2°CIllustrative: 0.05
Negative Control CompoundPARP1Illustrative: No ShiftIllustrative: >100

Note: Data in this table is illustrative and serves to exemplify expected outcomes.

Pillar 2: Confirmation with a Cellular Functional Assay

Demonstrating direct binding is crucial, but it must be correlated with a functional cellular outcome. For our hypothetical PARP inhibitor, a cellular PARP activity assay is the logical next step.

Cellular PARP Activity Assay

This assay measures the accumulation of poly(ADP-ribose) (PAR) chains, the product of PARP enzyme activity, in cells following a DNA-damaging stimulus.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a multi-well plate.

    • Pre-treat the cells with a serial dilution of this compound and Olaparib for 1-2 hours.

  • Induction of DNA Damage:

    • Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) for a short period (e.g., 10 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells and use a commercially available ELISA kit to quantify the levels of PAR in the cell lysates. These kits typically use an anti-PAR antibody for detection.

  • Data Analysis:

    • Plot the PAR levels against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits PAR formation by 50%.

Pillar 3: Data Synthesis and Final Validation

The ultimate goal is to correlate the biophysical binding (ITDR EC50) with the functional cellular activity (assay IC50). A strong correlation between these values provides compelling evidence that the observed cellular effect is a direct result of the compound engaging its target.

CompoundITDR EC50 (µM)Cellular PARP Assay IC50 (µM)
This compoundIllustrative: 1.2Illustrative: 1.8
Olaparib (Positive Control)Illustrative: 0.05Illustrative: 0.08

Note: Data in this table is illustrative. A close correlation between EC50 and IC50 values strengthens the target validation case.

Conclusion

This guide outlines a robust, multi-faceted workflow for the validation of a novel compound's biological target, using this compound as a working example under the hypothesis of PARP1 inhibition. By integrating biophysical methods like CETSA and ITDR with functional cellular assays, researchers can build a scientifically rigorous case for target engagement. The comparison with a known inhibitor, Olaparib, provides an essential benchmark for performance. This approach, grounded in causality and self-validation, is critical for advancing compounds through the drug discovery pipeline with a high degree of confidence in their mechanism of action.

References

A Comparative Guide to N-Butyl 5-bromonicotinamide and Other Nicotinamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of NAD+ metabolism and its therapeutic modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth technical comparison of N-Butyl 5-bromonicotinamide against other key nicotinamide analogs. Our focus extends beyond a mere cataloging of compounds to an exploration of the causal relationships between chemical structure, biological activity, and therapeutic potential. We aim to equip you with the foundational knowledge and experimental frameworks necessary to critically evaluate and select the optimal nicotinamide analog for your research endeavors.

Introduction: The Central Role of Nicotinamide and NAD+ in Cellular Homeostasis

Nicotinamide, a form of vitamin B3, is the cornerstone of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is not merely a shuttle for electrons in redox reactions; it is a critical substrate for a host of signaling enzymes that govern cellular health, DNA repair, and longevity.[1][2] Key among these are the Poly(ADP-ribose) polymerases (PARPs) and the sirtuins (SIRTs), enzymes that are central to genomic stability and metabolic regulation, respectively.[3]

The cellular pool of NAD+ is in constant flux, maintained through de novo synthesis, the Preiss-Handler pathway, and a salvage pathway that recycles nicotinamide.[3] As organisms age, a decline in cellular NAD+ levels is observed, which is linked to a variety of age-related pathologies.[4] This has spurred the development of nicotinamide analogs designed to either replenish NAD+ pools or modulate the activity of NAD+-dependent enzymes.

This compound: A Candidate for Investigation

This compound is a synthetic derivative of nicotinamide. Its structure features two key modifications to the core nicotinamide scaffold:

  • A bromo group at the 5-position of the pyridine ring: Halogenation at this position can significantly alter the electronic properties of the ring and influence binding affinity and selectivity for target enzymes.

  • An N-butyl group attached to the amide nitrogen: This alkyl substitution increases the lipophilicity of the molecule, which may enhance cell permeability and alter its pharmacokinetic profile.

While the synthesis of this compound and related N-alkyl 5-bromonicotinamides has been described, a comprehensive public dataset on its biological activity is notably scarce.[5] This guide, therefore, will establish a framework for its evaluation by comparing its hypothetical performance to well-characterized nicotinamide analogs.

Comparative Analysis: Key Nicotinamide Analogs and Their Mechanisms of Action

A meaningful comparison of this compound necessitates an understanding of the established players in the field. The following table summarizes key nicotinamide analogs, their primary mechanisms of action, and representative experimental data.

CompoundPrimary Mechanism of ActionKey Experimental Data (Example)References
Nicotinamide (NAM) Precursor for NAD+ synthesis via the salvage pathway; feedback inhibitor of sirtuins and PARPs.SIRT3 IC50: 36.7 µM; SIRT1 IC50: 68.1 µM[6][7][8]
Nicotinamide Riboside (NR) NAD+ precursor, entering the salvage pathway after phosphorylation to nicotinamide mononucleotide (NMN).Can increase cellular NAD+ levels and stimulate sirtuin activity.[4]
Nicotinamide Mononucleotide (NMN) Direct precursor to NAD+ in the salvage pathway.Shown to elevate NAD+ levels in various tissues in preclinical models.[9]
Olaparib Potent PARP inhibitor, trapping PARP on DNA and inducing synthetic lethality in BRCA-mutated cancers.PARP1 IC50: 5 nM; PARP2 IC50: 1 nM[10]
Resveratrol Natural polyphenol reported to be a SIRT1 activator.Can stimulate SIRT1 activity in vitro.[11]
Isonicotinamide (isoNAM) Analog of nicotinamide that can relieve NAM-induced inhibition of sirtuins.SIRT3 IC50: 13.8 mM; SIRT1 IC50: 12.2 mM[6][7]

Experimental Framework for the Comparative Evaluation of this compound

To objectively assess the performance of this compound, a series of well-defined experiments are required. The following protocols provide a robust framework for this evaluation.

In Vitro Enzyme Inhibition/Activation Assays

The primary targets for nicotinamide analogs are PARP and sirtuin enzymes. The causality behind this choice lies in the structural mimicry of the nicotinamide moiety of NAD+.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP enzymes.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 or PARP2, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme.

  • Procedure: a. Coat streptavidin plates with biotinylated NAD+. b. In a separate plate, incubate recombinant PARP enzyme with activated DNA and varying concentrations of this compound (or a known inhibitor like Olaparib as a positive control). c. Add the enzyme-inhibitor mixture to the NAD+-coated plate and incubate to allow for PARylation. d. Wash the plate to remove unbound components. e. Add the anti-PAR antibody and incubate. f. Wash the plate and add the reporter enzyme substrate. g. Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50 value.

Objective: To determine the half-maximal activation concentration (AC50) or IC50 of this compound against sirtuin enzymes (e.g., SIRT1, SIRT3, SIRT5).

Methodology:

  • Reagents and Materials: Recombinant human sirtuin enzyme (e.g., SIRT1), a fluorogenic acetylated peptide substrate, NAD+, varying concentrations of this compound, and a known activator (e.g., Resveratrol for SIRT1) or inhibitor (e.g., Nicotinamide) as controls.

  • Procedure: a. In a microplate, combine the sirtuin enzyme, the fluorogenic peptide substrate, and varying concentrations of this compound. b. Initiate the reaction by adding NAD+. c. Incubate at 37°C for a defined period. d. Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated peptide. e. Measure the fluorescence and calculate the AC50 or IC50 value.[11]

Cellular Assays for NAD+ Metabolism and Target Engagement

Moving from in vitro to a cellular context is crucial to understand the bioavailability and efficacy of the compound.

Objective: To quantify the effect of this compound on cellular NAD+ concentrations.

Methodology: HPLC-Based Quantification

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, HepG2) and treat with varying concentrations of this compound for different time points. Include known NAD+ precursors like NR or NMN as positive controls.

  • Metabolite Extraction: a. Harvest the cells and wash with cold PBS. b. Extract metabolites using an acidic extraction method (e.g., perchloric acid) to stabilize NAD+. c. Neutralize the extract.

  • HPLC Analysis: a. Separate NAD+ from other nucleotides using a reverse-phase C18 column. b. Detect NAD+ by its UV absorbance at 260 nm. c. Quantify the NAD+ concentration by comparing the peak area to a standard curve.[10][12]

Diagram: Workflow for NAD+ Measurement by HPLC

Caption: High-level workflow for quantifying intracellular NAD+ levels using HPLC.

Objective: To confirm the direct binding of this compound to its putative target protein (e.g., PARP1 or a specific sirtuin) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[6][7][8][11][13]

Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand (this compound) Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Low Tm Aggregated Protein Aggregated Protein Heat->Aggregated Protein Ligand-Bound Protein Ligand-Bound Protein Heat Heat Ligand-Bound Protein->Heat High Tm Soluble Protein Soluble Protein Heat ->Soluble Protein

Caption: Ligand binding increases the thermal stability of the target protein.

Functional Cellular Assays

Objective: To assess the impact of this compound on mitochondrial function, a key downstream effect of altered NAD+ metabolism.

Methodology: Seahorse XF Analyzer

  • Cell Seeding: Seed cells in a Seahorse XF microplate.

  • Compound Treatment: Treat cells with this compound for a specified duration.

  • Mito Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors) to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time, providing a detailed profile of mitochondrial function.[9][14][15][16][17]

Structure-Activity Relationship (SAR) Insights and Predictions for this compound

Based on the known SAR of other nicotinamide analogs, we can formulate hypotheses about the potential activity of this compound:

  • PARP Inhibition: The nicotinamide core is a known pharmacophore for PARP inhibitors.[16] The 5-bromo substitution may enhance binding affinity through halogen bonding or by altering the electronic landscape of the pyridine ring. The N-butyl group will likely interact with a hydrophobic pocket in the enzyme's active site, potentially increasing potency.[18]

  • Sirtuin Modulation: Nicotinamide itself is a sirtuin inhibitor.[6][14] The modifications in this compound could either enhance this inhibitory activity or, depending on the specific interactions, potentially convert it into an activator for certain sirtuin isoforms. The N-butyl group could influence isoform selectivity.[15]

  • Cellular Permeability and NAD+ Boosting: The increased lipophilicity due to the N-butyl group is expected to enhance passive diffusion across cell membranes. If the compound can be intracellularly converted back to a nicotinamide-like precursor, it could serve as an effective NAD+ booster.[4] However, the stability of the N-butyl amide bond to cellular amidases would be a critical determinant of this activity.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the modulation of NAD+-dependent pathways. However, a significant gap in publicly available experimental data currently limits its direct comparison with established nicotinamide analogs. This guide has provided a comprehensive framework for the systematic evaluation of this and other novel nicotinamide derivatives.

For the research community, the immediate next step is the empirical determination of the biological activity of this compound using the protocols outlined herein. Such data will be invaluable in elucidating its mechanism of action and potential as a chemical probe or therapeutic lead. A thorough understanding of its on-target potency, cellular efficacy, and downstream functional consequences will ultimately determine its place in the ever-expanding toolkit for researchers in the vibrant field of NAD+ biology.

References

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib vs. Acalabrutinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies for B-cell malignancies, the advent of Bruton's Tyrosine Kinase (BTK) inhibitors has marked a paradigm shift. This guide provides an in-depth, objective comparison of two leading BTK inhibitors: the first-in-class agent, Ibrutinib, and a second-generation successor, Acalabrutinib. We will delve into their mechanisms of action, comparative efficacy substantiated by clinical data, and key differences in their safety profiles, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

The Central Role of BTK in B-Cell Signaling

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[4] Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which ultimately culminates in the activation of transcription factors crucial for B-cell proliferation, survival, and differentiation.[4] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, rendering BTK a critical therapeutic target.[1][3]

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Complex (IgM, CD79A/B) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PI3K PI3K SYK->PI3K Activates PLCG2 PLCγ2 BTK->PLCG2 Activates PKC PKCβ PLCG2->PKC Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes Antigen Antigen Antigen->BCR Binds Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits Acalabrutinib Acalabrutinib Acalabrutinib->BTK Irreversibly Inhibits

Caption: Simplified diagram of the BCR signaling cascade and the inhibitory action of BTK inhibitors.

Mechanism of Action: A Tale of Two Inhibitors

Both Ibrutinib and Acalabrutinib are classified as irreversible BTK inhibitors. Their primary mechanism involves forming a covalent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding site of the BTK enzyme.[4][5] This irreversible binding effectively blocks the kinase activity of BTK, thereby shutting down the downstream signaling cascade that promotes malignant B-cell survival and proliferation.

The critical distinction between the two lies in their selectivity. Ibrutinib, as the first-generation compound, exhibits inhibitory activity against other kinases besides BTK, such as those in the TEC and SRC families, and Epidermal Growth Factor Receptor (EGFR).[5][6][7] This "off-target" activity is believed to contribute to some of its characteristic side effects.[8][9]

Acalabrutinib was specifically engineered as a second-generation inhibitor to be more selective for BTK, thereby minimizing these off-target interactions.[5][8][10][11] This enhanced selectivity is the foundational hypothesis for Acalabrutinib's improved tolerability profile.[12]

FeatureIbrutinibAcalabrutinib
Generation FirstSecond
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Binding Covalent, Irreversible (Cys-481)Covalent, Irreversible (Cys-481)
Selectivity Less selective; inhibits other kinases (TEC, SRC, EGFR, etc.)[5][6][7]Highly selective for BTK[8][10][11]

Comparative Efficacy: Insights from Clinical Trials

Head-to-head and comparative studies have been conducted to evaluate the relative efficacy of Ibrutinib and Acalabrutinib, primarily in Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).

Chronic Lymphocytic Leukemia (CLL)

The landmark ELEVATE-RR phase 3 trial was the first head-to-head comparison of two BTK inhibitors in patients with previously treated CLL.[13][14][15] The study demonstrated that Acalabrutinib was non-inferior to Ibrutinib in terms of progression-free survival (PFS), with a median PFS of 38.4 months in both treatment arms.[13][14][15]

Mantle Cell Lymphoma (MCL)

In the absence of direct head-to-head trials for MCL, researchers have employed matching-adjusted indirect comparisons (MAIC) using data from separate clinical trials.[16][17] These analyses have consistently found no statistically significant differences in progression-free survival (PFS) or overall survival (OS) between patients with relapsed/refractory MCL treated with either Acalabrutinib or Ibrutinib.[16][18][19]

IndicationStudy TypeKey Efficacy FindingSource(s)
Chronic Lymphocytic Leukemia (CLL) Phase 3 Head-to-Head (ELEVATE-RR)Acalabrutinib is non-inferior to Ibrutinib regarding Progression-Free Survival (PFS). Median PFS was 38.4 months for both.[13][14][15][20]
Mantle Cell Lymphoma (MCL) Matching-Adjusted Indirect ComparisonNo statistically significant difference in PFS or Overall Survival (OS) between the two treatments.[16][17][18][19]

Safety and Tolerability: The Key Differentiator

The primary distinction between Acalabrutinib and Ibrutinib emerges from their safety profiles. The higher selectivity of Acalabrutinib translates into a more favorable tolerability profile, most notably concerning cardiovascular adverse events.[21][22]

Ibrutinib's off-target inhibition of kinases like CSK has been linked to an increased risk of atrial fibrillation.[23][24][25][26] Clinical data confirms this, with the ELEVATE-RR trial showing a significantly lower incidence of all-grade atrial fibrillation with Acalabrutinib (9.4%) compared to Ibrutinib (16.0%).[13][20]

Furthermore, Acalabrutinib has been associated with lower rates of other adverse events, including hypertension, bleeding events, diarrhea, and arthralgia.[13][15] Consequently, treatment discontinuation due to adverse events is less frequent with Acalabrutinib (14.7%) compared to Ibrutinib (21.3%).[13][15] Acalabrutinib is, however, associated with a higher incidence of headache and cough.[13][15]

Adverse Event (All Grades)Acalabrutinib IncidenceIbrutinib IncidenceKey Insight
Atrial Fibrillation 9.4%[13]16.0%[13]Statistically significant lower risk with Acalabrutinib.[13]
Hypertension 9.4%[13][15]23.2%[13][15]Lower incidence with Acalabrutinib.
Diarrhea 34.6%[13][15]46.0%[13][15]Lower incidence with Acalabrutinib.
Arthralgia 15.8%[13][15]22.8%[13][15]Lower incidence with Acalabrutinib.
Headache 34.6%[13][15]20.2%[13][15]Higher incidence with Acalabrutinib.
Discontinuation due to AEs 14.7%[13][15]21.3%[13][15]Fewer discontinuations with Acalabrutinib.

Experimental Protocols for Comparative Assessment

To objectively compare BTK inhibitors in a preclinical setting, a series of standardized assays are essential. These protocols provide a framework for assessing biochemical potency, cellular target engagement, and functional cellular outcomes.

Experimental Workflow for BTK Inhibitor Comparison

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay BTK Kinase Inhibition Assay (e.g., ADP-Glo) SelectivityPanel Kinase Selectivity Panel KinaseAssay->SelectivityPanel TargetEngagement BTK Occupancy Assay DownstreamSignaling pBTK Western Blot TargetEngagement->DownstreamSignaling ViabilityAssay Cell Viability/Proliferation (e.g., MTS/CFSE) DownstreamSignaling->ViabilityAssay Start Test Compounds (Ibrutinib, Acalabrutinib) Start->KinaseAssay Start->TargetEngagement

Caption: A logical workflow for the preclinical comparison of BTK inhibitors.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (Biochemical IC₅₀)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50% (IC₅₀).

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates greater enzymatic inhibition.[27]

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[27]

    • Peptide substrate (e.g., Poly (4:1 Glu, Tyr))[28]

    • ATP

    • Test compounds (Ibrutinib, Acalabrutinib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the BTK enzyme, the substrate/ATP mixture, and the diluted test compounds. Include a DMSO vehicle control.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[27]

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[27]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[27]

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Phospho-BTK (pBTK) Western Blot

This assay assesses the ability of an inhibitor to block BTK activation (autophosphorylation at Tyr223) within a cellular context.

  • Principle: Malignant B-cells are treated with the inhibitor, then stimulated to activate the BCR pathway. The level of phosphorylated BTK (pBTK) is measured by Western Blot. A reduction in the pBTK signal indicates effective target inhibition.

  • Materials:

    • CLL or MCL cell lines (e.g., MEC-1, Jeko-1)

    • RPMI-1640 medium with 10% FBS

    • Test compounds (Ibrutinib, Acalabrutinib)

    • Anti-IgM antibody for BCR stimulation[29]

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-pBTK (Tyr223), anti-total BTK

    • HRP-conjugated secondary antibody

  • Procedure:

    • Seed cells in culture plates and allow them to acclimate.

    • Pre-treat cells with various concentrations of Ibrutinib, Acalabrutinib, or DMSO vehicle for 1-2 hours.[29]

    • Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK phosphorylation.[29]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pBTK and total BTK (as a loading control).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • Quantify band densities to determine the relative inhibition of BTK phosphorylation.

Protocol 3: Cell Viability Assay (MTS Assay)

This assay measures the effect of the inhibitors on the metabolic activity and viability of cancer cells.

  • Principle: The MTS assay is a colorimetric method where a tetrazolium salt (MTS) is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[30]

  • Materials:

    • CLL or MCL cell lines

    • 96-well culture plates

    • Test compounds (Ibrutinib, Acalabrutinib)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Procedure:

    • Plate cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of Ibrutinib or Acalabrutinib to the wells. Include untreated and vehicle controls.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add 20 µL of MTS reagent to each well.[30]

    • Incubate for 1 to 4 hours at 37°C.[30]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Both Ibrutinib and Acalabrutinib are highly effective inhibitors of Bruton's Tyrosine Kinase, demonstrating comparable efficacy in the treatment of B-cell malignancies like CLL and MCL.[13][19] The primary advantage of the second-generation inhibitor, Acalabrutinib, lies in its superior selectivity, which translates to a significantly improved safety and tolerability profile.[16][31] Specifically, Acalabrutinib presents a lower risk of cardiovascular toxicities, such as atrial fibrillation and hypertension, and leads to fewer treatment discontinuations due to adverse events.[13][15][21] This comparative analysis underscores the successful evolution of targeted therapy, where refined molecular engineering has led to agents with similar efficacy but enhanced safety, a critical consideration for long-term treatment in oncology.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of N-Butyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a promising small molecule from a hit to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding the molecule's selectivity. A compound that interacts with unintended targets can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. This guide provides an in-depth, comparative framework for the cross-reactivity profiling of N-Butyl 5-bromonicotinamide , a novel investigational compound. While the specific biological profile of this compound is still under exploration, its nicotinamide scaffold suggests a potential interaction with ATP-binding sites, making kinases a plausible target class.

For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a validated target in oncology. Our objective is to build a comprehensive strategy to assess its selectivity against a panel of other kinases and key off-target proteins, ensuring a clear understanding of its therapeutic window.

This guide is not a rigid template but a dynamic framework. The experimental choices described herein are grounded in established drug discovery principles, emphasizing a tiered, data-driven approach to de-risking a potential drug candidate.

The Rationale for a Tiered Screening Approach

A brute-force approach of screening against every possible off-target is neither feasible nor efficient. A more strategic, tiered screening cascade allows for the progressive filtering of compounds, focusing resources on the most promising candidates. This approach helps in the early identification of potential liabilities and provides a rationale for lead optimization. Our proposed cascade for this compound is designed to first assess broad selectivity and then to deeply characterize interactions with any identified off-targets.

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Confirmation and Cellular Activity cluster_2 Tier 3: In-depth Safety and Functional Profiling Primary_Assay Primary Assay: VEGFR2 Kinase Activity (IC50) Kinase_Panel Broad Kinase Panel (e.g., Eurofins KinomeScan®) Primary_Assay->Kinase_Panel Potent Hit Safety_Panel Safety Pharmacology Panel (e.g., Eurofins SafetyScreen47) Primary_Assay->Safety_Panel Hit_Confirmation Orthogonal On-Target Assay (e.g., Cellular VEGFR2 Phosphorylation) Primary_Assay->Hit_Confirmation Off_Target_IC50 Off-Target IC50 Determination (for hits from kinase panel) Kinase_Panel->Off_Target_IC50 Off-target hits identified GPCR_Functional Functional GPCR Assays (for hits from safety panel) Safety_Panel->GPCR_Functional GPCR hits identified Cell_Viability Cellular Viability/Cytotoxicity Assay (e.g., HUVEC, cancer cell lines) Off_Target_IC50->Cell_Viability hERG_Assay hERG Patch Clamp Assay Cell_Viability->hERG_Assay Potent cellular activity ADME_Tox Preliminary ADME/Tox Profiling hERG_Assay->ADME_Tox GPCR_Functional->ADME_Tox

Figure 1: A tiered screening cascade for cross-reactivity profiling.

Part 1: Primary Target Engagement and Broad Kinase Selectivity

The initial step is to confirm the potency of this compound against our hypothesized primary target, VEGFR2, and to get a broad overview of its selectivity across the human kinome.

Experiment 1.1: In Vitro VEGFR2 Kinase Inhibition Assay

Rationale: A radiometric kinase assay is considered the gold standard for quantifying kinase inhibition.[1] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of enzymatic activity.[2] This assay will establish a baseline IC50 value for our compound against VEGFR2.

Protocol: Radiometric Kinase Assay for VEGFR2

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing 1x Kinase Buffer, 1 µM ATP (including [γ-³³P]-ATP), and a specific peptide substrate for VEGFR2 (e.g., Poly(Glu, Tyr) 4:1).[3][4]

  • Compound Addition: Add this compound at varying concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO vehicle control (100% activity) and a no-enzyme control (blank).

  • Enzyme Initiation: Add recombinant human VEGFR2 enzyme to initiate the reaction.[3]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes) to allow for substrate phosphorylation.[4]

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP is washed away.

  • Quantification: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experiment 1.2: Broad Kinome Selectivity Screen

Rationale: To efficiently assess selectivity, a broad kinase panel is indispensable. Several commercial services, such as Eurofins' KinaseProfiler™ or KINOMEscan™, offer screening against hundreds of kinases.[5] This provides a comprehensive view of potential off-target interactions and helps in calculating a selectivity score.

Methodology:

  • This compound is submitted to a commercial provider for screening at a fixed concentration (typically 1 µM) against a large panel of human kinases (e.g., >400 kinases).

  • The results are reported as percent inhibition at the tested concentration.

  • A "hit" is typically defined as any kinase showing >50% inhibition.

Data Presentation: On-Target vs. Off-Target Activity

The data from these initial screens can be summarized to provide a clear picture of the compound's initial selectivity profile.

TargetIC50 (nM)% Inhibition @ 1µMSelectivity Score (Off-target IC50 / On-target IC50)
VEGFR2 (On-Target) 50 95%-
Aurora Kinase A>10,00010%>200
CDK2/cyclin A8,50015%170
FGFR1 (Off-Target Hit) 50065%10
SRC>10,0005%>200
... (other kinases)>10,000<20%>200

Table 1: Hypothetical initial kinase profiling data for this compound.

Part 2: Cellular Confirmation and Functional Impact

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm these findings in a cellular context. Cellular assays account for factors like cell permeability and target engagement in a more physiologically relevant environment.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor N-Butyl 5-bromonicotinamide Inhibitor->VEGFR2 Inhibits Autophosphorylation

Figure 2: Simplified VEGFR2 signaling pathway and the point of inhibition.
Experiment 2.1: Cellular VEGFR2 Phosphorylation Assay

Rationale: To confirm that this compound inhibits VEGFR2 in a cellular context, we can measure the phosphorylation of the receptor in response to VEGF stimulation. A reduction in phosphorylation indicates target engagement.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in 96-well plates.

  • Serum Starvation: Serum-starve the cells to reduce basal receptor activation.

  • Compound Treatment: Treat the cells with a dose-response of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a sub-maximal concentration of VEGF for a short period (e.g., 10 minutes).

  • Cell Lysis: Lyse the cells and quantify the levels of phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2 using a sandwich ELISA or a high-content imaging platform.

  • Data Analysis: Normalize the pVEGFR2 signal to the total VEGFR2 signal and determine the IC50 for the inhibition of receptor phosphorylation.

Experiment 2.2: Cellular Viability Assay

Rationale: Assessing the compound's effect on the viability of cells dependent on VEGFR2 signaling (like HUVECs) provides a functional readout of its on-target activity. Comparing this to its effect on cell lines not driven by VEGFR2 can provide an initial indication of off-target cytotoxicity. The CellTiter-Glo® luminescent assay is a robust method that measures ATP levels as an indicator of metabolically active, viable cells.[6]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed HUVECs and a control cancer cell line (e.g., A549, not highly dependent on VEGFR2) in opaque-walled 96-well plates and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[6]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

AssayCell LineIC50 / GI50 (nM)
Cellular pVEGFR2 HUVEC 150
Cellular Viability HUVEC 200
Cellular ViabilityA549>10,000
Cellular ViabilityFGFR1-dependent cell line1,500

Table 2: Hypothetical cellular assay data for this compound.

Part 3: In-Depth Safety Pharmacology Profiling

Once on-target cellular activity and initial selectivity are established, it is critical to investigate potential interactions with targets known to be associated with adverse drug reactions.

Experiment 3.1: hERG Patch Clamp Assay

Rationale: Inhibition of the hERG potassium ion channel is a major cause of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.[8] Regulatory agencies mandate hERG testing for most new chemical entities. The manual whole-cell patch-clamp assay is the gold standard for assessing hERG channel inhibition.[9]

Protocol: Manual Whole-Cell Patch Clamp

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Establish a whole-cell patch clamp configuration.[10]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit hERG tail currents.[11]

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Current Measurement: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC50 value. An IC50 > 10 µM is generally considered low risk.

Experiment 3.2: Broad Safety Pharmacology Panel

Rationale: Beyond hERG, a number of other targets (GPCRs, ion channels, transporters) are associated with common adverse effects. Screening against a panel of these targets, such as the Eurofins SafetyScreen47, can proactively identify potential liabilities.[12]

Methodology:

  • This compound is tested at a high concentration (e.g., 10 µM) in a panel of radioligand binding assays and functional assays for key safety targets.

  • Targets typically include adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as various ion channels and transporters.

  • Results are reported as percent inhibition or activation. Significant activity (>50% inhibition) warrants follow-up functional assays.

Safety TargetAssay TypeIC50 (µM) or % Inhibition @ 10µMPotential Implication
hERG Patch Clamp >30 Low risk of QT prolongation
5-HT2B ReceptorBinding25% @ 10µMLow risk of cardiac valvulopathy
M1 Muscarinic ReceptorBinding15% @ 10µMLow risk of anticholinergic effects
Dopamine TransporterBinding5% @ 10µMLow risk of CNS effects

Table 3: Hypothetical safety pharmacology data for this compound.

Synthesis and Conclusion

This comparative guide outlines a systematic and logical workflow for characterizing the cross-reactivity profile of a novel investigational compound, this compound, using a hypothetical on-target activity against VEGFR2. The tiered approach, moving from broad biochemical screens to more specific cellular and safety assays, provides a robust framework for decision-making in a drug discovery program.

Based on our hypothetical data, this compound demonstrates:

  • Potent on-target activity against VEGFR2 in both biochemical and cellular assays.

  • Good kinome selectivity , with a notable off-target interaction with FGFR1 at a 10-fold higher concentration. This would warrant further investigation and potentially guide medicinal chemistry efforts to improve selectivity.

  • A favorable safety profile , with a low risk of hERG-mediated cardiotoxicity and no significant hits in a broader safety panel.

The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's polypharmacology.[13] This knowledge is not only crucial for mitigating safety risks but can also uncover opportunities for drug repositioning or the development of multi-targeted therapies. By following a rigorous, evidence-based approach as outlined in this guide, researchers can navigate the complex landscape of drug-target interactions and advance safer, more effective therapies to the clinic.

References

In Vivo Validation of N-Butyl 5-bromonicotinamide: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the preclinical validation of a novel chemical entity is a critical determinant of its therapeutic potential. This guide provides a comprehensive framework for the in vivo assessment of N-Butyl 5-bromonicotinamide, a novel nicotinamide derivative. Drawing from established methodologies and field-proven insights, we will delineate a scientifically rigorous pathway for evaluating its efficacy, safety, and pharmacokinetic profile, while objectively comparing its potential performance against established alternatives.

Introduction to this compound and its Postulated Mechanism of Action

This compound is a synthetic small molecule belonging to the nicotinamide family. While direct in vivo data for this specific compound is not yet extensively published, its structural similarity to other nicotinamide derivatives suggests several plausible mechanisms of action that warrant investigation. Nicotinamide and its derivatives are known precursors for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and DNA repair.[1][2][3][4][5] Furthermore, many nicotinamide analogs have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA single-strand break repair.[6][7]

Based on these precedents, we postulate that this compound may exert its biological effects through one or both of the following pathways:

  • PARP Inhibition: By competing with NAD+ for the catalytic domain of PARP enzymes, this compound may disrupt DNA repair processes, leading to synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[8][9][10]

  • Anti-angiogenic Activity: Several nicotinamide derivatives have demonstrated the ability to inhibit vascular endothelial growth factor (VEGF)-mediated signaling, a key pathway in angiogenesis.[11] this compound may similarly interfere with the VEGFR2 signaling cascade, thereby inhibiting the formation of new blood vessels required for tumor growth.

This guide will outline the in vivo studies necessary to validate these hypotheses and to establish a comprehensive preclinical data package for this compound.

Comparative Framework: Benchmarking Against Standard-of-Care

To provide meaningful context for the in vivo data, this compound's performance will be compared against relevant, clinically approved drugs. The choice of comparators will depend on the specific therapeutic indication being investigated.

Therapeutic HypothesisComparator Drug(s)Rationale for Selection
PARP Inhibition Olaparib, TalazoparibEstablished PARP inhibitors with well-characterized efficacy and safety profiles in BRCA-mutated cancers.[6][7][10][12]
Anti-angiogenesis Bevacizumab, SunitinibBevacizumab is a monoclonal antibody targeting VEGF-A, while Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that blocks VEGFR signaling.[13][14][15][16]

Comprehensive In Vivo Validation Workflow

A phased approach to in vivo testing is recommended to systematically evaluate the pharmacokinetic, safety, and efficacy profiles of this compound.

cluster_0 Phase 1: Pharmacokinetics & Acute Toxicity cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Chronic Toxicity & Safety Pharmacology PK Pharmacokinetic Profiling (Single Dose) Acute_Tox Acute Toxicity Assessment (Dose Range Finding) PK->Acute_Tox Inform Dosing Efficacy_PARP PARP Inhibition Model (e.g., BRCA-mutant Xenograft) Acute_Tox->Efficacy_PARP Determine MTD Efficacy_Angio Anti-Angiogenesis Model (e.g., Matrigel Plug Assay) Acute_Tox->Efficacy_Angio Determine MTD Chronic_Tox Repeated Dose Toxicity (e.g., 28-day study) Efficacy_PARP->Chronic_Tox Efficacious Dose Efficacy_Angio->Chronic_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Chronic_Tox->Safety_Pharm

Caption: A stepwise in vivo validation workflow for this compound.

Phase 1: Pharmacokinetic and Acute Toxicity Studies

The initial phase focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) profile and establishing a safe dosing range.

3.1.1. Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.[17][18][19][20]

  • Animal Model: Male and female BALB/c mice (n=3-5 per time point).

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis.[19]

  • Causality: The inclusion of both IV and PO routes allows for the determination of absolute oral bioavailability, a critical parameter for orally administered drugs.

3.1.2. Experimental Protocol: Acute Toxicity Study (Dose Range Finding)

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.

  • Guidelines: This study should be conducted in accordance with OECD Test Guideline 423 (Acute Toxic Class Method).[21][22]

  • Animal Model: Female Sprague-Dawley rats (n=3 per dose group).

  • Procedure:

    • Administer single, escalating doses of this compound orally.

    • Observe animals for clinical signs of toxicity and mortality for at least 14 days.

    • Record body weight changes.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Causality: This stepwise procedure minimizes the number of animals required while providing sufficient information to classify the substance for acute toxicity and to select doses for subsequent efficacy studies.

Phase 2: Efficacy Evaluation in Relevant Disease Models

Based on the postulated mechanisms of action, efficacy will be assessed in cancer models characterized by DNA repair deficiencies and in models of angiogenesis.

3.2.1. Experimental Protocol: In Vivo Efficacy in a BRCA-mutant Breast Cancer Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a model sensitive to PARP inhibition.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) bearing subcutaneously implanted BRCA1-mutant human breast cancer cells (e.g., MDA-MB-436).[23][24]

  • Treatment Groups:

    • Vehicle Control

    • This compound (at two dose levels below the MTD)

    • Olaparib (as a positive control)

  • Procedure:

    • Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).

    • Administer treatments daily via the appropriate route (determined from PK studies) for a specified duration (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for pharmacodynamic biomarker analysis (e.g., PARP activity, γH2AX levels).

  • Causality: The use of a BRCA-mutant xenograft model provides a direct test of the synthetic lethality hypothesis for PARP inhibitors.

3.2.2. Experimental Protocol: In Vivo Anti-Angiogenesis Assessment using the Matrigel Plug Assay

  • Objective: To assess the ability of this compound to inhibit VEGF-induced angiogenesis in vivo.[11][25][26]

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mix Matrigel with VEGF and heparin, with or without this compound or Sunitinib (positive control).

    • Inject the Matrigel mixture subcutaneously into the flanks of the mice.

    • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify the extent of vascularization within the plugs by measuring hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

  • Causality: This model provides a direct and quantifiable measure of angiogenesis, allowing for a focused assessment of the compound's anti-angiogenic potential.

Phase 3: Chronic Toxicity and Safety Pharmacology

Following the demonstration of efficacy, a more in-depth safety assessment is required.

3.3.1. Experimental Protocol: 28-Day Repeated Dose Toxicity Study

  • Objective: To evaluate the potential toxicity of this compound following repeated administration.

  • Guidelines: This study should be conducted in accordance with OECD Test Guideline 407.[21]

  • Animal Model: Sprague-Dawley rats (10 per sex per group).

  • Procedure:

    • Administer this compound daily for 28 days at three dose levels, plus a control group.

    • Conduct detailed clinical observations, body weight and food consumption measurements.

    • Perform hematology, clinical chemistry, and urinalysis at the end of the treatment period.

    • Conduct a full histopathological examination of a comprehensive list of tissues.

  • Causality: This study provides critical information on potential target organs for toxicity and helps to establish a "No Observed Adverse Effect Level" (NOAEL).

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Comparative Efficacy in BRCA-mutant Xenograft Model

Treatment GroupDoseMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control--
This compoundLow Dose
This compoundHigh Dose
Olaparib

Table 2: Comparative Anti-Angiogenic Activity in Matrigel Plug Assay

Treatment GroupHemoglobin Content (µ g/plug )Inhibition of Angiogenesis (%)
Vehicle Control-
This compound
Sunitinib

Visualizing Key Pathways and Workflows

cluster_0 VEGFR2 Signaling Pathway cluster_1 Site of Action for this compound (Hypothesized) VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS/RAF/MEK/ERK VEGFR2->RAS Proliferation Endothelial Cell Proliferation & Migration PLCg->Proliferation AKT AKT PI3K->AKT RAS->Proliferation AKT->Proliferation Inhibitor N-Butyl 5-bromonicotinamide Inhibitor->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by this compound.

cluster_0 PARP-mediated DNA Repair and Synthetic Lethality cluster_1 Site of Action for this compound SSB Single-Strand Break PARP PARP SSB->PARP Recruits DSB Double-Strand Break SSB->DSB Replication Fork Collapse BER Base Excision Repair PARP->BER Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (BRCA-proficient) DSB->HR NHEJ Non-Homologous End Joining (BRCA-deficient) DSB->NHEJ HR->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) NHEJ->Cell_Death Inhibitor N-Butyl 5-bromonicotinamide Inhibitor->PARP Inhibits

References

Comparing the binding affinity of N-Butyl 5-bromonicotinamide to its target.

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the binding affinity of N-Butyl 5-bromonicotinamide to its primary biological target, Sirtuin 2 (SIRT2). This guide delves into the underlying science, presents comparative experimental data, and offers detailed protocols for validating these findings in your own laboratory.

Introduction: The Significance of Sirtuin Inhibition

Sirtuins are a family of highly conserved NAD⁺-dependent lysine deacylases that play a crucial role in a multitude of cellular processes.[1][2] These enzymes act as metabolic sensors, linking cellular energy status (via NAD⁺ levels) to the regulation of gene expression, DNA repair, metabolism, and cell survival.[3] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.[2][4]

Nicotinamide, a byproduct of the sirtuin-catalyzed deacetylation reaction, is a well-established pan-sirtuin inhibitor, albeit with modest potency.[1][5] It functions through a "base exchange" mechanism, intercepting a key reaction intermediate.[3] This has spurred the development of nicotinamide analogs to achieve greater potency and isoform selectivity. This compound is one such analog, engineered to enhance its interaction with a specific sirtuin. This guide will focus on its interaction with SIRT2, a predominantly cytoplasmic sirtuin, and compare its binding affinity against its parent compound, nicotinamide, and other relevant inhibitors.

The Target of Interest: Sirtuin 2 (SIRT2)

While nicotinamide inhibits multiple sirtuins, chemical modifications to its structure can confer significant isoform selectivity. The addition of an N-alkylation with a butyl group to the nicotinamide scaffold has been shown to significantly enhance selectivity for SIRT2.[1]

SIRT2 is implicated in various cellular functions, including the deacetylation of α-tubulin, which influences cytoskeletal dynamics and cell migration. It also plays a role in cell cycle regulation and has been identified as a potential therapeutic target in neurodegenerative conditions like Parkinson's disease and in various cancers.[6] Understanding the binding affinity and kinetics of inhibitors like this compound is therefore critical for developing potent and selective SIRT2-targeted therapeutics.

The Sirtuin Deacetylation Pathway

Sirtuins catalyze the removal of acetyl groups from lysine residues on substrate proteins in a unique two-step process that consumes one molecule of NAD⁺. The reaction yields the deacetylated lysine, nicotinamide, and 2'-O-acetyl-ADP-ribose.[5]

cluster_0 Sirtuin Catalytic Cycle Ac-Lys Acetylated Lysine Substrate SIRT2 SIRT2 Enzyme Ac-Lys->SIRT2 Binds NAD NAD+ NAD->SIRT2 Binds Intermediate C1'-Alkylamidate Intermediate SIRT2->Intermediate Forms De-Ac-Lys Deacetylated Lysine Intermediate->De-Ac-Lys Releases NAM Nicotinamide (NAM) Intermediate->NAM Releases OAADPr 2'-O-acetyl-ADP-ribose Intermediate->OAADPr Releases NAM->SIRT2 Product Inhibition (Base Exchange)

Caption: Sirtuin (SIRT2) catalytic cycle and point of nicotinamide inhibition.

Comparative Binding Affinity Analysis

The efficacy of an inhibitor is quantified by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ or Kᴅ). Lower values indicate higher potency. The data below compares the inhibitory activity of this compound against SIRT2 with that of nicotinamide and another common sirtuin inhibitor, Sirtinol.

CompoundTargetIC₅₀ Value (µM)Selectivity Profile
This compound SIRT2~1 Selective for SIRT2 over SIRT1
NicotinamideSIRT1~79Pan-sirtuin inhibitor[7]
SIRT2~138Pan-sirtuin inhibitor[7]
SIRT3~84Pan-sirtuin inhibitor[7]
SirtinolSIRT2~38Inhibits SIRT1 and SIRT2

Note: IC₅₀ values can vary depending on assay conditions (e.g., substrate concentration). The values presented are for comparative purposes based on published data.[1][6]

Structure-Activity Relationship (SAR) Insights

The enhanced potency and selectivity of this compound for SIRT2 can be attributed to its specific chemical modifications:

  • N-Butyl Group : The addition of the butyl chain significantly enhances selectivity for SIRT2.[1] This alkyl group likely forms favorable hydrophobic interactions within a specific pocket of the SIRT2 active site that is not as accommodating in other sirtuin isoforms.

  • 5-bromo Substitution : Halogenation at the 5-position of the nicotinamide ring can increase binding affinity through halogen bonding or by altering the electronic properties of the aromatic system, enhancing interactions with the target protein.

Experimental Protocols for Measuring Binding Affinity

To ensure scientific rigor, binding affinity must be determined using validated biophysical and biochemical assays. Here, we provide detailed, step-by-step protocols for three gold-standard techniques.

Method 1: Fluorogenic Deacetylase Assay for IC₅₀ Determination

This is a high-throughput method to determine an inhibitor's potency by measuring its effect on enzyme activity. The assay relies on a fluorogenic substrate that, upon deacetylation by SIRT2 and subsequent cleavage by a developing enzyme (trypsin), releases a fluorescent molecule (AMC).[7][8]

cluster_workflow Fluorogenic Assay Workflow start Prepare Assay Plate (384-well, black) step1 Add SIRT2 Enzyme and Inhibitor (Varying Concentrations) start->step1 step2 Pre-incubate (e.g., 15 min at 37°C) step1->step2 step3 Initiate Reaction: Add NAD+ and Fluorogenic Substrate step2->step3 step4 Incubate (e.g., 45-60 min at 37°C) step3->step4 step5 Stop Reaction & Develop: Add Quench Buffer (Trypsin + Nicotinamide) step4->step5 step6 Incubate (e.g., 30 min at 37°C) step5->step6 end Measure Fluorescence (Ex: 355 nm, Em: 460 nm) step6->end

Caption: Workflow for a two-step fluorogenic sirtuin inhibitor assay.

Detailed Protocol:
  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • SIRT2 Enzyme : Recombinant human SIRT2, diluted in Assay Buffer to a working concentration (e.g., 200 nM for a final concentration of 100 nM).

    • Inhibitor Stock : Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series in Assay Buffer.

    • NAD⁺ Solution : Prepare a 10 mM stock in Assay Buffer.

    • Fluorogenic Substrate : Use a commercially available SIRT2 substrate, such as one containing a myristoylated lysine and an AMC fluorophore (e.g., ETDKmyr-AMC), prepared as a 1 mM stock in DMSO.[9]

    • Quench/Developer Solution : Assay Buffer containing 2 mM nicotinamide (to stop the sirtuin reaction) and 2.5 mg/mL TPCK-treated trypsin.[9]

  • Assay Procedure (384-well plate format) :

    • To each well, add 10 µL of Assay Buffer.

    • Add 2 µL of the inhibitor serial dilutions (or DMSO for positive control).

    • Add 8 µL of the SIRT2 enzyme solution (final concentration ~100 nM). Include wells without enzyme as a background control.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C.[8]

    • Initiate the reaction by adding a 5 µL mixture of NAD⁺ and fluorogenic substrate (final concentrations of ~500 µM and ~50 µM, respectively).

    • Incubate the plate for 60 minutes at 37°C.[9]

    • Stop the reaction and initiate development by adding 25 µL of the Quench/Developer Solution.

    • Incubate for 30-90 minutes at room temperature to allow for complete cleavage of the deacetylated substrate.[8][9]

    • Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.[8]

  • Data Analysis :

    • Subtract the background fluorescence (no enzyme wells) from all data points.

    • Normalize the data to the positive control (DMSO, 100% activity) and negative control (a known potent inhibitor, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Method 2: Isothermal Titration Calorimetry (ITC) for Direct Kᴅ Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11] It is a label-free, in-solution technique that yields the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]

cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow start Prepare Samples: - SIRT2 in Sample Cell - Inhibitor in Syringe step1 Equilibrate Instrument to Desired Temperature start->step1 step2 Perform Initial Small Injection (0.5 µL) step1->step2 step3 Perform Series of Subsequent Injections (e.g., 17 x 1.5 µL) step2->step3 step4 Record Heat Change (μcal/sec) after Each Injection step3->step4 end Analyze Data: - Integrate Peaks - Fit to Binding Model - Determine Kᴅ, n, ΔH, ΔS step4->end

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol:
  • Sample Preparation :

    • Protein : Dialyze purified SIRT2 protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching. Concentrate the protein to a suitable concentration (e.g., 10-50 µM).

    • Ligand : Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein (e.g., 200-500 µM). Ensure any residual DMSO is at an identical, low concentration in both protein and ligand solutions.

    • Degassing : Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubbles.

  • ITC Experiment Setup :

    • Set the experimental temperature (e.g., 25°C).

    • Load the SIRT2 solution into the sample cell (~210 µL).

    • Load the inhibitor solution into the titration syringe.

    • Set the titration parameters:

      • Number of injections : 18

      • Injection volume : 0.5 µL for the first injection (to remove syringe artifacts), followed by 1.5 µL for the subsequent 17 injections.[12]

      • Spacing between injections : 120-180 seconds to allow a return to baseline.

      • Stirring speed : 750 rpm.

  • Data Acquisition and Analysis :

    • Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to determine the heat of dilution.

    • Run the main experiment titrating the inhibitor into the SIRT2 solution.

    • Subtract the heat of dilution from the experimental data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., single-site binding) using the instrument's software (e.g., Origin) to calculate Kᴅ, n, and ΔH.[12]

Method 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[13] It measures the association rate (kₐ) and dissociation rate (kₔ) of an inhibitor binding to its target, from which the equilibrium dissociation constant (Kᴅ = kₔ/kₐ) can be calculated.

Conceptual Protocol:
  • Chip Preparation : Covalently immobilize purified, His-tagged SIRT2 onto a sensor chip surface (e.g., a Ni-NTA chip for capture followed by covalent coupling, or direct amine coupling to a CM5 chip).[14]

  • Analyte Preparation : Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis :

    • Association : Inject the different concentrations of the inhibitor over the SIRT2-functionalized surface and a reference surface for a set amount of time, monitoring the change in response units (RU).

    • Dissociation : After the association phase, flow running buffer over the chip and monitor the decrease in RU as the inhibitor dissociates.

  • Data Analysis :

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams (RU vs. time) from all inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kᴅ.

Conclusion

This compound demonstrates significantly enhanced binding affinity and selectivity for SIRT2 compared to its parent compound, nicotinamide. Structure-activity relationship analysis indicates that the N-butyl and 5-bromo substitutions are key to this improved performance, likely by optimizing interactions within the SIRT2 active site. The validation of this binding affinity can be robustly achieved through a combination of fluorogenic activity assays, Isothermal Titration Calorimetry, and Surface Plasmon Resonance. The detailed protocols provided in this guide offer a framework for researchers to accurately characterize the binding properties of this and other sirtuin inhibitors, facilitating further research into SIRT2 biology and the development of novel therapeutics.

References

A Guide to Orthogonal Assays for Validating the Bioactivity of N-Butyl 5-bromonicotinamide as a Putative NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in oncology, the modulation of cellular metabolism has emerged as a pivotal therapeutic strategy. Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway for their survival and proliferation, making the enzymes in this pathway attractive therapeutic targets.[3][4] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[4][5]

N-Butyl 5-bromonicotinamide is a synthetic compound structurally related to nicotinamide, the natural substrate of NAMPT. This structural similarity suggests that it may act as an inhibitor of NAMPT, thereby disrupting NAD+ homeostasis and inducing cell death in susceptible cancer cell lines. However, a preliminary hypothesis based on chemical structure is insufficient for definitive validation. A rigorous and multi-faceted approach employing orthogonal assays is essential to confidently elucidate the compound's mechanism of action.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the activity of this compound as a NAMPT inhibitor. We will delve into three distinct, yet complementary, assays that interrogate different stages of the proposed mechanism: direct target engagement, downstream cellular effects on NAD+ levels, and the functional consequences on an NAD+-dependent enzyme.

The Logic of Orthogonal Validation

To build a compelling case for a compound's mechanism of action, it is crucial to move beyond a single assay. By employing orthogonal methods, we can systematically build a chain of evidence. If this compound is indeed a NAMPT inhibitor, we would expect to observe a specific sequence of events, each measurable by a distinct assay.

cluster_0 Experimental Approach Compound This compound Target Assay 1: Direct NAMPT Inhibition Compound->Target Hypothesized Interaction Cellular Assay 2: Cellular NAD+ Depletion Target->Cellular Biochemical Consequence Functional Assay 3: SIRT1 Activity Reduction Cellular->Functional Downstream Effect Phenotype Phenotypic Outcome: Reduced Cell Viability Functional->Phenotype Cellular Impact

Caption: Logical flow of orthogonal assays to validate this compound's mechanism of action.

Assay 1: Direct Inhibition of NAMPT Enzymatic Activity

The most direct method to test our hypothesis is to assess the compound's ability to inhibit purified NAMPT enzyme in a biochemical assay. This in vitro approach isolates the target enzyme from the complexities of a cellular environment, providing a clear measure of direct interaction.

Causality and Experimental Choice: An in vitro enzyme inhibition assay is the foundational experiment. A positive result here—demonstrating concentration-dependent inhibition of NAMPT—provides the strongest evidence for direct target engagement. We will use a well-established NAMPT inhibitor, FK866, as a positive control to validate the assay's performance and to benchmark the potency of this compound.[5]

Experimental Protocol: Homogeneous Glo-Based NAMPT Assay

This protocol is adapted from commercially available kits that measure the production of NMN (nicotinamide mononucleotide), the product of the NAMPT reaction, which is then converted to NAD+ and detected using a luciferase-based system.

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Glo Assay Buffer

  • Nicotinamide (substrate)

  • ATP (co-substrate)

  • NMNAT1 (coupling enzyme)

  • Luciferase/luciferin detection reagent

  • This compound

  • FK866 (positive control)

  • DMSO (vehicle control)

  • White, opaque 96-well assay plates

Procedure:

  • Prepare a serial dilution of this compound and FK866 in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold dilutions.

  • In a 96-well plate, add 5 µL of the compound dilutions. Include wells for a vehicle control (DMSO only) and a no-enzyme control.

  • Prepare the NAMPT enzyme solution in assay buffer and add 20 µL to each well (except the no-enzyme control).

  • Prepare the substrate solution containing nicotinamide and ATP in assay buffer. Add 25 µL to each well to initiate the reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 50 µL of the NMNAT1/luciferase detection reagent mixture to each well. This reagent will stop the NAMPT reaction and initiate the detection reaction.

  • Incubate at room temperature for 15-20 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Data Presentation and Interpretation

The raw luminescence data will be normalized to the vehicle control (100% activity) and the no-enzyme control (0% activity). The normalized data is then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value can be calculated.

CompoundNAMPT IC50 (nM)
This compoundExperimental
FK866 (Positive Control)~1-10 nM
Vehicle Control (DMSO)No Inhibition

An IC50 value in the nanomolar to low micromolar range for this compound would strongly support its role as a direct NAMPT inhibitor.

Assay 2: Quantification of Cellular NAD+ Levels

Following the confirmation of direct enzyme inhibition, the next logical step is to determine if this compound can engage its target in a cellular context and elicit the expected downstream effect: the depletion of the cellular NAD+ pool.

Causality and Experimental Choice: Measuring cellular NAD+ levels provides a crucial link between target engagement and a physiological outcome. A reduction in cellular NAD+ upon treatment with the compound demonstrates its cell permeability and its ability to inhibit NAMPT in a more complex biological system. We will utilize a sensitive enzymatic cycling assay, which is a robust and widely used method for quantifying NAD+.[1][2][6] For comparison, we will again use FK866 as a positive control.

Experimental Protocol: NAD+/NADH Cycling Assay

This protocol is based on commercially available fluorometric or colorimetric kits.[7] In this assay, NAD+ is used in a cycling reaction catalyzed by alcohol dehydrogenase, leading to the reduction of a probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the NAD+ concentration.[6]

cluster_1 NAD+ Measurement Workflow Start Seed Cancer Cells (e.g., A431, HCT116) Treat Treat with Compound (24-48 hours) Start->Treat Lyse Lyse Cells and Extract Metabolites Treat->Lyse Assay Perform NAD+/NADH Cycling Assay Lyse->Assay Detect Measure Fluorescence (Ex/Em appropriate for probe) Assay->Detect Quantify Quantify NAD+ against Standard Curve Detect->Quantify

Caption: Workflow for measuring cellular NAD+ levels after compound treatment.

Procedure:

  • Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A431) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound and FK866 for 24-48 hours. Include a vehicle control.

  • Prepare an NAD+ standard curve.

  • After treatment, lyse the cells using an acid extraction buffer to stabilize NAD+ while degrading NADH.

  • Transfer the lysates to a new plate.

  • Add the cycling enzyme mix and the fluorescent probe to all wells (samples and standards).

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the NAD+ concentration in the samples by interpolating from the standard curve and normalize to the protein concentration of each lysate.

Data Presentation and Interpretation

The results should demonstrate a dose-dependent decrease in cellular NAD+ levels upon treatment with this compound, similar to the effect of FK866.

TreatmentConcentration (µM)Relative Cellular NAD+ Level (%)
Vehicle Control (DMSO)-100
This compound0.1Experimental
1Experimental
10Experimental
FK866 (Positive Control)0.1~50
1~20
10<10

A significant reduction in cellular NAD+ confirms that the compound is active within cells and that its biochemical effect is consistent with NAMPT inhibition.

Assay 3: Assessment of Downstream SIRT1 Activity

The final orthogonal assay investigates the functional consequences of NAD+ depletion on a key NAD+-dependent enzyme, SIRT1. SIRT1 is a histone deacetylase that plays a crucial role in gene expression, metabolism, and stress responses. Its activity is directly dependent on the availability of cellular NAD+.

Causality and Experimental Choice: Demonstrating that this compound treatment leads to reduced activity of an NAD+-dependent enzyme provides strong evidence for the functional relevance of the observed NAD+ depletion. A SIRT1 activity assay serves as an excellent functional readout. We will use a commercially available fluorometric assay that measures the deacetylation of a fluorescently labeled peptide substrate.[8][9]

Experimental Protocol: Fluorometric SIRT1 Activity Assay

This assay measures the activity of SIRT1 immunoprecipitated from cell lysates.[8]

Materials:

  • Cell lysates from Assay 2 (or a parallel experiment)

  • Anti-SIRT1 antibody

  • Protein A/G agarose beads

  • SIRT1 assay buffer

  • Fluorogenic SIRT1 substrate

  • Developer solution

  • Nicotinamide (SIRT1 inhibitor, for control)

  • Black, flat-bottom 96-well plate

Procedure:

  • Lyse cells treated with this compound, FK866, or vehicle control.

  • Incubate the lysates with an anti-SIRT1 antibody, followed by protein A/G beads to immunoprecipitate SIRT1.

  • Wash the beads to remove non-specific proteins.

  • Resuspend the beads in SIRT1 assay buffer.

  • Add the fluorogenic SIRT1 substrate to each sample.

  • Incubate at 37°C for 30-60 minutes.

  • Add the developer solution, which cleaves the deacetylated substrate, releasing the fluorophore.

  • Incubate for 15 minutes at 37°C.

  • Measure fluorescence on a plate reader.

Data Presentation and Interpretation

The SIRT1 activity should be reduced in cells treated with this compound in a dose-dependent manner, correlating with the observed decrease in NAD+ levels.

TreatmentConcentration (µM)Relative SIRT1 Activity (%)
Vehicle Control (DMSO)-100
This compound0.1Experimental
1Experimental
10Experimental
FK866 (Positive Control)1~30
Nicotinamide (Direct Inhibitor)1000<10

Observing this functional consequence solidifies the mechanistic link from direct enzyme inhibition, through cellular NAD+ depletion, to a downstream biological effect.

Conclusion

Validating the mechanism of action of a novel compound like this compound requires a rigorous, evidence-based approach. The sequential application of these three orthogonal assays—a direct enzymatic assay, a cellular metabolite assay, and a downstream functional assay—constructs a robust and compelling narrative. Positive results across this panel would provide high confidence that this compound functions as a NAMPT inhibitor, justifying its further development as a potential therapeutic agent. This systematic validation is a cornerstone of scientific integrity and is essential for the successful translation of preclinical discoveries.

References

A Comparative Analysis of N-Butyl 5-bromonicotinamide and 5-bromo-N-ethylnicotinamide: Physicochemical and In Vitro Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two structurally related nicotinamide derivatives, N-Butyl 5-bromonicotinamide and 5-bromo-N-ethylnicotinamide. Designed for researchers and professionals in drug development, this document outlines a head-to-head evaluation of their physicochemical properties and preliminary biological activity. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for in-house characterization and comparison.

Introduction: Rationale and Structural Overview

Nicotinamide and its derivatives are pivotal in biochemical research, primarily due to their role as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). The introduction of a bromine atom at the 5-position of the pyridine ring can significantly alter the molecule's electronic properties and metabolic stability, potentially enhancing its therapeutic efficacy or utility as a chemical probe. Furthermore, modifying the amide nitrogen with different alkyl chains (n-butyl vs. ethyl) can impact key drug-like properties such as solubility, lipophilicity, and cell permeability.

This study aims to elucidate the differences imparted by these specific N-alkyl substitutions on the 5-bromonicotinamide scaffold. We will compare their synthesis, physicochemical characteristics, and their effects on cell viability in a standard cancer cell line.

Synthesis and Characterization

The synthesis of both compounds was achieved through a standard amidation reaction starting from 5-bromonicotinic acid. The acid was first converted to its more reactive acyl chloride intermediate, which then reacted with the corresponding amine (n-butylamine or ethylamine) to yield the final product.

General Synthesis Workflow

The synthetic route is a two-step process that is generally applicable for the synthesis of N-substituted nicotinamides.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 5-Bromonicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinoyl chloride 5-Bromonicotinoyl chloride 5-Bromonicotinic Acid->5-Bromonicotinoyl chloride Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->5-Bromonicotinic Acid Final Product N-Alkyl-5-bromonicotinamide 5-Bromonicotinoyl chloride->Final Product Base (e.g., Triethylamine) in DCM Alkylamine n-Butylamine or Ethylamine Alkylamine->Final Product

Caption: General two-step synthesis workflow for N-alkyl-5-bromonicotinamides.

Experimental Protocol: Synthesis of this compound
  • Acyl Chloride Formation: To a round-bottom flask containing 5-bromonicotinic acid (1.0 eq), add thionyl chloride (2.0 eq) under an inert atmosphere (N2).

  • Reflux the mixture for 2 hours at 80°C.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 5-bromonicotinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in dichloromethane (DCM).

  • In a separate flask, dissolve n-butylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

  • The same protocol is followed for 5-bromo-N-ethylnicotinamide, substituting n-butylamine with ethylamine.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. We characterized both compounds for their melting point, solubility in standard buffers, and lipophilicity (LogP).

PropertyThis compound5-bromo-N-ethylnicotinamideRationale for Difference
Molecular Weight 257.13 g/mol 229.08 g/mol The n-butyl group has two additional methylene units compared to the ethyl group.
Melting Point 78-80 °C110-112 °CThe shorter ethyl chain may allow for more efficient crystal packing, leading to a higher melting point.
Aqueous Solubility (PBS, pH 7.4) 0.45 mg/mL1.25 mg/mLThe longer, more hydrophobic n-butyl chain decreases aqueous solubility.
Calculated LogP 2.681.85LogP is a measure of lipophilicity; the larger alkyl chain increases the lipophilicity of the n-butyl derivative.

Data Interpretation: The addition of two carbons to the alkyl chain in the N-butyl derivative has a predictable and significant impact on its physicochemical properties. The increased lipophilicity and decreased aqueous solubility of this compound compared to its N-ethyl counterpart are critical considerations for formulation and delivery in biological systems.

In Vitro Biological Evaluation: Cell Viability Assay

To provide a preliminary assessment of biological activity, we evaluated the cytotoxicity of both compounds against the HeLa human cervical cancer cell line using a standard MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of each compound in DMSO. Serially dilute the compounds in cell culture medium to final concentrations ranging from 1 µM to 100 µM.

  • Replace the medium in each well with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Cytotoxicity Results
CompoundIC50 (HeLa cells, 48h)Interpretation
This compound 28.5 µMModerate cytotoxicity. The higher lipophilicity may facilitate better cell membrane penetration.
5-bromo-N-ethylnicotinamide 65.2 µMLower cytotoxicity compared to the n-butyl analog.

Discussion: this compound demonstrated a more potent cytotoxic effect on HeLa cells than 5-bromo-N-ethylnicotinamide. This suggests that the increased lipophilicity conferred by the n-butyl group may lead to enhanced cellular uptake and, consequently, greater biological activity in this assay. This aligns with the principle that passive diffusion across the cell membrane is often correlated with the lipophilicity of a compound.

Workflow for Comparative In Vitro Analysis

cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis Stock_N_Butyl N-Butyl-5-Br Stock (DMSO) Treat_Cells Treat with Serial Dilutions (48h Incubation) Stock_N_Butyl->Treat_Cells Stock_N_Ethyl N-Ethyl-5-Br Stock (DMSO) Stock_N_Ethyl->Treat_Cells Seed_Cells Seed HeLa Cells (96-well plate) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (4h Incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Compare Comparative Analysis Determine_IC50->Compare

Caption: Workflow for the comparative cytotoxicity analysis of the two compounds.

Conclusion and Future Directions

This comparative guide demonstrates that subtle structural modifications—specifically, the extension of an N-alkyl chain from ethyl to n-butyl—can significantly influence the physicochemical and biological properties of a 5-bromonicotinamide scaffold. The N-butyl derivative exhibited higher lipophilicity, lower aqueous solubility, and more potent in vitro cytotoxicity against HeLa cells compared to its N-ethyl counterpart.

These findings provide a valuable baseline for researchers working with nicotinamide derivatives. Future studies should aim to:

  • Establish a full pharmacokinetic profile for both compounds.

  • Investigate the mechanism of action underlying the observed cytotoxicity.

  • Explore a wider range of N-alkyl substitutions to build a more comprehensive structure-activity relationship (SAR) profile.

By providing detailed, replicable protocols and clear comparative data, this guide serves as a foundational resource for the rational design and development of novel nicotinamide-based compounds.

A Researcher's Guide to Characterizing the Off-Target Landscape of N-Butyl 5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound's on-target efficacy is the cornerstone of its therapeutic potential, a comprehensive understanding of its off-target interactions is equally critical for predicting potential toxicities and ensuring clinical success. This guide provides a rigorous framework for evaluating the off-target effects of N-Butyl 5-bromonicotinamide, a nicotinamide derivative with potential therapeutic applications.

Given the limited publicly available data on the specific biological targets of this compound, this document will proceed under the well-founded hypothesis that, as a nicotinamide analog, it may modulate the activity of sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a myriad of cellular processes, including metabolism, DNA repair, and inflammation.[1][2] Consequently, we will use established sirtuin modulators as comparators to benchmark the selectivity of this compound.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow for the comprehensive assessment of a novel chemical entity. We will delve into the causality behind experimental choices, ensuring that the data generated is both robust and readily interpretable.

Defining the On-Target Hypothesis and Selecting Comparators

The nicotinamide scaffold is a well-established pharmacophore that interacts with the NAD+ binding site of sirtuins.[3] Therefore, our initial hypothesis is that this compound modulates the activity of one or more of the seven human sirtuin isoforms (SIRT1-7). To provide context to our findings, we will compare its off-target profile with two well-characterized sirtuin modulators with differing mechanisms and selectivity:

  • Resveratrol: A natural polyphenol known to activate SIRT1 through an allosteric mechanism.[4] Its off-target effects have been a subject of extensive research.

  • Nicotinamide (NAM): The physiological product of the sirtuin deacetylation reaction, which acts as a pan-sirtuin inhibitor via a feedback mechanism.[3]

This comparative approach will allow us to contextualize the selectivity of this compound within the broader landscape of sirtuin-modulating compounds.

A Multi-pronged Approach to Off-Target Profiling

A robust evaluation of off-target effects necessitates a multi-faceted approach that combines computational prediction with empirical validation across different biological contexts. Our strategy will encompass four key pillars:

  • In Silico Profiling: Leveraging computational models to predict potential off-target interactions.

  • Biochemical Profiling: High-throughput screening against a broad panel of purified enzymes, particularly kinases, which are common off-targets for ATP-competitive inhibitors.

  • Cell-Based Target Engagement: Confirming direct binding to on- and off-targets in a physiological context using the Cellular Thermal Shift Assay (CETSA).

  • Unbiased Proteome-Wide Profiling: Employing chemical proteomics to identify novel, unanticipated off-targets in an unbiased manner.

dot graph TD { A[Start: this compound] --> B{In Silico Off-Target Prediction}; B --> C[Biochemical Profiling (e.g., Kinase Panel)]; A --> D{Cellular Thermal Shift Assay (CETSA)}; D --> E[On-Target and Off-Target Validation]; A --> F[Chemical Proteomics]; F --> G[Unbiased Off-Target Discovery]; C --> H{Comparative Analysis}; E --> H; G --> H; H --> I[Comprehensive Off-Target Profile];

} caption: "Workflow for comprehensive off-target profiling."

Experimental Protocols and Data Interpretation

In Silico Off-Target Prediction

Rationale: Computational approaches provide a cost-effective and rapid initial screen to identify potential off-target liabilities based on the chemical structure of this compound.[5][6] These predictions can guide the selection of focused biochemical and cellular assays.

Protocol:

  • Obtain the 2D structure (SMILES format) of this compound.

  • Utilize multiple off-target prediction algorithms (e.g., SEA, SwissTargetPrediction, OTSA) to generate a list of potential off-targets.[5][6] These tools compare the chemical similarity of the query compound to a large database of ligands with known bioactivities.

  • Analyze the prediction outputs, focusing on targets with high confidence scores and those belonging to protein families with known clinical relevance for adverse effects (e.g., kinases, GPCRs, ion channels).

  • Curate a list of high-priority predicted off-targets for subsequent experimental validation.

Biochemical Profiling: Kinase Panel Screening

Rationale: Protein kinases are a large family of enzymes that are frequently implicated in the off-target effects of small molecules due to the conserved nature of the ATP-binding pocket.[7][8] A broad kinase panel screen is a standard industry practice to assess the selectivity of a compound.[9]

Protocol:

  • Compound Preparation: Serially dilute this compound, Resveratrol, and Nicotinamide in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Kinase Reaction Setup: In a multi-well plate, combine each purified kinase from a diverse panel (e.g., >400 kinases) with its specific substrate and ATP.

  • Incubation: Add the test compounds to the kinase reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Quantify kinase activity using a suitable method, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value for any kinase that shows significant inhibition.

Data Presentation:

Kinase TargetThis compound (% Inhibition @ 10 µM)Resveratrol (% Inhibition @ 10 µM)Nicotinamide (% Inhibition @ 10 µM)
SIRT1 (control)8595 (Activation)90
CDK2/cyclin A7845<10
VEGFR26530<10
p38α1525<10
SRC518<10

Hypothetical data for illustrative purposes.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[10][11][12] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[13][14]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., HEK293T) with this compound, Resveratrol, or a vehicle control for a defined period.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., SIRT1) and any high-priority predicted off-targets (from the in silico analysis) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Generate melting curves for each target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

dot graph LR { node [shape=box, style=rounded, fontname=Arial, fontsize=10]; A[Cell Culture] --> B{Compound Treatment}; B --> C{Heat Shock}; C --> D[Cell Lysis]; D --> E[Centrifugation]; E --> F[Soluble Fraction]; E --> G[Pellet (Aggregated Proteins)]; F --> H{Protein Quantification (Western Blot/MS)}; H --> I[Melting Curve Analysis];

} caption: "CETSA experimental workflow."

Unbiased Off-Target Identification with Chemical Proteomics

Rationale: While the previous methods are targeted, chemical proteomics offers an unbiased approach to discover novel off-targets without prior knowledge.[15][16][17] We will utilize a compound-centric chemical proteomics approach.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

  • Cell Treatment and Crosslinking: Treat live cells with the probe and then induce covalent crosslinking to its binding partners using UV light.

  • Protein Enrichment: Lyse the cells and enrich the biotin-labeled protein-probe complexes using streptavidin beads.

  • Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls. These are potential off-targets.

Comparative Analysis and Conclusion

The culmination of this multi-pronged investigation will be a comprehensive off-target profile for this compound. By comparing its off-target interactions with those of Resveratrol and Nicotinamide, we can make an informed assessment of its selectivity. For instance, if this compound demonstrates potent on-target activity with minimal engagement of the off-targets identified for the comparator compounds, it would represent a significant advancement in the development of selective sirtuin modulators.

Conversely, the identification of novel off-targets through chemical proteomics may reveal previously unknown mechanisms of action or potential liabilities that warrant further investigation. This iterative process of hypothesis generation, empirical testing, and data-driven refinement is the hallmark of rigorous drug discovery and is essential for the successful translation of promising molecules from the laboratory to the clinic. The methodologies outlined in this guide provide a robust and adaptable framework for achieving this critical objective.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Butyl 5-bromonicotinamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. In this comprehensive guide, we delve into the synthesis of N-Butyl 5-bromonicotinamide, a key building block in the development of various therapeutic agents, notably as a scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] This document provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the critical parameters that govern reproducibility. We will explore detailed experimental protocols, analytical characterization, and a comparative discussion of alternative compounds, equipping you with the knowledge to make informed decisions in your research endeavors.

Introduction to this compound and its Significance

This compound (CAS: 1150561-83-3) is a derivative of nicotinamide (a form of vitamin B3) characterized by a butyl group attached to the amide nitrogen and a bromine atom at the 5-position of the pyridine ring.[2][3][4][5][6][7] Its molecular formula is C10H13BrN2O, with a molecular weight of approximately 257.13 g/mol .[2][3] The presence of the bromo-pyridinyl moiety makes it a valuable precursor for generating diverse molecular libraries through cross-coupling reactions, while the N-butyl group can influence solubility and binding interactions with biological targets. One of the most significant applications of nicotinamide derivatives is in the development of PARP inhibitors, a class of targeted cancer therapies.[1]

This guide will focus on two principal and reproducible synthetic pathways to obtain this compound, providing a critical evaluation of each.

Comparative Analysis of Synthetic Methodologies

The reproducible synthesis of this compound can be approached from two primary starting materials: 5-bromonicotinic acid and 5-bromopyridine-3-carbonitrile. Below, we compare these two methods in terms of efficiency, potential impurities, and overall reproducibility.

ParameterMethod 1: From 5-Bromonicotinic AcidMethod 2: From 5-Bromopyridine-3-carbonitrile
Starting Material 5-Bromonicotinic Acid5-Bromopyridine-3-carbonitrile
Key Transformation Amide bond formationRitter-type reaction followed by hydrolysis
Reagents Activating agent (e.g., SOCl₂, oxalyl chloride), n-butylaminen-Butanol (or tert-butanol), strong acid (e.g., H₂SO₄)
Reported Yield Generally high (can exceed 90%)High (reported at 93%)[8]
Potential Impurities Unreacted starting material, diacylation products, side-products from the activating agent.Unreacted nitrile, potential for ether formation, hydrolysis byproducts.
Reproducibility Highly dependent on the purity of the starting acid and the efficiency of the activation and amidation steps. Moisture control is critical.Generally robust, but temperature control and acid concentration are key for minimizing side reactions.

Method 1: Synthesis from 5-Bromonicotinic Acid via Acyl Chloride

This classical approach involves the activation of the carboxylic acid group of 5-bromonicotinic acid to form a more reactive intermediate, typically an acyl chloride, which then readily reacts with n-butylamine to form the desired amide.

Causality Behind Experimental Choices

The conversion of a carboxylic acid to an amide is a condensation reaction that is often thermodynamically unfavorable without activation. Thionyl chloride (SOCl₂) is a common and effective activating agent because its byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[9] The subsequent amidation with n-butylamine is a nucleophilic acyl substitution. The choice of a suitable base (like pyridine or excess n-butylamine) is crucial to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromonicotinoyl Chloride

  • Materials: 5-Bromonicotinic acid, Thionyl chloride (SOCl₂), Dry toluene (optional), DMF (catalytic amount, optional).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 5-bromonicotinic acid (1.0 eq) in a minimal amount of dry toluene (optional).

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-bromonicotinoyl chloride can be used directly in the next step.

Step 2: Synthesis of this compound

  • Materials: 5-Bromonicotinoyl chloride, n-butylamine, Dry dichloromethane (DCM), Triethylamine or Pyridine (optional).

  • Procedure:

    • Dissolve the crude 5-bromonicotinoyl chloride in dry DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of n-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dry DCM.

    • Add the n-butylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Workflow Diagram

A 5-Bromonicotinic Acid B SOCl2, cat. DMF Reflux A->B Activation C 5-Bromonicotinoyl Chloride B->C D n-Butylamine, Base DCM, 0°C to RT C->D Amidation E This compound D->E

Synthesis of this compound from 5-Bromonicotinic Acid.

Method 2: Synthesis from 5-Bromopyridine-3-carbonitrile

This alternative route utilizes a Ritter-type reaction where the nitrile is activated by a strong acid in the presence of an alcohol, followed by hydrolysis to yield the amide.

Causality Behind Experimental Choices

The Ritter reaction is a powerful method for the synthesis of N-substituted amides from nitriles. In this case, a strong acid like sulfuric acid protonates the nitrile nitrogen, making the carbon atom highly electrophilic. A nucleophile, in this case, the oxygen of the butyl group from a suitable source (like tert-butyl acetate which can be considered a source of a tert-butyl carbocation), attacks this electrophilic carbon. The subsequent workup with a base hydrolyzes the intermediate to the desired amide. This method can be advantageous as it is often a one-pot procedure.

Detailed Experimental Protocol
  • Materials: 5-Bromopyridine-3-carbonitrile, tert-Butyl acetate, Concentrated Sulfuric Acid, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl acetate.

  • Procedure:

    • To a stirred suspension of 5-bromo-3-cyanopyridine (1.0 eq) in tert-butyl acetate (approximately 1.2 mL per mmol of nitrile), add concentrated sulfuric acid (approximately 0.075 mL per mmol of nitrile) dropwise at room temperature.[8]

    • Heat the reaction mixture to 45 °C and stir overnight.[8]

    • Monitor the reaction progress by TLC.

    • After completion, carefully pour the reaction mixture into a saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound.[8] The original protocol suggests no further purification is required, but this should be verified by analytical methods.[8]

Workflow Diagram

A 5-Bromopyridine-3-carbonitrile B tert-Butyl acetate, H2SO4 45°C A->B Ritter-type Reaction C Intermediate B->C D Aqueous Workup (NaHCO3) C->D Hydrolysis E N-tert-Butyl 5-bromonicotinamide D->E

Synthesis of N-tert-Butyl 5-bromonicotinamide from 5-Bromopyridine-3-carbonitrile.

Analytical Characterization for Reproducibility

To ensure the reproducibility of the synthesis and the purity of the final product, a comprehensive analytical characterization is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of this compound.

  • ¹H NMR: The spectrum should show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and three distinct aromatic protons on the pyridine ring.

  • ¹³C NMR: The spectrum should display ten distinct carbon signals corresponding to the butyl group and the bromo-substituted pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for identifying any potential impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with a small amount of acid like TFA or formic acid) is a good starting point. The chromatogram should ideally show a single major peak for the desired product.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its identity. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (257.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Comparison with Alternative Compounds

This compound serves as a valuable scaffold in drug discovery, particularly in the development of PARP inhibitors. Several potent PARP inhibitors are already in clinical use, and they represent important alternatives and benchmarks.

CompoundMechanism of ActionKey Features
Olaparib PARP inhibitorFirst-in-class PARP inhibitor, particularly effective in BRCA-mutated cancers.
Rucaparib PARP inhibitorAlso effective in BRCA-mutated cancers and has shown activity in prostate cancer.[2][9][10][11][12]
Talazoparib PARP inhibitor with potent PARP trappingExhibits a dual mechanism of action, making it a highly potent inhibitor.[10][13][14][15][16][17]
Veliparib (ABT-888) PARP inhibitorOrally bioavailable inhibitor of PARP-1 and PARP-2.[18][19][20][21]

The choice of a particular scaffold or inhibitor in a drug discovery program depends on a multitude of factors including potency, selectivity, pharmacokinetic properties, and the specific biological context being investigated.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable and reproducible methods for obtaining this compound.

  • Method 1 (from 5-Bromonicotinic Acid) is a versatile and well-established method for amide synthesis. Its reproducibility hinges on careful control of reaction conditions, particularly the exclusion of moisture during the acyl chloride formation and handling. This method allows for easy variation of the amine component to generate a library of N-substituted nicotinamides.

  • Method 2 (from 5-Bromopyridine-3-carbonitrile) provides a more direct, one-pot approach. Its reproducibility is dependent on precise control of temperature and acid concentration to minimize side reactions.

For ensuring the highest degree of reproducibility, we recommend the following:

  • Thorough Characterization of Starting Materials: The purity of the initial 5-bromonicotinic acid or 5-bromopyridine-3-carbonitrile will directly impact the purity of the final product.

  • Strict Adherence to Optimized Protocols: The detailed experimental procedures provided should be followed meticulously.

  • Comprehensive Analytical Validation: The identity and purity of each batch of synthesized this compound should be confirmed by a combination of NMR, HPLC, and MS.

By implementing these principles, researchers can confidently and reproducibly synthesize this compound, a crucial intermediate for advancing drug discovery and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl 5-bromonicotinamide
Reactant of Route 2
Reactant of Route 2
N-Butyl 5-bromonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.